molecular formula C27H31N2NaO6S2 B1196795 Isosulfan Blue CAS No. 748080-29-7

Isosulfan Blue

Numéro de catalogue: B1196795
Numéro CAS: 748080-29-7
Poids moléculaire: 566.7 g/mol
Clé InChI: NLUFDZBOHMOBOE-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Isosulfan Blue is a synthetic visual lymphatic imaging agent. Injected into the periphery of the tumor site, this compound localizes to the lymphatic system and aids in the surgical identification of tumor sentinel nodes which stain blue. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1981 and has 1 investigational indication.
2,5-disulfobenzylidene-isomer of sulfan blue;  RN given refers to Na salt;  structure in first source

Propriétés

IUPAC Name

sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6S2.Na/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-19-24(36(30,31)32)17-18-26(25)37(33,34)35;/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUFDZBOHMOBOE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N2NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057805
Record name Isosulfan blue
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Dark bluish-green powder. Solubility in water, 30 mg/mL at 25 °C; solubility in ethylene glycol monomethyl ether 30 mg/mL; in ethanol 7 mg/mL. UV max 635 nm in water /Acid Blue 1/
Record name Isosulfan blue
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8071
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Blue-green liquid

CAS No.

68238-36-8
Record name Isosulfan blue [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068238368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isosulfan blue
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOSULFAN BLUE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39N9K8S2A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isosulfan blue
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8071
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Mechanism of Isosulfan Blue in Lymphatic Mapping: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosulfan blue is a triphenylmethane dye widely utilized in medical procedures for the visualization of the lymphatic system, most notably in sentinel lymph node biopsy (SLNB) for staging cancer.[1][2] Its efficacy hinges on a specific mechanism of action that facilitates its selective uptake and transport within lymphatic vessels, allowing for the clear demarcation of lymphatic channels and nodes. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in the lymphatics, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the key processes involved.

Core Mechanism of Action: Albumin Binding and Lymphatic Uptake

Upon subcutaneous or intradermal injection, this compound rapidly binds to endogenous interstitial serum albumin.[2][3] This non-covalent interaction is the cornerstone of its mechanism of action. The resulting this compound-albumin complex possesses a molecular size that is optimal for uptake by the initial lymphatic capillaries. While smaller molecules can readily enter the bloodstream through blood capillaries, the larger dye-protein complex is preferentially taken up by the lymphatic system.[2]

The lymphatic capillaries have discontinuous basement membranes and overlapping endothelial cells that form primary valves, which open to allow the entry of large molecules and fluids from the interstitium. Once inside the lymphatic vessels, the this compound-albumin complex is transported along with the lymph fluid to regional lymph nodes. This selective uptake and transport mechanism leads to a high concentration of the dye within the lymphatic system, rendering the vessels and nodes visibly blue.[3]

While the precise binding affinity of this compound to albumin has not been quantitatively defined in the literature with a specific dissociation constant (Kd), it is characterized as a "weak" or "high affinity" interaction in various sources, suggesting a reversible binding that is sufficient for lymphatic transport.[2][3] Approximately 50% of the injected this compound is thought to be weakly bound to serum proteins.[2]

Pharmacokinetics and Biodistribution

The pharmacokinetic profile of this compound is characterized by its rapid absorption into the lymphatic system and subsequent systemic distribution and excretion.

ParameterValue/DescriptionReferences
Route of Administration Subcutaneous or Intradermal Injection[3]
Primary Mechanism Binding to interstitial serum albumin[2][3]
Lymphatic Absorption Rapid uptake of the dye-albumin complex by lymphatic capillaries[2]
Systemic Absorption Some systemic absorption also occurs, leading to potential side effects.[1]
Excretion Primarily excreted in the feces, with a smaller portion (around 10%) excreted unchanged in the urine within 24 hours.

Cellular and Molecular Interactions in the Lymphatics

The journey of the this compound-albumin complex through the lymphatic system involves interactions with various cellular components, primarily lymphatic endothelial cells and macrophages within the lymph nodes.

Interaction with Lymphatic Endothelial Cells

The initial step of lymphatic uptake involves the passage of the dye-albumin complex across the lymphatic endothelial cell barrier. The large size of the complex prevents its easy diffusion, and its entry is facilitated by the unique structure of lymphatic capillaries. The precise molecular interactions between the this compound-albumin complex and the surface of lymphatic endothelial cells are not fully elucidated but are thought to be a passive process driven by interstitial fluid pressure gradients.

Retention in Lymph Nodes and Macrophage Uptake

Upon reaching the lymph nodes, the this compound-albumin complex accumulates in the subcapsular and medullary sinuses. The mechanism of retention within the lymph node is believed to involve a combination of physical trapping within the intricate sinus network and active uptake by macrophages. Macrophages, abundant in the lymph node sinuses, are known to phagocytose foreign particles and macromolecules from the lymph. It is hypothesized that these cells play a role in the uptake and retention of the this compound-albumin complex, contributing to the prolonged staining of the sentinel lymph nodes.

Visualizing the Mechanism and Experimental Workflows

To better understand the processes described, the following diagrams created using Graphviz (DOT language) illustrate the key pathways and experimental workflows.

Mechanism_of_Action cluster_interstitium Interstitial Space cluster_lymphatic Lymphatic Capillary cluster_blood Blood Capillary cluster_lymph_node Lymph Node This compound This compound Dye-Albumin Complex Dye-Albumin Complex This compound->Dye-Albumin Complex Binds to Blood Endothelial Cells Blood Endothelial Cells This compound->Blood Endothelial Cells Limited Diffusion Albumin Albumin Albumin->Dye-Albumin Complex Lymphatic Endothelial Cells Lymphatic Endothelial Cells Dye-Albumin Complex->Lymphatic Endothelial Cells Preferential Uptake Lymph Node Lymph Node Lymphatic Endothelial Cells->Lymph Node Transport via Lymph Sinuses Sinuses Lymph Node->Sinuses Macrophages Macrophages Sinuses->Macrophages Uptake and Retention

Fig. 1: Mechanism of this compound Lymphatic Uptake.

Experimental_Workflow Start Start Animal Model (e.g., Mouse) Animal Model (e.g., Mouse) Start->Animal Model (e.g., Mouse) Subcutaneous Injection of this compound Subcutaneous Injection of this compound Animal Model (e.g., Mouse)->Subcutaneous Injection of this compound In Vivo Lymphatic Imaging In Vivo Lymphatic Imaging Subcutaneous Injection of this compound->In Vivo Lymphatic Imaging Image Analysis & Quantification Image Analysis & Quantification In Vivo Lymphatic Imaging->Image Analysis & Quantification Tissue Collection Tissue Collection In Vivo Lymphatic Imaging->Tissue Collection Data Interpretation Data Interpretation Image Analysis & Quantification->Data Interpretation Histological Analysis Histological Analysis Tissue Collection->Histological Analysis Cell Isolation Cell Isolation Tissue Collection->Cell Isolation Histological Analysis->Data Interpretation Flow Cytometry Flow Cytometry Cell Isolation->Flow Cytometry Flow Cytometry->Data Interpretation

Fig. 2: Experimental Workflow for Studying this compound in Lymphatics.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound.

Protocol 1: In Vivo Lymphatic Imaging in a Mouse Model

Objective: To visualize and quantify the lymphatic uptake and transport of this compound in a living animal model.

Materials:

  • This compound (1% solution)

  • Anesthetic (e.g., isoflurane)

  • In vivo imaging system (e.g., fluorescence imaging system)

  • Syringes and needles (30-gauge)

  • Animal model (e.g., C57BL/6 mouse)

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Inject a small volume (e.g., 10-20 µL) of 1% this compound subcutaneously into the paw or other area of interest.

  • Immediately place the anesthetized mouse in the in vivo imaging system.

  • Acquire images at regular intervals (e.g., every 1-5 minutes) for a period of up to 60 minutes to visualize the dye moving through the lymphatic vessels and accumulating in the draining lymph nodes.

  • For quantitative analysis, use the imaging software to measure the fluorescence intensity in the lymphatic vessels and lymph nodes over time.

  • At the end of the imaging session, euthanize the mouse and dissect the draining lymph nodes and surrounding tissues for further analysis.

Protocol 2: Determination of this compound-Albumin Binding

Objective: To qualitatively and semi-quantitatively assess the binding of this compound to albumin.

Materials:

  • This compound

  • Bovine serum albumin (BSA) or human serum albumin (HSA)

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Dialysis tubing (with appropriate molecular weight cut-off) or equilibrium dialysis apparatus

Procedure (Equilibrium Dialysis):

  • Prepare a solution of albumin (e.g., 1 mg/mL in PBS).

  • Prepare a series of this compound solutions of known concentrations in PBS.

  • Place the albumin solution inside the dialysis tubing/chamber.

  • Place the dialysis bag/chamber into a beaker containing one of the this compound solutions.

  • Allow the system to equilibrate with gentle stirring for a sufficient period (e.g., 12-24 hours) at a controlled temperature.

  • After equilibration, measure the concentration of this compound in the solution outside the dialysis bag (unbound fraction) using a spectrophotometer at the dye's maximum absorbance wavelength.

  • Calculate the concentration of bound dye by subtracting the unbound concentration from the initial total concentration.

  • Repeat for each initial dye concentration to generate a binding curve.

Protocol 3: Histological Analysis of this compound Distribution in Lymph Nodes

Objective: To visualize the localization of this compound within the microarchitecture of a lymph node.

Materials:

  • Lymph node tissue collected from an animal injected with this compound (from Protocol 1)

  • Fixative (e.g., 10% neutral buffered formalin)

  • Paraffin embedding reagents

  • Microtome

  • Microscope slides

  • Staining reagents (e.g., Hematoxylin and Eosin - H&E)

  • Microscope

Procedure:

  • Fix the dissected lymph nodes in 10% neutral buffered formalin for 24 hours.

  • Dehydrate the tissue through a series of graded ethanol solutions.

  • Clear the tissue with xylene and embed in paraffin wax.

  • Section the paraffin-embedded tissue at a thickness of 5-10 µm using a microtome.

  • Mount the sections on microscope slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with H&E to visualize the overall morphology of the lymph node. The this compound will be visible as a blue stain.

  • Examine the slides under a microscope to determine the localization of the blue dye within the different compartments of the lymph node (e.g., subcapsular sinus, cortex, medulla).

Conclusion

The mechanism of action of this compound in the lymphatic system is a well-orchestrated process initiated by its binding to interstitial albumin. This interaction creates a macromolecular complex that is preferentially taken up and transported by the lymphatic vasculature, leading to the effective staining of lymphatic vessels and nodes. This in-depth understanding of its pharmacokinetics and cellular interactions is crucial for its continued application in clinical settings and for the development of new and improved lymphatic imaging agents. The experimental protocols provided herein offer a framework for researchers to further investigate the nuances of this mechanism and to evaluate novel compounds with potential applications in lymphatic mapping and diagnostics.

References

An In-depth Technical Guide to the Synthesis and Purification of Isosulfan Blue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isosulfan Blue, a triarylmethane dye, is a vital contrast agent for the delineation of lymphatic vessels, playing a crucial role in procedures such as sentinel lymph node mapping for cancer staging.[1] Its synthesis and purification are critical processes that dictate the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of this compound, complete with experimental protocols and comparative data.

Core Synthesis of this compound

The general synthesis of this compound is a multi-step process that begins with the sulfonation of 2-chlorobenzaldehyde and culminates in the oxidation of a leuco acid intermediate.[1][2] The key stages of the synthesis are outlined below.

Step 1: Sulfonation of 2-Chlorobenzaldehyde

The initial step involves the sulfonation of 2-chlorobenzaldehyde. This is typically achieved by reacting 2-chlorobenzaldehyde with a sulfonating agent, such as fuming sulfuric acid (oleum), to produce 2-chlorobenzaldehyde-5-sulfonic acid.[2][3]

Step 2: Formation of Benzaldehyde-2,5-disulfonic Acid

The resulting 2-chlorobenzaldehyde-5-sulfonic acid is then converted to benzaldehyde-2,5-disulfonic acid. This is often accomplished by reacting it with sodium sulfite and sodium bisulfite, sometimes under pressure and at elevated temperatures.[3][4]

Step 3: Condensation to Form Isoleuco Acid

The benzaldehyde-2,5-disulfonic acid is subsequently condensed with N,N-diethylaniline to form the pivotal intermediate, 2-(bis(4-(diethylamino)phenyl)methyl)benzene-1,4-disulfonic acid, also known as isoleuco acid.[2] This reaction is a classic example of the formation of a triarylmethane backbone.

Step 4: Oxidation to this compound

The final step in the synthesis of the dye is the oxidation of the isoleuco acid. Various oxidizing agents have been employed for this transformation, with milder agents being preferred to prevent the formation of over-oxidized byproducts.[2][5] The oxidation of the colorless leuco acid yields the intensely colored this compound.

Step 5: Conversion to Sodium Salt

Finally, the this compound acid is typically converted to its sodium salt to enhance its stability and solubility for pharmaceutical applications.[2][5]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Sulfonation cluster_1 Step 2: Disulfonation cluster_2 Step 3: Condensation cluster_3 Step 4: Oxidation cluster_4 Step 5: Salt Formation 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde-5-sulfonic acid 2-Chlorobenzaldehyde-5-sulfonic acid 2-Chlorobenzaldehyde->2-Chlorobenzaldehyde-5-sulfonic acid Sulfonation Sulfonating Agent Sulfonating Agent Sulfonating Agent->2-Chlorobenzaldehyde-5-sulfonic acid Benzaldehyde-2,5-disulfonic acid Benzaldehyde-2,5-disulfonic acid 2-Chlorobenzaldehyde-5-sulfonic acid->Benzaldehyde-2,5-disulfonic acid Substitution Sodium Sulfite/Bisulfite Sodium Sulfite/Bisulfite Sodium Sulfite/Bisulfite->Benzaldehyde-2,5-disulfonic acid Isoleuco Acid Isoleuco Acid Benzaldehyde-2,5-disulfonic acid->Isoleuco Acid Condensation N,N-diethylaniline N,N-diethylaniline N,N-diethylaniline->Isoleuco Acid This compound Acid This compound Acid Isoleuco Acid->this compound Acid Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->this compound Acid This compound Sodium Salt This compound Sodium Salt This compound Acid->this compound Sodium Salt Neutralization Sodium Ion Source Sodium Ion Source Sodium Ion Source->this compound Sodium Salt

Caption: General synthesis workflow for this compound.

Comparative Data on Synthesis Methods

ParameterMethod 1Method 2Method 3
Starting Material 2-Chlorobenzaldehyde2-Chlorobenzaldehyde4-Chloro-3-formylbenzenesulfonic acid
Sulfonating Agent 20% Fuming Sulfuric Acid[3]20-25% Oleum[4]Not Applicable
Sulfonation Temp. 10-30°C[3]10-15°C[4]Not Applicable
Disulfonation Conditions Na2SO3/NaHSO3, 170-180°C, under pressure[3]Sodium sulfite and sodium hydroxide, 85-110°C[4]Sodium sulfite mixture, 180°C, 150 PSI
Oxidizing Agent Silver Oxide[2]Manganese DioxideAmmonium dichromate/Sulfuric acid[4]
Reported Purity 99-99.9% (chromatographic)[3]>99.5% (HPLC)[2]Not explicitly stated
Overall Yield ~26 g this compound acid per 100 g of 2-chlorobenzaldehyde[1]~162 g this compound acid per 100 g of 2-chlorobenzaldehyde[1]Low yield reported[4]

Detailed Experimental Protocols

Protocol 1: Synthesis via Silver Oxide Oxidation

This protocol is adapted from a patented process emphasizing mild oxidation conditions.[2]

Step 1: Preparation of 2-chlorobenzaldehyde-5-sulfonic acid

  • Charge a suitable reactor with 20% fuming sulfuric acid.

  • Cool the acid to 15-20°C.

  • Slowly add 2-chlorobenzaldehyde to the cooled acid while maintaining the temperature between 15°C and 70°C.

  • Stir the reaction mixture for 16 hours.

  • Isolate the product, 2-chlorobenzaldehyde-5-sulfonic acid, sodium salt.

Step 2: Preparation of Benzaldehyde-2,5-disulfonic acid, disodium salt

  • Combine the 2-chlorobenzaldehyde-5-sulfonic acid, sodium salt with sodium sulfite and sodium bisulfite in water.

  • Heat the mixture in a pressure vessel to 180°C for 5-7 hours.

  • Isolate the resulting benzaldehyde-2,5-disulfonic acid, disodium salt.

Step 3: Preparation of Isoleuco Acid

  • Combine the benzaldehyde-2,5-disulfonic acid, disodium salt with N,N-diethylaniline, urea, and glacial acetic acid.

  • Reflux the mixture to drive the condensation reaction to completion.

  • Isolate the isoleuco acid product.

Step 4: Oxidation to this compound Acid

  • Suspend the isoleuco acid in methanol in a round-bottomed flask.

  • Add silver oxide (approximately 2.5 equivalents) to the suspension at room temperature.

  • Stir the mixture for 12-14 hours. The reaction mixture will turn blue as the oxidation progresses.

  • Monitor the reaction by HPLC until the starting material is consumed.

Protocol 2: Purification of this compound

Step 1: Initial Filtration and Precipitation

  • Filter the blue-colored reaction mixture from the oxidation step through a pad of silica gel and Celite.

  • Further filter the eluate through an acidic zeolite bed and a 0.2-micron membrane filter.[5]

  • Precipitate the crude this compound acid from the filtrate by adding isopropyl ether at room temperature.[2][5]

Step 2: Recrystallization

  • Purify the crude this compound acid by recrystallization from a mixture of aqueous isopropyl alcohol and acetone.[2][5] This step is crucial for achieving high chromatographic purity.

Step 3: Conversion to Sodium Salt and Final Isolation

  • Dissolve the purified this compound acid in deionized water.

  • Adjust the pH to approximately 8.0 by the dropwise addition of a saturated sodium bicarbonate solution.[2][5]

  • Add acetone to the solution and stir at 20-25°C for 30 minutes to crystallize the sodium salt.[2][5]

  • Filter the crystallized product and dry it under vacuum at 40°C to obtain the final this compound sodium salt.[2][5]

Purification Strategies and Methodologies

The purification of this compound is paramount to ensure its suitability for pharmaceutical use. The primary goal is to remove unreacted starting materials, intermediates, byproducts of side reactions, and residual reagents.

Purification Techniques
  • Column Chromatography: This is a key technique for purifying the crude this compound.[3] Flash chromatography using a mobile phase of methylene chloride and methanol has also been reported for purification.[6]

  • Recrystallization: As detailed in the protocol above, recrystallization is a powerful method for achieving high purity, often exceeding 99.5% as determined by HPLC.[2][5]

  • Filtration: A multi-stage filtration process using silica gel, Celite, and acidic zeolite is employed to remove insoluble impurities and residual oxidizing agents.[5]

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for determining the purity of this compound and for quantifying any impurities.[2] A typical HPLC method for this compound analysis would involve a C18 column with a gradient elution program.[7]

Purification Workflow Diagram

Purification_Workflow Crude this compound Acid Crude this compound Acid Filtration Filtration Crude this compound Acid->Filtration Silica/Celite/Zeolite Precipitation Precipitation Filtration->Precipitation with Isopropyl Ether Recrystallization Recrystallization Precipitation->Recrystallization from aq. IPA/Acetone Conversion to Sodium Salt Conversion to Sodium Salt Recrystallization->Conversion to Sodium Salt pH adjustment Final Filtration and Drying Final Filtration and Drying Conversion to Sodium Salt->Final Filtration and Drying Pure this compound Sodium Salt Pure this compound Sodium Salt Final Filtration and Drying->Pure this compound Sodium Salt

References

Spectroscopic Analysis of Isosulfan Blue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Isosulfan Blue, a triarylmethane dye crucial for lymphatic vessel delineation in medical diagnostics. This document outlines the core spectroscopic properties, detailed experimental protocols for its quantitative analysis, and a workflow for its characterization.

Core Spectroscopic Properties

This compound exhibits distinct absorption and fluorescence characteristics that are fundamental to its analytical determination. The primary absorption maximum (λmax) of this compound in an aqueous solution is observed at 635 nm[1]. As a triphenylmethane dye, this compound's fluorescence is generally weak in solution due to non-radiative decay processes. However, its fluorescence properties can be influenced by its environment, such as binding to proteins like human serum albumin (HSA). For instance, Patent Blue V, an isomer of this compound, shows a significant increase in fluorescence quantum yield upon binding to HSA, with an emission maximum around 660 nm. This suggests that this compound likely exhibits similar behavior, a critical consideration in biological and pharmaceutical applications.

Spectroscopic ParameterValueSolvent/Conditions
UV-Vis Absorption Maximum (λmax) 635 nm[1]Water
Molar Absorptivity (ε) Not explicitly found in searchesWater
Fluorescence Emission Maximum (λem) ~660 nm (inferred from Patent Blue V data)Bound to Human Serum Albumin
Fluorescence Quantum Yield (ΦF) Low in aqueous solution, increases upon protein binding (inferred from Patent Blue V data)Aqueous Solution / Bound to Protein

Experimental Protocols

Accurate and reproducible spectroscopic analysis of this compound relies on standardized experimental protocols. The following sections detail the methodologies for UV-Vis spectrophotometry and fluorescence spectroscopy.

UV-Vis Spectrophotometry Protocol

This protocol outlines the steps for the quantitative analysis of this compound using UV-Vis spectrophotometry.

1. Materials and Equipment:

  • This compound reference standard

  • High-purity water (e.g., Milli-Q or equivalent)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer (calibrated)

  • Quartz cuvettes (1 cm path length)

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound in high-purity water with a known concentration (e.g., 100 µg/mL).

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover a linear absorbance range (typically 0.1 to 1.0 AU).

3. Instrumental Parameters:

  • Wavelength scan: Record the absorption spectrum from 400 nm to 800 nm to determine the λmax.

  • Measurement wavelength: Set the spectrophotometer to the determined λmax (635 nm) for quantitative measurements.

  • Blank: Use high-purity water as the blank.

4. Measurement Procedure:

  • Zero the spectrophotometer with the blank cuvette.

  • Measure the absorbance of each calibration standard and the unknown sample solution at 635 nm.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the unknown sample from the calibration curve.

Fluorescence Spectroscopy Protocol

This protocol describes the methodology for characterizing the fluorescence properties of this compound.

1. Materials and Equipment:

  • This compound solution

  • Human Serum Albumin (HSA) (optional, for binding studies)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Fluorescence spectrophotometer with temperature control

  • Quartz fluorescence cuvettes

2. Sample Preparation:

  • Prepare a dilute solution of this compound in the desired solvent (e.g., PBS). The concentration should be low enough to avoid inner filter effects.

  • For protein binding studies, prepare solutions of this compound with and without HSA.

3. Instrumental Parameters:

  • Excitation Wavelength: Based on the absorption spectrum, set the excitation wavelength. A common starting point is near the λmax (e.g., 630 nm).

  • Emission Scan Range: Set the emission scan range to capture the expected fluorescence, for instance, from 640 nm to 800 nm.

  • Excitation and Emission Slit Widths: Optimize slit widths to balance signal intensity and spectral resolution.

4. Measurement Procedure:

  • Record the fluorescence emission spectrum of the blank (solvent or buffer).

  • Record the fluorescence emission spectrum of the this compound solution.

  • If performing quantum yield measurements, a known fluorescence standard with similar excitation and emission properties would be required for a comparative method.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an this compound sample.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_uv UV-Vis Analysis cluster_fluor Fluorescence Analysis cluster_data Data Interpretation & Reporting start Receive this compound Sample prep_uv Prepare Aqueous Solutions (Stock and Dilutions) start->prep_uv prep_fluor Prepare Dilute Solutions (With/Without HSA) start->prep_fluor uv_scan Perform Wavelength Scan (Determine λmax) prep_uv->uv_scan fluor_ex Determine Excitation Wavelength prep_fluor->fluor_ex uv_quant Quantitative Measurement at λmax = 635 nm uv_scan->uv_quant uv_cal Construct Calibration Curve uv_quant->uv_cal uv_conc Determine Concentration uv_cal->uv_conc report Compile Data: - λmax - Concentration - Emission Spectrum - Quantum Yield uv_conc->report fluor_em Record Emission Spectrum fluor_ex->fluor_em fluor_qy Quantum Yield Measurement (Optional, with standard) fluor_em->fluor_qy fluor_qy->report

Caption: A flowchart outlining the key steps in the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Protein Binding Affinity and Kinetics of Isosulfan Blue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protein binding characteristics of Isosulfan Blue, a synthetic triphenylmethane dye crucial for lymphatic mapping. Understanding its interaction with serum proteins, primarily albumin, is fundamental to its mechanism of action and clinical efficacy. This document details the principles of its protein binding, presents representative quantitative data, and offers in-depth experimental protocols for characterization.

Introduction to this compound and Protein Binding

This compound Protein Binding: Affinity and Kinetics

The interaction between this compound and serum albumin is a reversible, non-covalent association. The strength of this interaction is defined by the binding affinity , quantified by the equilibrium dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. The kinetics of the interaction are described by the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff).

Due to the limited availability of specific binding data for this compound, the following table presents representative data for other triphenylmethane dyes interacting with serum albumin. This data provides an approximate range for the expected binding affinity of this compound.

Dye CompoundProteinMethodAssociation Constant (Kₐ) (M⁻¹)Dissociation Constant (Kd) (M)Reference
Bromophenol BlueBovine Serum AlbuminSpectrophotometry2.7 x 10¹ - 2.3 x 10⁴Not Reported[2]
Coomassie Brilliant Blue R250Bovine Serum AlbuminSpectrophotometry2.7 x 10¹ - 2.3 x 10⁴Not Reported[2]
Thymol BlueBovine Serum AlbuminSpectrophotometry2.7 x 10¹ - 2.3 x 10⁴Not Reported[2]

Note: This table provides representative data for triphenylmethane dyes and should be considered as an estimation for this compound's binding affinity to albumin. Experimental determination is recommended for precise values.

Experimental Protocols for Characterizing Protein Binding

Several biophysical techniques can be employed to determine the binding affinity and kinetics of small molecules like this compound to proteins. The following sections provide detailed protocols for key methodologies.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[3][4][5] One molecule (the ligand, typically the protein) is immobilized on the sensor surface, and the other (the analyte, the small molecule) is flowed over the surface. The binding and dissociation are observed as changes in the SPR signal, allowing for the determination of kₐ, kₔ, and Kd.

Experimental Protocol:

  • Immobilization of Human Serum Albumin (HSA) on a Sensor Chip:

    • Chip Activation: Activate a carboxymethylated dextran sensor chip (e.g., CM5) with a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).

    • Ligand Injection: Inject a solution of HSA (e.g., 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface. The protein will covalently bind to the chip surface via amine coupling.

    • Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining active esters on the surface.

  • Kinetic Analysis of this compound Binding:

    • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Association: Inject the this compound solutions over the immobilized HSA surface at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 120-180 seconds) to monitor the association phase.

    • Dissociation: Switch back to the running buffer flow to monitor the dissociation of the this compound-HSA complex.

    • Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove any remaining bound analyte.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association (kₐ) and dissociation (kₔ) rate constants are obtained by fitting the data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kₔ/kₐ.

SPR_Workflow cluster_preparation Preparation cluster_immobilization Immobilization cluster_analysis Kinetic Analysis cluster_data Data Processing Prep_HSA Prepare HSA Solution Immobilize Immobilize HSA Prep_HSA->Immobilize Prep_ISB Prepare this compound Serial Dilutions Association Association Phase: Inject this compound Prep_ISB->Association Activate Activate Sensor Chip (EDC/NHS) Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine) Immobilize->Deactivate Deactivate->Association Dissociation Dissociation Phase: Flow Running Buffer Association->Dissociation Regeneration Regeneration Dissociation->Regeneration Data_Correction Reference Subtraction Regeneration->Data_Correction Curve_Fitting Fit Sensorgrams (e.g., 1:1 Langmuir) Data_Correction->Curve_Fitting Calculate_Constants Calculate ka, kd, Kd Curve_Fitting->Calculate_Constants

Surface Plasmon Resonance Experimental Workflow.
Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a biomolecular interaction.[6] A solution of the ligand (this compound) is titrated into a solution of the protein (HSA) in the sample cell of a microcalorimeter. The resulting heat changes are measured and used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Experimental Protocol:

  • Sample Preparation:

    • Prepare solutions of HSA and this compound in the same dialysis buffer to minimize heats of dilution. A common buffer is phosphate-buffered saline (PBS) at pH 7.4.

    • The concentration of HSA in the sample cell should be approximately 10-50 times the expected Kd. The concentration of this compound in the syringe should be 10-20 times the concentration of HSA.

    • Degas both solutions thoroughly before use to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the HSA solution into the sample cell and the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C or 37°C).

    • Perform a series of small, sequential injections (e.g., 1-10 µL) of the this compound solution into the HSA solution.

    • Allow the system to reach equilibrium after each injection, and measure the heat change.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of this compound to HSA.

    • The resulting titration curve is fitted to a suitable binding model (e.g., a single-site binding model) to determine the Kd, n, and ΔH.

ITC_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_HSA Prepare & Degas HSA Solution Load_Sample Load HSA into Sample Cell Prep_HSA->Load_Sample Prep_ISB Prepare & Degas This compound Solution Load_Ligand Load this compound into Syringe Prep_ISB->Load_Ligand Inject Inject this compound into Sample Cell Load_Sample->Inject Load_Ligand->Inject Measure_Heat Measure Heat Change Inject->Measure_Heat Measure_Heat->Inject Repeat Injections Plot_Data Plot Heat Change vs. Molar Ratio Measure_Heat->Plot_Data Fit_Curve Fit Titration Curve (Binding Model) Plot_Data->Fit_Curve Determine_Params Determine Kd, n, ΔH Fit_Curve->Determine_Params

Isothermal Titration Calorimetry Experimental Workflow.
Equilibrium Dialysis

Principle: Equilibrium dialysis is a classic technique to measure the binding of a small, dialyzable ligand to a larger, non-dialyzable macromolecule.[7] A semi-permeable membrane separates a chamber containing the protein and ligand from a chamber containing only buffer. At equilibrium, the concentration of the free ligand is the same on both sides of the membrane, allowing for the calculation of the bound and free ligand concentrations and, subsequently, the Kd.

Experimental Protocol:

  • Apparatus Setup:

    • Prepare a dialysis unit with two chambers separated by a semi-permeable membrane with a molecular weight cut-off that retains the protein (e.g., 10 kDa).

    • Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Equilibrium Dialysis:

    • In one chamber (the "protein chamber"), add a solution of HSA at a known concentration.

    • In the other chamber (the "buffer chamber"), add the same volume of buffer.

    • Add a known concentration of this compound to the protein chamber.

    • Seal the unit and incubate with gentle agitation at a constant temperature (e.g., 37°C) until equilibrium is reached (typically 4-24 hours).

  • Sample Analysis:

    • After incubation, take samples from both the protein and buffer chambers.

    • Determine the concentration of this compound in each sample using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS.

  • Data Analysis:

    • The concentration of this compound in the buffer chamber represents the free ligand concentration ([L]free).

    • The total ligand concentration in the protein chamber is [L]total.

    • The bound ligand concentration is calculated as: [L]bound = [L]total - [L]free.

    • The Kd can be determined by performing the experiment at multiple ligand concentrations and fitting the data to a binding isotherm (e.g., Scatchard plot).

ED_Workflow cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep_Dialysis Prepare Dialysis Unit & Hydrate Membrane Add_HSA Add HSA & this compound to Protein Chamber Prep_Dialysis->Add_HSA Add_Buffer Add Buffer to Buffer Chamber Prep_Dialysis->Add_Buffer Incubate Incubate with Agitation (e.g., 37°C, 4-24h) Add_HSA->Incubate Add_Buffer->Incubate Sample Collect Samples from Both Chambers Incubate->Sample Measure_Conc Measure this compound Concentration Sample->Measure_Conc Calc_Free [ISB]buffer = [Free ISB] Measure_Conc->Calc_Free Calc_Bound [Bound ISB] = [Total ISB] - [Free ISB] Calc_Free->Calc_Bound Determine_Kd Determine Kd (e.g., Scatchard Plot) Calc_Bound->Determine_Kd

Equilibrium Dialysis Experimental Workflow.

Conclusion

The binding of this compound to serum albumin is a cornerstone of its clinical utility in lymphatic mapping. While specific quantitative binding data for this compound remains to be fully characterized in publicly accessible literature, this guide provides a framework for its investigation using established biophysical techniques. The detailed protocols for Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Equilibrium Dialysis offer robust methods for determining the binding affinity and kinetics of this important diagnostic dye. The provided workflows and representative data from similar compounds serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the molecular interactions of this compound.

References

In Vitro Stability of Isosulfan Blue Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of isosulfan blue solution, a vital dye used for lymphatic vessel delineation. Understanding the stability profile of this compound is critical for ensuring its quality, safety, and efficacy in pharmaceutical formulations. This document summarizes key stability data, details experimental protocols for stability-indicating assays, and visualizes potential degradation pathways and analytical workflows.

Physicochemical Properties and Formulation

This compound is a triarylmethane dye. The commercially available formulation, this compound Injection 1%, is a sterile, aqueous solution intended for subcutaneous administration. The formulation is buffered to a pH of 6.8 to 7.4 using a phosphate buffer system[1][2]. Each milliliter of the 1% solution contains 10 mg of this compound[1][2]. The manufacturing process is carefully controlled to enhance the stability of the final product, for instance by employing mild oxidizing agents and avoiding high temperatures which can compromise the compound's stability[3][4][5].

Table 1: Formulation Details of this compound Injection 1%

ComponentConcentrationPurpose
This compound10 mg/mLActive Pharmaceutical Ingredient
Sodium Monohydrogen Phosphate6.6 mg/mLBuffering Agent
Potassium Dihydrogen Phosphate2.7 mg/mLBuffering Agent
Water for Injectionq.s. to 1 mLVehicle
Final pH 6.8 - 7.4

Storage and In-Use Stability

The recommended storage condition for this compound Injection 1% is at a controlled room temperature of 20°C to 25°C (68°F to 77°F). It is crucial to avoid excessive heat to maintain the product's integrity[2].

A significant incompatibility has been identified with local anesthetics. The admixture of this compound injection with local anesthetics such as lidocaine in the same syringe results in an immediate precipitation of a drug complex, accounting for a 4% to 9% loss of the drug[2][6]. Therefore, separate syringes must be used for administration.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies also help in developing and validating stability-indicating analytical methods. While specific quantitative data from forced degradation studies on this compound is not extensively published in publicly available literature, this section outlines a typical experimental protocol based on regulatory guidelines and available analytical methods. The goal of such a study is to achieve a target degradation of 5-20%.

Table 2: Summary of Typical Forced Degradation Conditions for this compound Solution

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temperature / 50-70°CUp to 7 days
Base Hydrolysis 0.1 M NaOHRoom Temperature / 50-70°CUp to 7 days
Oxidation 3% H₂O₂Room TemperatureUp to 7 days
Thermal Degradation Dry Heat70°CUp to 7 days
Photolytic Degradation UV and Visible Light (ICH Q1B)Room TemperatureMinimum 1.2 million lux hours and 200 watt hours/square meter

Experimental Protocols

Stability-Indicating UPLC Method

A validated Ultra-Performance Liquid Chromatography (UPLC) method is crucial for separating and quantifying this compound from its impurities and degradation products.

Table 3: UPLC Method Parameters for this compound Stability Testing

ParameterSpecification
Column C18 (100 x 2.00 mm), 1.9 µm
Mobile Phase A 0.1% Perchloric acid in water
Mobile Phase B 0.1% Perchloric acid in a 30:70 (v/v) mixture of water and acetonitrile
Gradient Program Optimized for separation of impurities and degradants
Flow Rate 0.3 mL/min
Column Temperature 30°C
Detector Wavelength 220 nm
Injection Volume 2 µL

Source: Adapted from a validated method for this compound and its related impurities.

This method has demonstrated stability of the this compound sample solution and mobile phase for at least 72 hours[7].

Protocol for a Forced Degradation Study

The following protocol outlines the steps for conducting a forced degradation study on a 1% this compound solution.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in water or a suitable buffer.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Store the solution at room temperature and/or elevated temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before UPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

    • Store at room temperature and protect from light.

    • Withdraw aliquots at specified time points for UPLC analysis.

  • Thermal Degradation:

    • Place the this compound solution in a calibrated oven at a specified temperature (e.g., 70°C).

    • Withdraw aliquots at specified time points for UPLC analysis.

  • Photolytic Degradation:

    • Expose the this compound solution to a combination of UV and visible light as per ICH Q1B guidelines.

    • A control sample should be protected from light to differentiate between thermal and photolytic degradation.

    • Analyze samples at appropriate time points.

  • Analysis: Analyze all samples using the validated stability-indicating UPLC method. Calculate the percentage of degradation and identify any degradation products.

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Study

The following diagram illustrates the general workflow for conducting a forced degradation study of this compound solution.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) start->acid base Base Hydrolysis (0.1 M NaOH) start->base oxidation Oxidation (3% H₂O₂) start->oxidation thermal Thermal (70°C) start->thermal photo Photolytic (ICH Q1B) start->photo neutralize Neutralization (for Acid/Base) acid->neutralize base->neutralize uplc Stability-Indicating UPLC Analysis oxidation->uplc thermal->uplc photo->uplc neutralize->uplc data Data Evaluation (% Degradation, Impurity Profile) uplc->data

Caption: Workflow for Forced Degradation of this compound.

Potential Degradation Pathway

Based on the known chemistry of triarylmethane dyes and related compounds, a potential degradation pathway for this compound under stress conditions can be postulated. One identified process-related impurity, which can also be a degradation product under acidic conditions, is N-4-[bis[4-(diethyl amino)phenyl] hydroxymethyl]-benzene-2,5-disulphonic acid. This suggests that hydrolysis of the central carbon-carbon double bond is a possible degradation route. Other potential degradation pathways could involve N-de-ethylation or cleavage of the aromatic rings under harsh oxidative or photolytic conditions.

G isosulfan This compound hydrolysis_product N-4-[bis[4-(diethyl amino)phenyl] hydroxymethyl]-benzene-2,5-disulphonic acid isosulfan->hydrolysis_product Acid/Base Hydrolysis deethylation_product N-de-ethylated Products isosulfan->deethylation_product Oxidation / Photolysis ring_cleavage_products Ring Cleavage Products isosulfan->ring_cleavage_products Harsh Oxidation / Photolysis

Caption: Postulated Degradation Pathways for this compound.

Conclusion

The in vitro stability of this compound solution is a critical attribute for its quality and performance. The provided information on its formulation, storage, and a detailed protocol for stability-indicating analysis serves as a valuable resource for researchers and drug development professionals. The stability of this compound is influenced by pH, temperature, light, and the presence of oxidizing agents. Further studies to quantify the degradation under various stress conditions and to fully elucidate the structures of the degradation products are warranted to gain a more complete understanding of its stability profile.

References

Isosulfan Blue: A Comprehensive Technical Guide to Pharmacokinetics and Biodistribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosulfan blue is a triarylmethane dye utilized as a visual lymphatic imaging agent.[1] Its primary application is in lymphography and, most notably, in sentinel lymph node biopsy (SLNB) for staging cancers such as breast cancer and melanoma.[1][2] Upon subcutaneous or intradermal administration, this compound selectively enters the lymphatic vessels, staining them and the draining lymph nodes a distinct blue color. This allows for the visual identification and subsequent excision of the sentinel lymph nodes, which are the first nodes to receive lymphatic drainage from a primary tumor and, therefore, the most likely to harbor metastatic cells.[2][3] This guide provides an in-depth overview of the available pharmacokinetic and biodistribution data for this compound, details on experimental protocols for its use and analysis, and visualizations of its mechanism of action and experimental workflows.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its mechanism of lymphatic uptake, binding to serum proteins, and subsequent excretion. Following administration, it is intended for local action within the lymphatic system rather than systemic therapeutic effect.

Absorption and Distribution

Upon subcutaneous or intradermal injection, this compound binds to interstitial proteins and is rapidly taken up by the lymphatic capillaries.[1] It is estimated that approximately 50% of the injected this compound weakly binds to serum proteins, primarily albumin.[4] This binding facilitates its transport within the lymphatic system and is thought to reduce its diffusion into the surrounding tissues.[4] The dye then travels through the afferent lymphatic vessels to the regional lymph nodes.

While specific quantitative data on plasma concentration-time profiles (Cmax, Tmax, AUC) are not extensively published, the systemic absorption is known to occur. The interference of this compound with pulse oximetry readings, with a maximal effect at approximately 30 minutes and resolution by four hours post-administration, suggests a time course of systemic exposure.[5]

Table 1: Summary of this compound Pharmacokinetic Parameters

ParameterValueSpeciesNotes
Protein Binding ~50%Not SpecifiedWeakly binds to serum proteins, primarily albumin.[4]
Biological Half-Life Several hoursHumanCharacterized by slow release from subcutaneous and lymphatic tissues.[2]
Metabolism and Excretion

This compound is not significantly metabolized and is excreted unchanged.[6] The primary routes of elimination are renal and fecal. Studies in humans have shown that up to 10% of a subcutaneously administered dose is excreted in the urine within 24 hours.[7] Fecal excretion via biliary elimination has also been reported as a significant route.[6][8] The urine may appear blue for up to 24 hours following administration.[7]

Table 2: Excretion of this compound

Route of ExcretionPercentage of DoseTimeframeSpecies
Urinary Up to 10%24 hoursHuman
Fecal Not quantifiedNot specifiedReported in animal studies[6][8]

Biodistribution

The intended biodistribution of this compound is localized to the lymphatic system draining the injection site. The dye's purpose is to visually delineate these structures for surgical removal.

Experimental Protocols

Sentinel Lymph Node Biopsy (SLNB) in Breast Cancer

This protocol outlines a typical procedure for SLNB using this compound in patients with breast cancer.

Materials:

  • This compound 1% sterile solution

  • Syringe (1-5 mL) with a fine-gauge needle

  • Antiseptic solution for skin preparation

  • Local anesthetic (optional, but should not be mixed in the same syringe as this compound)[9]

Procedure:

  • Patient Preparation: The patient is positioned on the operating table. The surgical site is prepped and draped in a sterile fashion.

  • Dye Injection:

    • Typically, 1 to 5 mL of 1% this compound solution is injected.[6] The injection can be administered peritumorally (around the tumor), intradermally, or into the subareolar plexus.[6]

    • The injection site is massaged for 2-3 minutes to promote lymphatic uptake.[1]

  • Incubation Period: A waiting period of 5 to 15 minutes allows the dye to travel to and stain the sentinel lymph node(s).[1]

  • Surgical Incision and Identification: An incision is made over the expected location of the sentinel node (e.g., in the axilla). The surgeon then carefully dissects through the tissue to identify the blue-stained lymphatic vessels and follows them to the blue-stained sentinel lymph node(s).

  • Node Excision: The identified sentinel lymph node(s) are excised.

  • Pathological Analysis: The excised nodes are sent for histopathological examination to determine the presence of cancer cells.

Quantification of this compound in Biological Samples

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound and its impurities in drug substances and can be adapted for biological matrices.

Instrumentation and Conditions (Example):

  • HPLC System: A system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 100 x 2.00 mm, 1.9 µm particle size).[10]

  • Mobile Phase: A gradient system can be used, for example:

    • Mobile Phase A: 0.1% perchloric acid in water.[10]

    • Mobile Phase B: 0.1% perchloric acid in a mixture of 30 volumes of water and 70 volumes of acetonitrile.[10]

  • Detector Wavelength: 220 nm.[10]

  • Column Temperature: 30 °C.[10]

  • Sample Preparation: Biological samples (e.g., plasma, urine) would require a sample preparation step such as protein precipitation followed by solid-phase extraction to remove interfering substances and concentrate the analyte before injection into the HPLC system.

Visualizations

Mechanism of Lymphatic Mapping

The following diagram illustrates the process by which this compound delineates lymphatic pathways.

G cluster_0 Injection Site cluster_1 Lymphatic System cluster_2 Surgical Procedure A Subcutaneous/Intradermal Injection of this compound B Binding to Interstitial Proteins (e.g., Albumin) A->B C Uptake by Lymphatic Capillaries B->C D Transport via Afferent Lymphatic Vessels C->D E Accumulation and Staining of Sentinel Lymph Node(s) D->E F Visual Identification by Surgeon E->F G Excision of Sentinel Node(s) F->G H Histopathological Analysis G->H

Figure 1. Mechanism of this compound in Lymphatic Mapping.
Experimental Workflow for Sentinel Lymph Node Biopsy

The following diagram outlines the key steps in a typical SLNB procedure using this compound.

G A Patient Preparation and Surgical Site Sterilization B Injection of this compound (e.g., peritumoral) A->B C Massage of Injection Site (2-3 minutes) B->C D Incubation Period (5-15 minutes) C->D E Surgical Incision and Dissection D->E F Identification of Blue-Stained Lymphatic Vessels and Node(s) E->F G Excision of Sentinel Lymph Node(s) F->G H Sample Sent for Pathological Examination G->H I Pathology Report Guides Further Surgical Management H->I

References

Isosulfan Blue: A Technical Guide to Solubility Across Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Isosulfan Blue, a dye commonly used in medical diagnostics, particularly for lymphatic vessel mapping. Understanding the solubility of this compound in different solvents is critical for its formulation, handling, and application in both research and clinical settings. This document collates available quantitative data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.

Core Solubility Data

The solubility of this compound has been documented in several common laboratory solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility profile.

SolventSolubility (mg/mL)Temperature (°C)Molar Solubility (mM)Notes
Water30[1][2]25[1][2]~52.9An estimated value of 9.45x10+4 mg/L at 25°C has also been reported[3]. Other sources indicate solubility of ≥ 7.69 mg/mL[4][5] and 100 mg/mL[6][7][8][9].
Ethanol7[1][2]Not Specified~12.3Another source reports a solubility of 5 mg/mL[6][7][8][9].
Dimethyl Sulfoxide (DMSO)83.33[4]Not Specified~147.05[4]Requires sonication for dissolution. It is noted that hygroscopic DMSO can significantly impact solubility, and the use of newly opened DMSO is recommended[4]. Other sources report a solubility of 80 mg/mL[5] and 100 mg/mL[6][7][8][9].
Ethylene Glycol Monomethyl Ether30[1]Not Specified~52.9-

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound and is described in guidelines such as the OECD Test Guideline 105 and the USP General Chapter <1236>.[1][2][3][5][8][9][10][11][12][13][14] The following protocol is a generalized procedure suitable for determining the solubility of this compound.

1. Materials and Equipment:

  • This compound (solid, pure form)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Volumetric flasks

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • pH meter (for aqueous solutions)

2. Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Place the container in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to allow for equilibrium to be established (typically 24-48 hours). The time required may need to be determined empirically by taking measurements at different time points until the concentration of the dissolved solute remains constant.

  • Phase Separation:

    • After the equilibration period, allow the suspension to settle.

    • Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by either:

      • Centrifugation: Centrifuge the suspension at a high speed to pellet the solid material.

      • Filtration: Filter the suspension through a membrane filter (e.g., 0.22 µm) that does not interact with the solute or solvent.

  • Analysis of the Saturated Solution:

    • Carefully withdraw an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted solution using a suitable analytical method. Given its nature as a dye, UV-Vis spectrophotometry is a common and effective choice. Alternatively, HPLC can be used for more complex matrices or for higher precision.[15][16][17][18][19]

    • A standard calibration curve should be prepared using known concentrations of this compound in the same solvent to accurately quantify the concentration in the sample.

  • Calculation:

    • Calculate the solubility of this compound in the chosen solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the logical steps of the shake-flask method for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_end Result start Start add_excess Add Excess Solute to Solvent start->add_excess agitate Agitate at Constant Temperature (24-48h) add_excess->agitate separate Centrifuge or Filter agitate->separate analyze Analyze Supernatant (UV-Vis or HPLC) separate->analyze calculate Calculate Solubility analyze->calculate end_point Solubility Value calculate->end_point

Caption: A flowchart of the shake-flask method for solubility determination.

References

Methodological & Application

Application Notes and Protocols for Isosulfan Blue-Guided Sentinel Lymph Node Biopsy in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sentinel lymph node (SLN) biopsy is a minimally invasive surgical procedure used to determine whether cancer has spread to the lymphatic system. This technique is based on the principle that lymphatic fluid containing tumor cells drains from the primary tumor to one or a few initial lymph nodes, the "sentinel" nodes, before spreading to other nodes. Identification and examination of the SLN can provide crucial prognostic information and guide further treatment decisions. Isosulfan blue, a vital blue dye, is a commonly used agent for lymphatic mapping and SLN identification. When injected near a tumor, it is taken up by the lymphatic vessels and travels to the SLN, staining it blue and allowing for its visual identification during surgery. These application notes provide a detailed protocol for performing this compound-guided SLN biopsy in murine models, a critical tool in preclinical cancer research and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for performing this compound-guided sentinel lymph node biopsy in mice, compiled from established protocols.

ParameterValueNotes
This compound Concentration 1% aqueous solutionStandard commercially available concentration.
Injection Volume 20 - 50 µLThe volume may be adjusted based on the size of the mouse and the injection site. A small bleb should form at the injection site.
Injection Route Subcutaneous (s.c.) or Intradermal (i.d.)Peritumoral or into the footpad for mapping limb drainage.
Needle Gauge 27 - 30 GA smaller gauge needle helps to prevent leakage of the dye from the injection site.
Time to SLN Visualization 5 - 15 minutesThe blue-stained lymphatic vessels and sentinel node should become visible within this timeframe.[1][2]
Anesthesia IsofluraneInhalation anesthesia is recommended for the duration of the procedure.

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for this compound-guided sentinel lymph node biopsy in mice.

SLNB_Workflow cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_post_procedure Post-Procedure Animal_Prep Animal Preparation (Anesthesia, Hair Removal) Dye_Prep Prepare 1% this compound Injection Inject this compound (Peritumoral / Footpad) Dye_Prep->Injection Incubation Wait 5-15 minutes Injection->Incubation Incision Make Skin Incision Incubation->Incision Identification Identify Blue Lymphatic Vessels and SLN Incision->Identification Excision Excise Sentinel Lymph Node Identification->Excision Analysis Histopathological Analysis (H&E, IHC) Excision->Analysis Data_Interpretation Data Interpretation Analysis->Data_Interpretation

Caption: Experimental workflow for this compound-guided sentinel lymph node biopsy in mice.

Detailed Experimental Protocol

This protocol outlines the step-by-step methodology for performing this compound-guided sentinel lymph node biopsy in a mouse model.

Materials:

  • 1% this compound solution

  • Anesthetic (e.g., Isoflurane) and anesthesia chamber/machine

  • Sterile syringes (1 ml) and needles (27-30 G)

  • Surgical instruments (scalpel, forceps, scissors)

  • Gauze and cotton swabs

  • 70% Ethanol

  • Specimen collection tubes with 10% neutral buffered formalin

  • Dissection microscope (optional)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane. Confirm proper anesthetic depth by lack of response to a toe pinch.

    • Apply ophthalmic ointment to the eyes to prevent drying.

    • Shave the fur around the tumor or the intended injection site (e.g., footpad) to allow for clear visualization.

    • Clean the shaved area with 70% ethanol.

  • This compound Injection:

    • Draw 20-50 µL of 1% this compound solution into a 1 ml syringe fitted with a 27-30 G needle.

    • For a tumor model, perform a peritumoral injection by inserting the needle subcutaneously at 2 to 4 points around the tumor margin.

    • For mapping limb drainage, inject subcutaneously into the center of the hind footpad.[3]

    • Inject the dye slowly to form a small bleb and minimize leakage.

    • Gently massage the injection site for approximately one minute to facilitate dye uptake into the lymphatic vessels.

  • Sentinel Lymph Node Identification and Excision:

    • Wait for 5 to 15 minutes to allow the dye to travel to the sentinel lymph node(s).[1][2] The lymphatic vessels draining from the injection site should become visibly blue.

    • Make a small skin incision over the area where the sentinel lymph node is expected to be located (e.g., the popliteal fossa for a footpad injection).

    • Carefully dissect through the subcutaneous tissue, following the blue-stained lymphatic vessel to the first blue-stained lymph node. This is the sentinel lymph node. A dissection microscope can aid in this process.

    • Once identified, carefully excise the sentinel lymph node using fine forceps and scissors, avoiding crushing the tissue.

    • Place the excised lymph node in a labeled collection tube containing 10% neutral buffered formalin for subsequent analysis.

  • Post-Procedure:

    • Suture or staple the skin incision.

    • Monitor the mouse during recovery from anesthesia.

    • Provide appropriate post-operative analgesia as per institutional guidelines.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship of lymphatic drainage from a primary tumor to the sentinel lymph node and beyond.

Lymphatic_Drainage Tumor Primary Tumor Lymph_Vessel Afferent Lymphatic Vessel Tumor->Lymph_Vessel Tumor Cells & This compound SLN Sentinel Lymph Node (SLN) Lymph_Vessel->SLN Non_SLN Non-Sentinel Lymph Node SLN->Non_SLN Further Spread Systemic Systemic Circulation Non_SLN->Systemic

Caption: Lymphatic drainage pathway from a primary tumor to the sentinel lymph node.

Conclusion

The use of this compound for sentinel lymph node biopsy in murine models is a valuable and visually straightforward technique. Adherence to a standardized protocol is crucial for obtaining reproducible and reliable results. This methodology enables researchers to investigate lymphatic metastasis, evaluate the efficacy of novel cancer therapies, and gain deeper insights into the mechanisms of cancer progression. Proper surgical technique and careful handling of the excised tissues are paramount for the accuracy of subsequent analyses.

References

Application Notes and Protocols for Isosulfan Blue in Preclinical Lymphatic Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosulfan blue is a triarylmethane dye utilized for visualizing lymphatic vessels and nodes.[1] Its application in preclinical models is crucial for understanding lymphatic drainage patterns, identifying sentinel lymph nodes (SLNs) in cancer models, and assessing the impact of novel therapeutics on the lymphatic system. When administered subcutaneously or intradermally, this compound is selectively absorbed by lymphatic vessels, staining them and the draining lymph nodes a distinct blue color, allowing for direct visualization.[1] This document provides detailed application notes and protocols for the use of this compound in various preclinical models.

Mechanism of Action

Upon subcutaneous or intradermal injection, this compound binds to interstitial proteins, primarily albumin.[1] This protein-dye complex is then readily taken up by the lymphatic capillaries. The stained proteins are transported through the lymphatic vessels to the regional lymph nodes. This process allows for the delineation of lymphatic pathways and the identification of the first draining lymph node, the sentinel lymph node.

This compound Mechanism of Action cluster_injection Injection Site cluster_lymphatic Lymphatic System Isosulfan_Blue This compound Complex This compound- Albumin Complex Isosulfan_Blue->Complex Binds to Albumin Interstitial Albumin Albumin->Complex Lymphatic_Vessel Lymphatic Vessel Complex->Lymphatic_Vessel Uptake Lymph_Node Sentinel Lymph Node Lymphatic_Vessel->Lymph_Node Flows to Rat Lymphatic Mapping Workflow Anesthetize Anesthetize Rat Prepare_Site Prepare Injection Site (Shave and Clean) Anesthetize->Prepare_Site Inject Inject 0.05-0.1 mL 1% this compound (Subcutaneous/Intradermal) Prepare_Site->Inject Wait Wait 5-15 minutes Inject->Wait Incise Make Skin Incision over Draining Basin Wait->Incise Dissect Dissect and Identify Blue Lymphatic Vessels Incise->Dissect Visualize Visualize and Excise Blue Sentinel Lymph Node Dissect->Visualize

References

Application Notes and Protocols for Isosulfan Blue Injection for Optimal Lymphatic Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Isosulfan Blue as a lymphatic tracer. The information is intended to guide researchers in designing and executing experiments for optimal lymphatic uptake and visualization, particularly in preclinical and clinical research settings.

Introduction

This compound is a triarylmethane dye used for delineating lymphatic vessels and identifying sentinel lymph nodes (SLNs).[1] Upon injection, it binds to interstitial proteins, primarily albumin, and is subsequently taken up by the lymphatic capillaries.[1] This property allows for the visualization of lymphatic drainage pathways, making it an invaluable tool in oncology, particularly for staging cancers like breast cancer and melanoma.[2][3] Optimizing the injection technique is crucial for maximizing lymphatic uptake and achieving clear delineation of lymphatic structures.

Mechanism of Lymphatic Uptake

The lymphatic uptake of this compound is a passive process driven by the physiological dynamics of the interstitial fluid and lymphatic system.

  • Interstitial Fluid Pressure: Following injection, the volume of fluid in the interstitial space increases, leading to a rise in interstitial fluid pressure. This pressure gradient facilitates the entry of interstitial fluid, along with the protein-bound this compound, into the lymphatic capillaries.

  • Lymphatic Capillary Structure: Lymphatic capillaries are highly permeable due to their unique structure, characterized by overlapping endothelial cells that form "button-like" junctions. Increased interstitial pressure causes these junctions to open, allowing for the influx of large molecules like protein-bound dye.

  • Protein Binding: this compound's affinity for plasma proteins, such as albumin, is a key factor in its lymphatic uptake.[1] This binding prevents the small dye molecules from being rapidly absorbed into the blood capillaries and instead directs them towards the lymphatic system, which is the primary route for macromolecule clearance from the interstitium. Molecules weighing more than 16,000 Da tend to be absorbed by the lymphatic system rather than by blood capillaries.[4]

Factors Influencing Lymphatic Uptake

Several factors can be manipulated to optimize the lymphatic uptake of this compound.

  • Injection Technique: The depth and location of the injection are critical. Intradermal injections are often reported to have a faster transit time to the sentinel node compared to subcutaneous injections, particularly for radiotracers used in conjunction with blue dye.[5][6] Peritumoral injections are also commonly used in clinical settings.[3]

  • Massage: Post-injection massage of the injection site can significantly improve the uptake of this compound by the SLNs.[7][8] A 5-minute massage has been shown to increase the rate of SLN identification.[7] A three-stage lymphatic massage technique, which involves first emptying the axillary lymph nodes, then a retrograde massage, followed by an antegrade massage, has been shown to improve the localization rate of a blue sentinel lymph node.[9]

  • Osmotic Pressure: The osmotic pressure of the this compound solution can influence lymphatic exposure. Increasing the osmotic pressure can reduce retention at the injection site and increase the concentration of the dye in the lymph nodes.[10] A study showed that an this compound injection with an osmotic pressure of 938 mmol/Kg resulted in obvious blue-staining of lymph nodes without causing an inflammatory reaction.[10]

  • Injection Volume: The volume of the injected dye can affect the transit time to the sentinel lymph node. Larger volumes may lead to a more rapid transit.[11]

Quantitative Data Summary

The following tables summarize quantitative data gathered from various studies on this compound and other lymphatic tracers.

ParameterIntradermal InjectionSubcutaneous InjectionPeritumoral InjectionSource
Transit Time Faster transit times reported, especially with radiotracers.Slower transit times compared to intradermal for some agents.Commonly used in clinical practice, transit time can be variable.[5][6]
Uptake Efficiency Higher success rate in some applications (e.g., melanoma).Generally effective, but may have slower uptake.Effective for SLN biopsy in breast cancer.[5]
Adverse Events Not specifically detailed for this compound alone.Generally low adverse event rate.Lower adverse event rate compared to intraparenchymal injections.[3]
InterventionEffect on Lymphatic UptakeQuantitative FindingSource
Post-injection Massage (5 minutes) Increased SLN identification rate.Blue dye SLN identification increased from 73.0% to 88.3%.[7]
Three-Stage Lymphatic Massage Improved blue SLN localization rate.Localization rate of 97% compared to 85% with simple antegrade massage.[9]
Increased Osmotic Pressure (to 938 mmol/Kg) Reduced injection site retention and increased lymph node concentration.Resulted in obvious blue-staining of lymph nodes.[10]
Increased Injection Volume (ICG) Decreased transit time to SLN.Larger solution volume had decreased transit times to the SLN (p < .001).[11]

Experimental Protocols

Preclinical Lymphatic Mapping in a Swine Model

This protocol is adapted from studies using swine for lymphatic mapping.[5][12]

Materials:

  • This compound (1% solution)

  • Anesthetized domestic swine

  • Syringes with 25-27 gauge needles

  • Surgical dissection kit

  • Stopwatch

Procedure:

  • Anesthetize the swine according to approved institutional animal care and use committee (IACUC) protocols.

  • Select the injection site (e.g., intradermal or subcutaneous in the flank or limb).

  • For Intradermal Injection: Pinch the skin to create a small fold. Insert the needle at a shallow angle (10-15 degrees) into the dermis. A small bleb should form. Inject 0.5 - 1.0 mL of 1% this compound.

  • For Subcutaneous Injection: Insert the needle at a 45-degree angle into the subcutaneous tissue. Inject 1.0 - 2.0 mL of 1% this compound.

  • Immediately after injection, start a stopwatch and perform a gentle, circular massage at the injection site for 5 minutes.

  • After a predetermined time (e.g., 10-15 minutes), make a skin incision distal to the expected draining lymph node basin.

  • Carefully dissect through the subcutaneous tissue, identifying the blue-stained lymphatic vessels.

  • Trace the blue lymphatic vessels to the first blue-stained lymph node (the sentinel lymph node).

  • Record the transit time from injection to the visualization of the blue SLN.

  • Excise the SLN for further analysis.

Preclinical Lymphatic Mapping in a Rat Model

This protocol is based on studies utilizing rats for lymphatic research.[13][14]

Materials:

  • This compound (1% solution)

  • Anesthetized rats (e.g., Wistar or Sprague-Dawley)

  • Microsyringes with 30-gauge needles

  • Surgical microscope or loupes

  • Fine surgical instruments

  • Stopwatch

Procedure:

  • Anesthetize the rat according to approved IACUC protocols.

  • Select the injection site (e.g., footpad for inguinal or popliteal lymph node mapping).

  • Inject a small volume (e.g., 0.05 - 0.1 mL) of 1% this compound into the subcutaneous tissue of the footpad.

  • Optionally, perform a gentle massage of the footpad for 1-2 minutes.

  • After approximately 10-20 minutes, make a skin incision over the inguinal or popliteal region.

  • Using a surgical microscope or loupes, carefully dissect the tissue to identify the blue-stained lymphatic vessels and the draining lymph node.

  • Record the transit time and observe the intensity of staining in the lymph node.

  • Excise the lymph node for further evaluation.

Visualizations

G cluster_prep Preparation cluster_injection Injection cluster_mapping Mapping & Dissection cluster_analysis Analysis prep_dye Prepare 1% this compound Solution injection Inject this compound (Intradermal or Subcutaneous) prep_dye->injection prep_animal Anesthetize Animal Model prep_animal->injection massage Perform Post-Injection Massage (Optional, but recommended) injection->massage incision Make Skin Incision massage->incision dissection Dissect and Trace Blue Lymphatic Vessels incision->dissection sln_id Identify Sentinel Lymph Node dissection->sln_id excision Excise Sentinel Lymph Node sln_id->excision analysis Histological/Further Analysis excision->analysis

Caption: Experimental workflow for preclinical lymphatic mapping using this compound.

G cluster_process Physiological Process of Lymphatic Uptake injection This compound Injection (Interstitial Space) binding Binding to Interstitial Proteins (e.g., Albumin) injection->binding Rapid pressure Increased Interstitial Fluid Pressure injection->pressure uptake Uptake into Lymphatic Capillary binding->uptake opening Opening of Lymphatic Endothelial Junctions pressure->opening opening->uptake transport Transport via Lymphatic Vessels uptake->transport sln Accumulation in Sentinel Lymph Node transport->sln

Caption: Physiological pathway of this compound lymphatic uptake.

References

Application Notes and Protocols: Dual-Modality Imaging with Isosulfan Blue and Radiotracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-modality imaging, which combines two distinct imaging technologies into a single procedure, offers a powerful approach for preclinical research and clinical diagnostics. This document provides detailed application notes and protocols for the combination of isosulfan blue, a vital blue dye, with radiotracers for synergistic visual and nuclear imaging. This combination is particularly prominent in the field of oncology for sentinel lymph node (SLN) mapping, where the blue dye provides real-time visual guidance to the surgeon, while the radiotracer allows for preoperative imaging and intraoperative localization using a gamma probe.[1][2]

The most established application involves the co-administration of this compound and a radiolabeled colloid, typically Technetium-99m (99mTc)-sulfur colloid.[3] More advanced approaches have focused on the development of a single agent that incorporates both the dye and the radionuclide, such as 99mTc-isosulfan blue, simplifying the procedure and ensuring the colocalization of both signals.[1][2] These dual-modality agents enhance the accuracy of SLN identification, a critical step in cancer staging.[4][5][6][7][8]

This document will detail the preparation, quality control, and in vivo application of 99mTc-labeled this compound for SPECT (Single Photon Emission Computed Tomography) imaging. Additionally, it will discuss the potential and challenges of labeling this compound with PET (Positron Emission Tomography) isotopes.

I. Dual-Modality Imaging with 99mTc-Isosulfan Blue (SPECT)

The combination of this compound with the gamma-emitting radionuclide 99mTc provides a robust dual-modality agent for lymphatic mapping. The following sections detail the necessary protocols for its preparation and application in a preclinical research setting.

Experimental Protocols

1. Preparation of 99mTc-Isosulfan Blue

This protocol is adapted from the work of İlem-Özdemir et al. (2016).[1][2]

  • Materials:

    • This compound (1% solution)

    • Sodium pertechnetate (Na99mTcO4) from a 99Mo/99mTc generator

    • Stannous chloride (SnCl2·2H2O) solution (1 mg/mL in 0.1 N HCl)

    • Nitrogen gas

    • Sterile, pyrogen-free vials

  • Procedure:

    • In a sterile vial, add 1 mL of 1% this compound solution.

    • Add 100 µL of the stannous chloride solution to the vial. The stannous chloride acts as a reducing agent for the pertechnetate.

    • Gently purge the vial with nitrogen gas to remove oxygen, which can interfere with the labeling process.

    • Add 1-2 mCi (37-74 MBq) of Na99mTcO4 to the vial.

    • Gently swirl the vial and let it incubate at room temperature for 15 minutes.

2. Quality Control of 99mTc-Isosulfan Blue

  • Radiochemical Purity Determination (ITLC):

    • Instant thin-layer chromatography (ITLC) is used to determine the labeling efficiency.

    • Stationary Phase: ITLC-SG strips

    • Mobile Phase: Saline (0.9% NaCl)

    • Procedure:

      • Spot a small drop of the 99mTc-isosulfan blue solution onto the bottom of an ITLC-SG strip.

      • Develop the chromatogram in a chromatography tank containing saline as the mobile phase.

      • In this system, free pertechnetate (99mTcO4-) will move with the solvent front (Rf = 1), while the labeled 99mTc-isosulfan blue and any reduced/hydrolyzed technetium will remain at the origin (Rf = 0).

      • After development, cut the strip in half and measure the radioactivity of each half in a gamma counter.

      • Calculate the radiochemical purity as: (Counts at origin / Total counts) x 100%.

    • A radiochemical purity of >95% is generally considered acceptable.[2]

  • In Vitro Stability:

    • The stability of the radiolabeled compound should be assessed over time at room temperature and in physiological saline.

    • Aliquots of the 99mTc-isosulfan blue are taken at various time points (e.g., 1, 2, 4, 6 hours) post-labeling and the radiochemical purity is determined using ITLC as described above.

3. Preclinical In Vivo Imaging Protocol (Rodent Model)

  • Animal Model: Wistar rats or other suitable rodent models.

  • Administration:

    • Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).

    • Administer approximately 0.1 mCi (3.7 MBq) of 99mTc-isosulfan blue subcutaneously into the footpad of the hind limb or another relevant injection site for lymphatic mapping.

  • SPECT/CT Imaging:

    • Position the animal on the imaging bed of a preclinical SPECT/CT scanner.

    • Acquire dynamic or static scintigraphic images at various time points post-injection (e.g., 10, 30, 60, 90 minutes) to visualize the lymphatic drainage and accumulation in the sentinel lymph nodes (e.g., popliteal and axillary nodes).[1][2]

    • Acquire a CT scan for anatomical co-registration.

  • Ex Vivo Biodistribution:

    • Following the final imaging session, euthanize the animal.

    • Dissect the sentinel lymph nodes (which should be visibly blue) and other organs of interest (liver, spleen, kidneys, muscle, blood, etc.).

    • Weigh each tissue sample and measure its radioactivity using a gamma counter, along with standards of the injected dose.

    • Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

Data Presentation

Table 1: Radiochemical and In Vivo Performance of 99mTc-Isosulfan Blue

ParameterValueReference
Radiochemical Purity (at 15 min) > 98%İlem-Özdemir et al. (2016)[2]
In Vitro Stability in Saline (up to 6h) > 97%İlem-Özdemir et al. (2016)[2]
Popliteal Lymph Node Uptake (%ID/g at 30 min) 1.5 ± 0.3İlem-Özdemir et al. (2016)[2]
Axillary Lymph Node Uptake (%ID/g at 30 min) 1.2 ± 0.2İlem-Özdemir et al. (2016)[2]
Injection Site Clearance (t1/2) ~30 minutesEstimated from data in İlem-Özdemir et al. (2016)[2]

II. Potential for PET Dual-Modality Imaging with this compound

While 99mTc is a workhorse for SPECT imaging, PET offers advantages in terms of sensitivity and spatial resolution. The development of a PET-labeled this compound would be of significant interest. However, there is a lack of published research demonstrating the direct labeling of this compound with common PET isotopes like Gallium-68 (68Ga) or Fluorine-18 (18F).

Challenges in PET Labeling of this compound:

  • Chelation Chemistry: 68Ga labeling requires a chelator (e.g., DOTA, NOTA) to be conjugated to the molecule of interest. The chemical structure of this compound, a triphenylmethane dye, does not have straightforward functional groups for the attachment of such chelators without potentially altering its tinctorial and lymphatic uptake properties.

  • 18F-Labeling Chemistry: 18F labeling often involves complex multi-step organic synthesis, which may be challenging with the this compound scaffold. The conditions required for radiofluorination could potentially degrade the dye.

Alternative Approaches for PET Lymphatic Mapping:

Given the challenges with directly labeling this compound, researchers have explored other avenues for PET-based lymphatic mapping, which could be used in conjunction with a separate injection of this compound for dual-modality guidance:

  • 68Ga-labeled Evans Blue: Evans blue, another blue dye that binds to albumin, has been successfully chelated with DOTA and labeled with 68Ga for PET/CT imaging of lymphatic drainage.

  • 68Ga-labeled Nanocolloids/Tilmanocept: Similar to the 99mTc-labeled counterparts, these agents can be labeled with 68Ga for PET imaging of sentinel lymph nodes.[4][5][6][7][8]

III. Visualizations

Diagrams

experimental_workflow Experimental Workflow for 99mTc-Isosulfan Blue Dual-Modality Imaging cluster_prep Preparation & QC cluster_invivo In Vivo Studies (Rodent Model) cluster_analysis Data Analysis prep 1. Radiolabeling: This compound + SnCl2 + 99mTcO4- qc 2. Quality Control: ITLC for Radiochemical Purity prep->qc admin 3. Subcutaneous Administration qc->admin imaging 4. SPECT/CT Imaging: Dynamic/Static Scans admin->imaging biodist 5. Ex Vivo Biodistribution: Organ Dissection & Gamma Counting imaging->biodist img_analysis 6. Image Analysis: Co-registration & Quantification imaging->img_analysis bio_analysis 7. Biodistribution Calculation: %ID/g biodist->bio_analysis

Caption: Workflow for 99mTc-Isosulfan Blue preparation and in vivo evaluation.

dual_modality_concept Concept of Dual-Modality Sentinel Lymph Node Detection cluster_injection Injection Site cluster_drainage Lymphatic Drainage cluster_sln Sentinel Lymph Node (SLN) cluster_detection Dual-Modality Detection tumor Primary Tumor injection Injection of 99mTc-Isosulfan Blue lymph_vessel Afferent Lymphatic Vessel injection->lymph_vessel Uptake sln SLN lymph_vessel->sln Accumulation visual Visual Detection: Blue Color sln->visual radio Radiodetection: Gamma Probe / SPECT sln->radio

Caption: Dual-modality detection of the sentinel lymph node.

signaling_pathway Proposed Chelation of 99mTc with this compound isb This compound (C27H31N2NaO6S2) complex 99mTc-Isosulfan Blue Complex isb->complex tc [99mTcO4]- reduced_tc Reduced 99mTc tc->reduced_tc Reduction sncl2 SnCl2 (Stannous Chloride) sncl2->reduced_tc reduced_tc->complex Chelation

Caption: Proposed reaction scheme for 99mTc-Isosulfan Blue formation.

References

Application Notes and Protocols for Isosulfan Blue Dosage Calculation in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Isosulfan Blue for lymphatic mapping in animal research. The following sections detail dosage calculations, experimental protocols, and the underlying mechanism of action, designed to ensure accurate and reproducible results in preclinical studies.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, compiled from preclinical and clinical studies. This information is crucial for initial dose range selection and understanding the biophysical properties of the dye.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueSource
Molecular FormulaC₂₇H₃₁N₂NaO₆S₂[1]
Molecular Weight566.7 g/mol N/A
AppearanceSterile, aqueous 1% solution[2][3]
pH of Solution6.8 - 7.4[2]
Mechanism of ActionBinds to serum albumin, selectively taken up by lymphatic vessels[1][4]
ExcretionPrimarily in feces, up to 10% in urine within 24 hours[5][6]

Table 2: Dosage and Toxicity Information for this compound

SpeciesDosageApplicationLD₅₀Source
Human (Adult)0.5 mL of 1% solution per 3 interdigital spacesLymphographyNot Applicable[2]
Human (Average)0.4 mg/kgLymphographyNot Applicable[5][7]
Rat>150 mg/kg (intravenous)Acute Toxicity Study>150 mg/kg[5][7]
Mouse10 µL of 0.25% (2.5 mg/mL) solutionLymphatic ImagingNot Established[4]
DogNot specifiedAngiographic LocalizationNot EstablishedN/A

Experimental Protocols

This section provides detailed methodologies for the preparation and administration of this compound for lymphatic mapping in rodent models.

Preparation of 1% this compound Solution (from powder)

For research purposes, a 1% (10 mg/mL) this compound solution can be prepared from powder.

Materials:

  • This compound sodium salt powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile vials

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh the desired amount of this compound powder. To prepare 10 mL of a 1% solution, weigh 100 mg of this compound.

  • In a sterile environment (e.g., a laminar flow hood), dissolve the powder in a corresponding volume of sterile PBS. For 100 mg, use 10 mL of PBS.

  • Gently vortex or swirl the vial until the powder is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.

  • Store the solution at room temperature (20-25°C), protected from light.[3]

Administration Protocol for Lymphatic Mapping in Mice

This protocol describes the subcutaneous administration of this compound for the visualization of lymphatic drainage in mice.

Materials:

  • 1% this compound solution

  • Insulin syringes with 28-30 gauge needles

  • Anesthesia (e.g., isoflurane)

  • Animal scale

Procedure:

  • Animal Preparation: Anesthetize the mouse using an approved institutional protocol. Weigh the animal to accurately calculate the injection volume.

  • Dosage Calculation: A typical starting dose for a 20-25g mouse is 10-20 µL of a 1% this compound solution. This can be adjusted based on the specific anatomical region of interest and the desired intensity of staining.

  • Injection Site Selection: The injection site will depend on the lymphatic basin being studied. Common sites include the footpad (for popliteal lymph node mapping) or the peritumoral area in cancer models.

  • Subcutaneous Injection:

    • Gently pinch the skin at the injection site to form a tent.

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the body surface.[8][9]

    • Slowly inject the this compound solution. A small bleb should form under the skin.[8]

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.

  • Visualization: Lymphatic drainage can typically be observed within 5-15 minutes of injection.[7] The lymphatic vessels and sentinel lymph nodes will appear blue.

Diagrams

Mechanism of Action

The following diagram illustrates the proposed mechanism of this compound uptake into the lymphatic system.

G cluster_interstitial Interstitial Space cluster_lymphatic Lymphatic Capillary ISB This compound Complex This compound-Albumin Complex ISB->Complex Albumin Serum Albumin Albumin->Complex Uptake Uptake into Lymphatic Capillary Complex->Uptake Selective Permeability Drainage Drainage to Sentinel Lymph Node Uptake->Drainage G Start Start AnimalPrep Animal Preparation (Anesthesia, Weighing) Start->AnimalPrep DoseCalc Dosage Calculation AnimalPrep->DoseCalc Injection Subcutaneous Injection of this compound DoseCalc->Injection Observation Observation Period (5-15 minutes) Injection->Observation Visualization Visualization of Lymphatic Drainage Observation->Visualization Data Data Collection (Imaging, Dissection) Visualization->Data End End Data->End G cluster_animal Animal Factors cluster_experimental Experimental Factors cluster_outcome Desired Outcome Dose Optimal this compound Dose Species Species (e.g., Mouse, Rat) Species->Dose Influences Weight Body Weight Weight->Dose Influences Site Injection Site Site->Dose Influences Concentration Solution Concentration Concentration->Dose Determines Volume Injection Volume Volume->Dose Determines Intensity Staining Intensity Intensity->Dose Goal Duration Staining Duration Duration->Dose Goal

References

Application Notes and Protocols: Isosulfan Blue in Non-Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isosulfan blue is a triphenylmethane dye used as a selective lymphatic imaging agent.[1][2] Upon subcutaneous administration, it binds to serum proteins and is absorbed by lymphatic vessels, staining them a vibrant blue.[3][4] This property makes it an invaluable tool for the delineation and visualization of the lymphatic system in various non-cancer-related medical and research applications.[5][6][7][8] It is the only dye of its type approved by the U.S. Food and Drug Administration (FDA) for visualizing lymphatics.[3] These notes provide detailed protocols and data for researchers, scientists, and drug development professionals on its use in diagnosing lymphatic disorders and as a surgical aid.

Application Note 1: Diagnosis and Evaluation of Lymphatic Disorders

This compound serves as a crucial adjunct to lymphography for the diagnosis and evaluation of several non-neoplastic lymphatic conditions.[5] Its ability to delineate lymphatic vessels helps in assessing the functionality of the lymphatic system.[6][7][8]

Primary Applications:

  • Lymphedema: Diagnosis of primary and secondary lymphedema of the extremities.[5]

  • Chylous Conditions: Aiding in the diagnosis of chyluria (lymph in urine), chylous ascites (lymph in the abdomen), and chylothorax (lymph in the chest).[6][7][8]

Experimental Protocol: Lymphography for Lymphedema Evaluation

This protocol outlines the subcutaneous administration of this compound 1% for the visualization of lymphatic vessels in an extremity.

  • Patient Preparation:

    • Obtain informed consent.

    • Record baseline vital signs.

    • Inquire about any history of allergies, especially to dyes or medications.[6][8] Patients with a history of asthma should be treated with caution.[6]

  • Reagent Preparation:

    • Use a sterile, pyrogen-free 1% this compound solution.[9] No reconstitution or dilution is required.[5]

    • Crucially, do not mix this compound with local anesthetics in the same syringe, as this will cause immediate precipitation. [5]

  • Administration Procedure:

    • Administer the dye via subcutaneous injection.[5]

    • Inject one-half (0.5) mL of 1% this compound into three interdigital spaces of the extremity being studied.[5]

    • The maximum recommended dose per study is 3 mL (30 mg).[2][5]

  • Visualization and Imaging:

    • The lymphatic vessels will begin to stain blue within minutes of injection as the dye is absorbed.[1]

    • Proceed with standard lymphography imaging protocols to visualize the delineated vessels.

  • Post-Procedure Monitoring:

    • Monitor the patient for at least 60 minutes post-administration for any signs of hypersensitivity or anaphylactic reaction.[5]

    • Trained personnel should be available to provide emergency care.[5]

    • Inform the patient that their urine may appear blue for up to 24 hours.[6][7][8]

    • Note that this compound can interfere with pulse oximetry, causing falsely low readings, with the maximal effect at 30 minutes and minimal effect by 4 hours post-administration.[5][10] Arterial blood gas analysis may be necessary to verify oxygen saturation.[5]

Quantitative Data: Clinical Efficacy in Lymphatic Vessel Identification
ParameterStudy PopulationNDosage per ExtremityIdentification Success RateAdverse Reaction RateReference
Efficacy Healthy Volunteers11Up to 15 mg (1.5 mL of 1% solution)100%0%[9][11]
Efficacy Patients543Up to 15 mg (1.5 mL of 1% solution)97.4%*<1% (minimal allergic reactions)[9][11]

*Failure to identify vessels was primarily attributed to congenital lymphatic vascular conditions like Milroy disease.[9][11]

Workflow for Lymphatic System Visualization

G cluster_prep Pre-Procedure cluster_admin Administration cluster_post Post-Procedure A Patient Screening (Allergy History) B Prepare 1% this compound (Do Not Mix with Anesthetics) A->B C Subcutaneous Injection (0.5 mL in 3 interdigital spaces) B->C D Max Dose: 3 mL C->D E Lymphatic Vessel Visualization D->E F Patient Monitoring (60 min) (Pulse Oximetry, Allergic Reaction) E->F G Patient Counseling (Blue Urine) F->G G cluster_preop Pre-Operative cluster_op Intra-Operative cluster_postop Post-Operative A Patient Prep & Ultrasound B 15 min before surgery: Inject 2 mL 1% this compound (Intra-scrotal space) A->B C Begin Microsurgical Subinguinal Varicocelectomy B->C D Identify Blue-Stained Lymphatic Vessels C->D E Preserve Lymphatics Ligate Spermatic Veins D->E F Reduced Operative Time E->F G Prevention of Postoperative Hydrocele E->G H Follow-up Assessment (3 & 6 months) G->H G A This compound Administered B Observe for Adverse Reaction A->B C No Reaction Continue Monitoring (60 min) B->C No D Reaction Occurs B->D Yes E Assess Severity (Skin vs. Systemic) D->E F Mild (Grade 1) (e.g., Urticaria, Rash) E->F Skin Only G Severe (Grade 2-3) (e.g., Hypotension, Dyspnea) E->G Systemic H Administer Antihistamines Consider Steroids F->H I Immediate Medical Intervention! (e.g., Vasopressors, IV Fluids, Airway Support) G->I

References

Visualizing Lymphatic Drainage Patterns with Isosulfan Blue: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosulfan blue is a triarylmethane dye utilized as a visual lymphatic imaging agent.[1][2] It is employed in procedures such as lymphography to delineate lymphatic vessels and nodes, aiding in the diagnosis and study of various conditions related to the lymphatic system. This includes primary and secondary lymphedema, chyluria, chylous ascites, chylothorax, and the involvement of lymph nodes in neoplasms.[3] The dye's mechanism of action involves its binding to serum proteins, primarily albumin, after subcutaneous administration.[1] This complex is then taken up by the lymphatic vessels, staining them and the draining lymph nodes a distinct blue color, allowing for their visual identification.[1] this compound is a valuable tool in both clinical and preclinical research for mapping lymphatic drainage pathways and identifying sentinel lymph nodes (SLNs), the first lymph nodes to which cancer cells are likely to spread from a primary tumor.[1]

Data Presentation

Table 1: Efficacy of this compound in Lymphatic Vessel Identification
Study PopulationNumber of SubjectsIdentification Success RateNotes
Human Volunteers11100%[4]
Patients54397.4%Failure to identify was mainly in patients with congenital lymphatic vascular disease.[4]
Table 2: Comparison of this compound and Methylene Blue for Sentinel Lymph Node Biopsy in Breast Cancer
ParameterThis compoundMethylene BlueP-value
Success Rate of SNB--0.22 (No significant difference)
Number of Blue Sentinel Nodes Harvested--0.46 (No significant difference)
Concordance with Radioactive Sentinel Nodes--0.92 (No significant difference)
Data from a case-control study of 164 cases.[3]
Table 3: Adverse Reaction Rates Associated with this compound Administration
Injection TechniqueTotal Adverse Event Rate (per 1,000 patients)Grade I Reactions (per 1,000 patients)Grade II Reactions (per 1,000 patients)Grade III Reactions (per 1,000 patients)
Overall 11.657.960.081.86
Intraparenchymal 15.16---
Peritumoral 7.04---
Based on a meta-analysis of 19,183 patients. Grade I: allergic skin reactions; Grade II: hypotension; Grade III: requiring vasopressor support.[5][6] A significant difference in adverse event rates was observed between intraparenchymal and peritumoral administration (p = 0.02).[5][6]

Mechanism of Action and Experimental Workflow

Isosulfan_Blue_Mechanism cluster_0 Interstitial Space cluster_1 Lymphatic System IsosulfanBlue This compound Complex This compound- Albumin Complex IsosulfanBlue->Complex Binds to Albumin Serum Albumin Albumin->Complex LymphaticVessel Lymphatic Capillary Complex->LymphaticVessel Uptake LymphNode Sentinel Lymph Node LymphaticVessel->LymphNode Drains to Visualization Blue Staining & Visualization LymphNode->Visualization

Caption: Mechanism of this compound in the Lymphatic System.

Experimental_Workflow Prep 1. Subject Preparation (Anesthesia for animals) Injection 2. This compound Injection (Subcutaneous/Intradermal) Prep->Injection Wait 3. Incubation Period (5-15 minutes) Injection->Wait Dissection 4. Surgical Exposure of Drainage Basin Wait->Dissection Identification 5. Visual Identification of Blue Lymphatic Vessels & Nodes Dissection->Identification Analysis 6. Excision and Analysis (e.g., Histopathology) Identification->Analysis

Caption: Experimental Workflow for Lymphatic Drainage Visualization.

Experimental Protocols

Protocol 1: Sentinel Lymph Node Biopsy in a Clinical Research Setting (Human)

This protocol is a generalized procedure for sentinel lymph node biopsy (SLNB) in a clinical research setting, for example, in patients with breast cancer or melanoma.

Materials:

  • This compound 1% solution[5]

  • Sterile syringes (1 mL, 5 mL) and needles

  • Antiseptic solution for skin preparation

  • Surgical instruments for dissection

Procedure:

  • Patient Preparation: Ensure informed consent is obtained. Position the patient appropriately for the surgical procedure.

  • Anesthesia: Administer local or general anesthesia as required for the surgical procedure.[1]

  • Dye Injection:

    • Inject 3-5 mL of 1% this compound solution intradermally or subcutaneously around the primary tumor or biopsy site.[7]

    • For breast cancer, injection can be peritumoral or subareolar.[8]

    • For melanoma, the injection is typically made intradermally around the primary lesion.[7]

  • Massage and Incubation: Gently massage the injection site for approximately one minute to facilitate the uptake of the dye into the lymphatic vessels.[9] Allow 5-15 minutes for the dye to travel to the sentinel lymph node(s).[7]

  • Surgical Incision and Identification:

    • Make a surgical incision over the expected lymphatic drainage basin.

    • Carefully dissect through the subcutaneous tissue to identify blue-stained lymphatic channels.

    • Follow these channels to the first blue-stained lymph node(s), which are the sentinel nodes.[7]

  • Node Excision and Confirmation:

    • Excise the identified sentinel lymph node(s).

    • If a gamma probe is used in conjunction with a radiotracer, confirm the radioactivity of the excised node(s).

  • Sample Processing: Send the excised sentinel lymph node(s) for pathological analysis (e.g., hematoxylin and eosin staining, immunohistochemistry).

  • Post-Procedure Monitoring: Monitor the patient for any adverse reactions, such as allergic reactions or anaphylaxis, for at least 60 minutes post-injection.[3] Inform the patient that their urine may appear blue for up to 24 hours.[9]

Protocol 2: Lymphatic Drainage Mapping in a Preclinical Rodent Model (Mouse/Rat)

This protocol provides a general guideline for visualizing lymphatic drainage in a mouse or rat model. Dosages and volumes may need to be optimized depending on the specific animal model and research question.

Materials:

  • This compound 1% solution (or other vital dyes like Evans blue)[10][11]

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)

  • Insulin syringes or other appropriate microsyringes

  • Surgical instruments for dissection

  • Imaging system (e.g., stereomicroscope with a camera) (optional)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse or rat using an approved institutional protocol.

    • Shave the fur from the injection site and the area overlying the expected lymphatic drainage basin to allow for better visualization.

  • Dye Injection:

    • For hindlimb lymphatic mapping, inject a small volume (e.g., 20 µL for a mouse) of this compound or another vital dye subcutaneously into the footpad or the dorsal aspect of the paw.[12][13]

    • For mapping drainage from other areas, such as the mammary fat pad or the ear, inject the dye subcutaneously or intradermally at the site of interest.[10]

  • Incubation: Allow 5 to 30 minutes for the dye to be transported through the lymphatic vessels to the draining lymph nodes.[11] The optimal time may vary depending on the injection site and the specific animal.

  • Visualization and Dissection:

    • Euthanize the animal according to institutional guidelines (for terminal procedures).

    • Make a skin incision and carefully dissect away the skin and fascia to expose the lymphatic drainage basin.

    • Visually identify the blue-stained lymphatic vessels and lymph nodes.[11] A stereomicroscope can aid in the visualization of smaller lymphatic structures.

  • Node Harvesting and Analysis:

    • Carefully excise the identified lymph nodes and any associated lymphatic vessels.

    • The harvested tissues can be used for various downstream applications, such as histology, immunohistochemistry, or molecular analysis.

  • Data Recording: Document the lymphatic drainage pattern by taking photographs or drawing diagrams of the observed blue staining.

Disclaimer: These protocols are intended for informational purposes for a research audience and should be adapted and performed in accordance with all applicable institutional and governmental regulations and guidelines. Appropriate safety precautions should be taken when handling chemical reagents and performing animal procedures.

References

Application Notes and Protocols for Isosulfan Blue in Melanoma Sentinel Node Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosulfan blue is a triarylmethane dye utilized in medical diagnostics for lymphatic mapping, particularly in sentinel lymph node (SLN) biopsy for melanoma.[1] This procedure is a cornerstone in the staging of melanoma, as it allows for the identification and excision of the first lymph node(s) to which cancer cells are likely to spread from a primary tumor.[2][3] The status of the sentinel node is a critical prognostic factor in melanoma.[4] this compound, when injected intradermally near the primary tumor site, is selectively absorbed by the lymphatic vessels, staining them and the sentinel nodes a distinct blue color, thereby enabling their visual identification and subsequent removal for pathological analysis.[5][6] This document provides detailed application notes and protocols for the use of this compound in melanoma sentinel node research.

Quantitative Data Summary

The efficacy of this compound for sentinel lymph node identification in melanoma can be quantified by its identification rate and false-negative rate. These metrics are often evaluated for this compound used alone or in combination with a radiotracer (dual-agent technique), which is considered the gold standard.[3][7]

Parameter This compound Alone This compound + Radiotracer Methylene Blue (Alternative) Notes
Sentinel Node Identification Rate 82% - 87%[5]Up to 99%[5]92.8% - 95.5% (in breast cancer)[7]The dual-agent technique significantly improves the identification rate.
False-Negative Rate <1% to 14.4%[4][8]Generally low, but can be influenced by technique and patient factors.6.4% (range 4-16%)[7]Variability in false-negative rates highlights the importance of meticulous surgical technique.
Anaphylaxis/Allergic Reaction Rate ~1% - 2%[9]~1% - 2%[9]Lower risk of anaphylaxis compared to this compound.[10]Operating room personnel must be prepared to manage anaphylactic reactions.

Experimental Protocols

Materials
  • This compound 1% solution (Lymphazurin®)

  • Tuberculin syringe (27 G needle)[8]

  • Sterile drapes and gloves

  • Surgical instruments for dissection and excision

  • Hand-held gamma probe (for dual-agent technique)

  • Specimen container with appropriate fixative (e.g., 10% neutral buffered formalin)

Pre-Procedure
  • Patient Preparation: The patient should be positioned to allow optimal access to the primary melanoma site and the draining lymph node basin. Anesthesia is administered as appropriate for the surgical procedure.[11]

  • Lymphoscintigraphy (for dual-agent technique): A radiotracer (e.g., technetium-99m sulfur colloid) is injected intradermally around the primary tumor or biopsy scar. Lymphoscintigraphy is then performed to identify the location of the sentinel lymph node(s) and the lymphatic basin(s). The location of the "hot spot" is marked on the patient's skin.[8][12]

This compound Injection Protocol
  • Timing: Inject this compound 10 to 15 minutes prior to the surgical incision.[8]

  • Dosage and Administration:

    • Draw 1 to 5 ml of 1% this compound solution into a tuberculin syringe with a 27 G needle. The volume may be adjusted based on the anatomical site (e.g., 0.5–0.75 ml for the face).[8][9]

    • Perform two to four intradermal injections around the primary melanoma lesion or biopsy scar.[8]

    • The injection should create a visible wheal and demonstrate the superficial lymphatics.[8]

    • Inject the dye slowly to avoid disruption of the lymphatic channels.[8]

  • Massage: Gently massage the injection site for approximately 5 minutes to facilitate the uptake of the dye into the lymphatic system.[11]

Sentinel Node Identification and Excision
  • Incision: Make a surgical incision over the area of the predicted sentinel node, as identified by lymphoscintigraphy (if performed) or anatomical landmarks.

  • Visual Identification: Carefully dissect through the subcutaneous tissue, looking for blue-stained afferent lymphatic vessels.[8]

  • Tracing: Meticulously follow the blue-stained lymphatic channel(s) to the first blue-stained lymph node(s). This is the sentinel lymph node.[8]

  • Gamma Probe Confirmation (for dual-agent technique): Use a hand-held gamma probe to confirm the location of the sentinel node by detecting the highest radioactivity. Nodes that are blue, radioactive, or both are considered sentinel nodes.[8]

  • Excision: Excise the identified sentinel lymph node(s).

  • Intraoperative Evaluation: The excised node(s) can be sent for intraoperative analysis (e.g., frozen section) to guide further surgical management.[12]

Post-Excision Protocol
  • Specimen Handling: Place the excised sentinel lymph node(s) in a properly labeled specimen container with an appropriate fixative.

  • Pathological Analysis: The pathologist will perform a detailed histopathological examination of the sentinel node(s), which may include serial sectioning and immunohistochemical staining (e.g., with HMB-45 and S-100) to detect micrometastases.[8]

Visualizations

experimental_workflow cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_post_procedure Post-Procedure pre_op Patient Preparation & Anesthesia lympho Lymphoscintigraphy (Optional, for dual-agent) pre_op->lympho Radiotracer Injection injection Intradermal this compound Injection incision Surgical Incision injection->incision 10-15 min wait dissection Visual Identification of Blue Lymphatics incision->dissection excision Sentinel Node Excision dissection->excision Follow blue channel pathology Histopathological Analysis excision->pathology staging Staging & Further Treatment Planning pathology->staging

Caption: Experimental workflow for sentinel lymph node biopsy using this compound in melanoma research.

lymphatic_drainage cluster_lymphatics Lymphatic System tumor Melanoma Cells lymph_vessel Afferent Lymphatic Vessel tumor->lymph_vessel This compound & Melanoma Cells Enter Lymphatics sentinel_node Sentinel Lymph Node lymph_vessel->sentinel_node Transport via Lymph Flow downstream_node Downstream Lymph Node sentinel_node->downstream_node Further Drainage

Caption: Visualization of lymphatic drainage from a primary melanoma to the sentinel lymph node, facilitated by this compound.

Disclaimer

This document is intended for research and informational purposes only. The protocols described should be adapted and validated by researchers for their specific experimental needs and in accordance with institutional guidelines and regulations. The use of this compound carries a risk of adverse reactions, including anaphylaxis, and appropriate precautions must be taken.[9]

References

Application Notes and Protocols for the Experimental Use of Isosulfan Blue in Gynecologic Cancer Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosulfan blue is a triarylmethane dye used for lymphatic mapping, particularly for sentinel lymph node (SLN) biopsy in various cancers. In gynecologic oncology, it has been utilized to identify SLNs in cervical, endometrial, and vulvar cancers, aiming to provide accurate staging while reducing the morbidity associated with complete lymphadenectomy.[1] These notes provide an overview of the experimental application of this compound, detailing its use, performance in clinical studies, and protocols for its application in a research setting. While historically used, recent studies have often compared its efficacy to newer technologies such as indocyanine green (ICG) fluorescence imaging.[2][3][4][5][6]

Quantitative Data Summary

The efficacy of this compound for SLN mapping in gynecologic cancers has been evaluated in several studies, often in comparison with other techniques. The following tables summarize the key quantitative findings.

Table 1: Sentinel Lymph Node Detection Rates in Cervical and Endometrial Cancer

Study/TrialCancer Type(s)This compound (ISB) - At Least One SLN DetectedThis compound (ISB) - Bilateral SLNs DetectedComparator: Indocyanine Green (ICG) - At Least One SLN DetectedComparator: Indocyanine Green (ICG) - Bilateral SLNs DetectedNumber of Patients
FILM Trial[2][6]Cervical & Uterine74%31%96%80%176
Frumovitz et al. (FILM Trial)[3][4]Cervical & Uterine47% of nodes identified32%97% of nodes identified82%180
Buda et al.[5]Cervical & Endometrial89% (Blue dye alone)54% (Blue dye alone)100%85%163 (38 blue dye only)
Backes et al.[7]Endometrial64% of hemipelvises68% (overall bilateral mapping)83% of hemipelvises-204

Table 2: Sentinel Lymph Node Detection Rates in Vulvar Cancer

Study/TrialThis compound (ISB) - Overall SLN Identification RateNotesNumber of Patients
Levenback et al.[8]88%Identification improved with experience.52
Cancer Care Ontario Meta-analysis[2]63% (Blue dye alone)Combination with radiocolloid increased detection to 86.9%.Meta-analysis

Experimental Protocols

The following protocols are synthesized from methodologies described in clinical trials for SLN mapping in gynecologic cancers using this compound.

Materials
  • This compound 1% solution (Lymphazurin®)

  • Sterile syringes (1 mL or 3 mL)

  • 25-27 gauge needles

  • Standard surgical and dissection instruments

  • Specimen collection containers with 10% neutral buffered formalin

Patient Preparation
  • Obtain informed consent, ensuring the patient is aware of the experimental nature of the procedure and potential side effects, including allergic reactions and skin/urine discoloration.[9][10]

  • Anesthesia is induced as per standard surgical protocols.

  • Position the patient appropriately for the planned surgery (e.g., dorsal lithotomy for cervical/endometrial cancer).

Dye Preparation and Administration

For Cervical and Endometrial Cancer:

  • Draw 1-2 mL of 1% this compound solution into a sterile syringe. The total dose may be divided into multiple injections.

  • Injection Site: The standard technique involves cervical injection.[11] Injections are performed at the 3 and 9 o'clock positions of the cervix. Some protocols also include injections at the 12 and 6 o'clock positions.[12]

  • Injection Technique: The injection should be both superficial (1-3 mm) and deep (1-2 cm) into the cervical stroma to access different lymphatic channels. A total of four injections is common.[6][12]

  • Timing: The dye is typically injected after the induction of anesthesia and immediately before the start of the surgical procedure.[1]

For Vulvar Cancer:

  • Draw 2 mL of 1% this compound solution.

  • Injection Site: The dye is injected intradermally at the periphery of the vulvar lesion.[1][8]

  • Injection Technique: If the lesion is near the midline, bilateral injections are performed.[8]

Surgical Procedure for SLN Identification and Excision
  • After injection, a waiting period of 5-10 minutes allows the dye to travel to the sentinel lymph nodes.

  • The surgeon proceeds with the planned surgical approach (e.g., laparoscopy, laparotomy).

  • Careful dissection is performed in the pelvic lymphatic basins (obturator, external iliac, internal iliac, and common iliac).

  • The surgeon visually identifies blue lymphatic channels and follows them to the first blue-stained lymph node(s), which are considered the SLNs.[1][13]

  • Any lymph node that appears blue is excised and labeled as a sentinel lymph node.[14]

  • Following SLN removal, a complete pelvic lymphadenectomy may be performed as per the study protocol to determine the false-negative rate.[14]

Specimen Handling
  • Each SLN is placed in a separate, labeled container with 10% neutral buffered formalin.

  • The specimens are sent for pathological analysis, which may include standard hematoxylin and eosin (H&E) staining, and potentially ultrastaging with serial sectioning and immunohistochemistry.[15]

Visualizations

Experimental Workflow for SLN Mapping

G cluster_pre_op Pre-Operative cluster_intra_op Intra-Operative cluster_post_op Post-Operative patient_prep Patient Preparation (Anesthesia & Positioning) dye_prep Dye Preparation (1% this compound) injection Cervical/Peritumoral Injection dye_prep->injection wait Wait 5-10 min for Dye Migration injection->wait dissection Surgical Dissection of Lymphatic Basins wait->dissection identification Visual Identification of Blue Nodes/Channels dissection->identification excision Excision of Sentinel Lymph Nodes identification->excision pathology Pathological Analysis (H&E, IHC) excision->pathology

Caption: Workflow for Sentinel Lymph Node Mapping using this compound.

Safety and Adverse Events

The primary safety concern with this compound is the risk of anaphylaxis, with reported incidence rates ranging from 0.1% to 1.1%.[9][10] Reactions can range from mild blue urticaria to severe, life-threatening hypotension and bronchospasm requiring intensive care.[9][10][16] It is critical that medical staff are aware of these potential reactions and are prepared for immediate resuscitation.[9] Preoperative prophylaxis with glucocorticoids and antihistamines may reduce the severity of these reactions.[17]

Other common, less severe side effects include a temporary blue discoloration of the skin and urine. A transient, unexplained decrease in oxygen saturation measured by pulse oximetry has also been reported following injection.[1]

References

Application Notes and Protocols: Isosulfan Blue as a Vital Dye in Surgical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Isosulfan Blue as a vital dye for lymphatic mapping and sentinel lymph node (SLN) identification in surgical research. Detailed protocols for both preclinical animal models and clinical research applications are included, alongside comparative data and safety information.

Introduction to this compound

This compound is a sterile, aqueous solution for subcutaneous administration that serves as a delineator of lymphatic vessels.[1][2] Upon injection, it binds to serum proteins and is taken up by the lymphatic system, staining the vessels and nodes blue.[2] This visual identification is critical in procedures such as sentinel lymph node biopsy (SLNB), a technique used to determine if cancer has spread to the lymphatic system.[3][4] SLNB helps in staging cancer and planning subsequent treatment, potentially avoiding more extensive lymph node dissection and its associated morbidities.[4]

Mechanism of Action

This compound is a triarylmethane-based dye that, following subcutaneous administration, binds to serum proteins, primarily albumin. This complex is then readily absorbed into the lymphatic vessels. The dye's vibrant blue color provides a clear visual guide for surgeons to identify the lymphatic channels and the first lymph node(s) to which a tumor drains—the sentinel lymph nodes.[5]

Data Presentation: this compound in Surgical Research

The following tables summarize key quantitative data regarding the use of this compound in surgical research applications, including a comparison with Methylene Blue, another commonly used vital dye.

Table 1: Efficacy of this compound in Sentinel Lymph Node Identification

ParameterThis compoundMethylene BlueCombined (this compound + Radiocolloid)Notes
Identification Rate 69.8% - 95.06%[6][7]90% - 100%97% - 100%Identification rates can vary based on surgical experience and technique.
False Negative Rate 0% - 13%[8]4.3% - 8.6%Lower than dye aloneA lower false-negative rate is crucial for accurate cancer staging.
Number of SLNs Identified (Mean) 2.5 - 3.73[6][8]~3.2VariesMultiple SLNs may be identified in a single procedure.

Table 2: Safety Profile and Adverse Reactions of this compound

Adverse ReactionIncidence with this compoundIncidence with Methylene BlueNotes
Allergic Reactions (Overall) 0.7% - 2.7%[9]Generally lower, but cross-reactivity can occur.[9]Reactions can range from mild skin reactions to severe anaphylaxis.
Anaphylaxis ~1%[9]Rare, but has been reported.Prompt recognition and treatment are critical.
Skin Staining/Necrosis Less commonMore frequentMethylene blue is associated with a higher rate of localized skin reactions.
Interference with Pulse Oximetry Can cause falsely low readings[1][8]Less interference reported.Maximal interference is typically observed around 30 minutes post-injection.[8]

Experimental Protocols

Preclinical Research: Sentinel Lymph Node Biopsy in a Rodent Model (Rat)

This protocol is a synthesis of best practices for SLNB in a rat model.

Materials:

  • This compound (1% sterile solution)[1]

  • Anesthetic agent (e.g., isoflurane)

  • Surgical instruments for small animals

  • Sutures or wound clips

  • Analgesics for post-operative care

Procedure:

  • Animal Preparation: Anesthetize the rat using an approved protocol (e.g., isoflurane inhalation). Shave and aseptically prepare the surgical site (e.g., the flank for a mammary tumor model).

  • This compound Injection: Inject 0.1 mL of 1% this compound subcutaneously around the tumor periphery.[10] In some protocols, injection into the footpad is used for mapping limb lymphatics.[10]

  • Incubation Period: Allow 5-15 minutes for the dye to travel to the sentinel lymph node(s).[11]

  • Surgical Dissection: Make a skin incision near the expected location of the SLN (e.g., axillary or inguinal region). Carefully dissect through the subcutaneous tissue, looking for blue-stained lymphatic vessels.

  • SLN Identification and Excision: Follow the blue lymphatic vessel to the first blue-stained lymph node. This is the sentinel lymph node. Excise the SLN carefully, avoiding damage to surrounding structures.

  • Wound Closure: Close the incision using sutures or wound clips.

  • Post-operative Care: Administer analgesics as per your institution's approved protocol. Monitor the animal for signs of pain or distress during recovery.

Preclinical Research: Lymphatic Mapping in a Canine Model

This protocol provides a general guideline for lymphatic mapping in a canine model.

Materials:

  • This compound (1% sterile solution)[1]

  • General anesthesia and monitoring equipment

  • Surgical pack for soft tissue surgery

  • Sutures

  • Post-operative care supplies

Procedure:

  • Anesthesia and Preparation: Induce general anesthesia and prepare the surgical site aseptically.

  • Dye Injection: Inject 1-5 mL of 1% this compound intradermally or subcutaneously around the lesion or area of interest.[12] The volume will depend on the size of the dog and the area being mapped.

  • Observation Time: The dye will typically stain the lymphatic vessels and sentinel nodes within 5 to 20 minutes.[11][12]

  • Surgical Exploration: Make an incision to expose the lymphatic basin draining the injection site.

  • Identification and Biopsy: Visually identify and follow the blue lymphatic channels to the blue-stained sentinel lymph node(s). The SLNs can then be excised for histopathological analysis.

  • Closure and Recovery: Close the surgical incision in a routine manner. Provide appropriate post-operative analgesia and monitor the dog during recovery.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the application of this compound for surgical research.

Experimental_Workflow_SLNB cluster_pre_op Pre-operative Phase cluster_intra_op Intra-operative Phase cluster_post_op Post-operative Phase animal_prep Animal Preparation (Anesthesia, Aseptic Prep) dye_injection This compound Injection animal_prep->dye_injection incubation Dye Incubation (5-20 mins) dye_injection->incubation dissection Surgical Dissection incubation->dissection sln_id SLN Identification (Visual Blue Staining) dissection->sln_id excision SLN Excision sln_id->excision closure Wound Closure excision->closure analysis Histopathological Analysis excision->analysis recovery Post-operative Care & Recovery closure->recovery

Experimental workflow for Sentinel Lymph Node Biopsy (SLNB).

Logical_Flow_Surgical_Decision action action start_node Inject this compound Peri-tumorally action_find_sln Identify Blue-Stained Sentinel Lymph Node(s) start_node->action_find_sln Wait 5-20 minutes end_node_neg Avoid Axillary Lymph Node Dissection end_node_pos Proceed with Axillary Lymph Node Dissection decision_sln_found Sentinel Node Found? action_find_sln->decision_sln_found action_excise_sln Excise Sentinel Node(s) for Biopsy decision_sln_found->action_excise_sln Yes end_node_failed Procedure Failed Consider Alternative Staging decision_sln_found->end_node_failed No decision_sln_positive Sentinel Node Metastasis Positive? action_excise_sln->decision_sln_positive decision_sln_positive->end_node_neg No decision_sln_positive->end_node_pos Yes

Logical flow for surgical decision-making using this compound.

References

Troubleshooting & Optimization

Technical Support Center: Isosulfan Blue Usage in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent and manage allergic reactions to isosulfan blue in laboratory animals during experimental procedures.

Troubleshooting Guide: Managing Adverse Reactions to this compound

This guide addresses immediate issues that may arise during an experiment involving this compound.

Issue Potential Cause Recommended Action
Sudden drop in blood pressure, respiratory distress, or skin flushing in the animal immediately following this compound injection. Anaphylactic reaction1. Immediately cease administration of this compound. 2. Administer epinephrine. The dose will vary by species. Consult with a veterinarian for appropriate emergency dosing. 3. Provide respiratory support if necessary. 4. Administer antihistamines (e.g., diphenhydramine) and corticosteroids (e.g., dexamethasone) to counteract the inflammatory response. 5. Monitor the animal's vital signs closely.
Localized blue hives, urticaria (hives), or pruritus (itching) at the injection site. Mild to moderate allergic reaction1. Monitor the animal closely for any signs of systemic reaction (e.g., changes in breathing, lethargy). 2. Administer an antihistamine to reduce the localized reaction. 3. Document the reaction in the animal's record. 4. Consider using an alternative dye for future experiments with this animal.
Inconsistent or poor lymphatic mapping results. Improper injection technique or dye diffusion1. Ensure the injection is administered intradermally or subcutaneously as per the protocol. 2. Massage the injection site gently to promote lymphatic uptake. 3. Consider that individual animal physiology can affect mapping results.

Frequently Asked Questions (FAQs)

What is the risk of an allergic reaction to this compound in laboratory animals?

While specific incidence rates for laboratory animals are not well-documented in published literature, data from human clinical studies indicate a risk of allergic reactions. These reactions can range from mild skin manifestations to severe, life-threatening anaphylaxis.[1][2][3] The overall incidence of hypersensitivity reactions in humans is reported to be between 0.6% and 2.5%.[1][3]

Table 1: Incidence and Classification of Allergic Reactions to this compound in Humans

Reaction Grade Description Reported Incidence in Humans (Pooled Data)
Grade 1 Urticaria (hives), pruritus (itching), skin rash.[1][3]7.96 per 1,000 patients (0.80%)[4]
Grade 2 Transient hypotension not requiring vasopressors.[1][3]0.08 per 1,000 patients (0.008%)[4]
Grade 3 Hypotension requiring vasopressor support.[1][3]1.86 per 1,000 patients (0.19%)[4]
What is the mechanism behind an allergic reaction to this compound?

Allergic reactions to this compound are primarily Type I hypersensitivity reactions, which are mediated by Immunoglobulin E (IgE) antibodies.[1] The proposed mechanism involves the cross-linking of IgE antibodies on the surface of mast cells and basophils by the this compound antigen.[1] This triggers a signaling cascade leading to degranulation and the release of inflammatory mediators like histamine, prostaglandins, and leukotrienes, which cause the clinical signs of anaphylaxis.[1][5]

IgE-Mediated Mast Cell Degranulation cluster_cell Mast Cell cluster_signaling Intracellular Signaling Cascade FceRI FcεRI Receptor Lyn_Fyn Lyn/Fyn Kinases FceRI->Lyn_Fyn Activates IgE IgE Antibody IgE->FceRI Bound to IsosulfanBlue This compound (Antigen) IsosulfanBlue->IgE Binds to Syk Syk Kinase Lyn_Fyn->Syk Phosphorylates & Activates LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates IP3_DAG IP3 & DAG PLCg->IP3_DAG Generates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Induces Degranulation Degranulation Ca_release->Degranulation Triggers Mediators Release of Histamine, Prostaglandins, etc. Degranulation->Mediators

Caption: IgE-mediated mast cell degranulation pathway.

How can I prevent allergic reactions to this compound in my laboratory animals?

A pre-emptive premedication protocol can significantly reduce the severity of allergic reactions.[6][7] This protocol, adapted from human clinical practice, involves the administration of corticosteroids and antihistamines prior to the injection of this compound.

Experimental Protocol: Premedication for Prevention of this compound Allergic Reactions

Objective: To reduce the incidence and severity of allergic reactions to this compound in laboratory animals.

Materials:

  • Dexamethasone (or equivalent corticosteroid)

  • Diphenhydramine (H1 antagonist)

  • Famotidine (H2 antagonist)

  • This compound (1% solution)

  • Appropriate syringes and needles for administration

Methodology:

  • Administer the premedication cocktail intravenously (IV) or intramuscularly (IM) approximately 20-30 minutes before the planned injection of this compound.

  • The dosage should be calculated based on the animal's body weight. The following table provides adapted doses from a human protocol for common laboratory animal species.

Table 2: Adapted Premedication Dosages for Laboratory Animals

Drug Human Dose (for 60kg person) Mouse (20g) Rat (150g) Rabbit (1.8kg)
Dexamethasone 4 mg~0.033 mg/kg~0.043 mg/kg~0.086 mg/kg
Diphenhydramine 50 mg~4.1 mg/kg~5.4 mg/kg~10.8 mg/kg
Famotidine 20 mg~1.6 mg/kg~2.2 mg/kg~4.3 mg/kg

Note: Doses are estimations based on body surface area conversion factors and should be verified with a veterinarian. Dose conversion from human to animal is based on established allometric scaling principles.[8][9]

Premedication_Workflow start Start of Experiment premedicate Administer Premedication Cocktail (Dexamethasone, Diphenhydramine, Famotidine) start->premedicate wait Wait 20-30 Minutes premedicate->wait inject_iso Inject this compound wait->inject_iso monitor Monitor for Allergic Reaction inject_iso->monitor no_reaction Proceed with Experiment monitor->no_reaction No reaction Adverse Reaction Occurs monitor->reaction Yes troubleshoot Follow Troubleshooting Guide reaction->troubleshoot

Caption: Experimental workflow for preventing allergic reactions.

Are there alternatives to this compound for lymphatic mapping in animals?

Yes, methylene blue is a widely recognized safer and effective alternative to this compound for sentinel lymph node mapping.[10][11] Studies in various animal models, including dogs and cats, have shown successful lymphatic mapping with methylene blue without documented cases of anaphylaxis.[10][12][13]

Table 3: Comparison of this compound and Methylene Blue

Feature This compound Methylene Blue
Efficacy in Lymphatic Mapping HighComparable to this compound[10][11]
Risk of Anaphylaxis Documented risk of 0.6-2.5% in humans[1][3]No reported cases of anaphylaxis in animal studies[10][12]
Potential Side Effects Allergic reactions, blue discoloration of urine and skin.Localized skin necrosis (rare), interference with pulse oximetry.
Cost More expensiveLess expensive

Other emerging techniques for lymphatic mapping in animal research include indocyanine green (ICG) near-infrared fluorescence imaging and contrast-enhanced ultrasound.[12][14][15]

Is a "sulfa allergy" a contraindication for using this compound?

Despite the "sulfa" in its name, this compound is not a sulfonamide antibiotic. Clinical studies in humans have shown that a history of sulfa allergy does not appear to increase the risk of an allergic reaction to this compound.[3] However, caution should always be exercised when administering any new substance to an animal with a known history of allergies.

References

Technical Support Center: Managing Anaphylaxis to Isosulfan Blue in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on identifying and managing anaphylactic reactions to isosulfan blue in a laboratory or research environment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound, also known as Lymphazurin™, is a triphenylmethane dye commonly used for lymphatic mapping, particularly in preclinical surgical models mimicking procedures like sentinel lymph node biopsy. Its ability to be selectively absorbed by lymphatic vessels allows for the visualization of lymphatic drainage pathways.

Q2: How common is an anaphylactic reaction to this compound?

A2: The reported incidence of allergic reactions to this compound in clinical settings ranges from 0.6% to 2.5%.[1][2] Severe anaphylactic reactions are less common but are a recognized risk.[3][4] While data specific to research settings is limited, it is crucial to be aware of this potential adverse event. The true incidence may be higher than reported as mild reactions are likely underreported.[1][5]

Q3: What are the signs and symptoms of anaphylaxis to this compound?

A3: Anaphylaxis is a severe, life-threatening allergic reaction that can occur rapidly after exposure to a trigger. Key signs and symptoms to watch for in a research setting include:

  • Cutaneous (Skin) Reactions: Urticaria (hives), pruritus (itching), flushing, and angioedema (swelling, especially of the face, lips, and extremities).[1][6]

  • Respiratory Compromise: Difficulty breathing, wheezing, bronchospasm, and upper airway obstruction.[6]

  • Cardiovascular Collapse: A sudden drop in blood pressure (hypotension), tachycardia (rapid heart rate), and in severe cases, cardiovascular collapse.[3][6]

  • Gastrointestinal Symptoms: Nausea, vomiting, and abdominal cramps.

It is important to note that cardiovascular collapse can be the first and sometimes only sign of anaphylaxis in up to 50% of cases.[6]

Q4: Are there different levels of severity for reactions to this compound?

A4: Yes, adverse reactions to this compound have been classified into three grades:[1][2][6]

GradeDescription
1Involves skin manifestations such as urticaria, pruritus, and rash.[1][6]
2Characterized by transient hypotension that does not require vasopressors.[1][6]
3Involves severe hypotension that necessitates the use of vasopressors.[1][6]

Q5: Is there a way to predict or prevent an anaphylactic reaction to this compound?

A5: Predicting anaphylaxis is challenging. Most reactions occur on the first exposure.[2] A history of a "sulfa allergy" is not considered a contraindication and does not appear to increase the risk of a reaction to this compound.[2][7]

In clinical settings, premedication with a combination of glucocorticoids (like hydrocortisone or dexamethasone) and antihistamines (H1 and H2 blockers like diphenhydramine and famotidine) has been studied.[8][9] This prophylactic regimen has been shown to reduce the severity, but not the overall incidence, of adverse reactions.[9] For high-risk research subjects or critical experiments, consultation with a veterinarian or physician on the appropriateness of a premedication protocol is advised.[6]

Troubleshooting Guide: Emergency Management of Anaphylaxis

This guide provides a step-by-step protocol for managing a suspected anaphylactic reaction to this compound in a research setting. Immediate and decisive action is critical.

Issue: Suspected Anaphylactic Reaction After this compound Administration

Immediate Actions:

  • Stop the Experiment: Immediately cease administration of this compound and any other experimental agents.[10]

  • Call for Emergency Assistance: Alert your institution's emergency response team or call local emergency services. Clearly state that you suspect anaphylaxis.

  • Assess the Subject's Condition: Quickly evaluate airway, breathing, and circulation (the ABCs).[11]

  • Administer Epinephrine: Epinephrine is the first-line treatment for anaphylaxis and should be administered immediately.[10][11]

    • Dosage: The standard dose is 0.01 mg/kg of a 1:1000 (1 mg/mL) solution, administered intramuscularly (IM) into the mid-outer thigh. The maximum single dose is typically 0.5 mg for adults.[11]

    • Repeat Dosing: The dose can be repeated every 5 to 15 minutes if symptoms persist or worsen.[10]

  • Position the Subject: Place the subject in a supine (lying flat on their back) position with their lower extremities elevated.[11] If there is vomiting or respiratory distress, the subject may be more comfortable in a position of their choosing.

  • Provide Oxygen: If available, administer high-flow oxygen (6-8 L/min) via a face mask.[10][12]

  • Establish Intravenous (IV) Access: If personnel are trained and equipped, establish IV access for fluid resuscitation.[12]

  • Fluid Resuscitation: For hypotension, administer a rapid intravenous infusion of normal saline.[3][10]

Secondary Treatments (Administer after Epinephrine):

  • Antihistamines: H1 blockers (e.g., diphenhydramine) and H2 blockers (e.g., famotidine) can help relieve cutaneous symptoms.[3]

  • Corticosteroids: Intravenous corticosteroids (e.g., hydrocortisone or methylprednisolone) may help prevent a prolonged or biphasic (recurrent) reaction.[3]

Post-Reaction Procedures:

  • Monitoring: The subject must be monitored closely for several hours, as biphasic reactions can occur.[11]

  • Documentation: Thoroughly document the incident, including the time of onset, signs and symptoms, all treatments administered (with times and dosages), and the subject's response.

  • Reporting: Report the adverse event to your institution's safety officer and Institutional Animal Care and Use Committee (IACUC) or Institutional Review Board (IRB), as appropriate.

Visualizations

Signaling Pathway of Anaphylaxis

cluster_0 Initial Exposure & Sensitization cluster_1 Re-exposure & Degranulation cluster_2 Clinical Manifestations Isosulfan_Blue This compound (Antigen) APC Antigen Presenting Cell (APC) Isosulfan_Blue->APC Th2 T-helper 2 Cell APC->Th2 B_Cell B Cell Th2->B_Cell Plasma_Cell Plasma Cell B_Cell->Plasma_Cell IgE IgE Antibodies Plasma_Cell->IgE Mast_Cell Mast Cell / Basophil IgE->Mast_Cell Binds to surface Mediators Release of Histamine, Tryptase, etc. Mast_Cell->Mediators Vasodilation Vasodilation & Increased Permeability Mediators->Vasodilation Bronchoconstriction Bronchoconstriction Mediators->Bronchoconstriction Urticaria Urticaria (Hives) Mediators->Urticaria Isosulfan_Blue_Reexposure This compound (Re-exposure) Isosulfan_Blue_Reexposure->Mast_Cell Cross-links IgE Hypotension Hypotension Vasodilation->Hypotension -> Hypotension Respiratory_Distress Respiratory_Distress Bronchoconstriction->Respiratory_Distress -> Respiratory Distress

Caption: IgE-mediated signaling pathway in this compound anaphylaxis.

Emergency Response Workflow

Start Suspected Anaphylaxis (Post-Isosulfan Blue) Stop_Experiment Stop Experiment Start->Stop_Experiment Call_Help Call for Emergency Assistance Start->Call_Help Assess_ABC Assess Airway, Breathing, Circulation Stop_Experiment->Assess_ABC Administer_Epi Administer IM Epinephrine (0.01 mg/kg) Assess_ABC->Administer_Epi Position Position Supine, Elevate Legs Administer_Epi->Position Oxygen Administer High-Flow O2 Position->Oxygen IV_Access Establish IV Access Oxygen->IV_Access Monitor Continuously Monitor Vital Signs IV_Access->Monitor Reassess Reassess in 5-15 min Monitor->Reassess Transport Transfer to Veterinary/Medical Care Monitor->Transport Repeat_Epi Repeat Epinephrine Dose Reassess->Repeat_Epi Symptoms Persist Secondary_Tx Consider Secondary Treatments (Antihistamines, Corticosteroids) Reassess->Secondary_Tx Improving Repeat_Epi->Monitor Secondary_Tx->Monitor

Caption: Emergency workflow for managing anaphylaxis in a research setting.

References

Technical Support Center: Isosulfan Blue and Pulse Oximetry Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the interference of isosulfan blue with pulse oximetry readings. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary issue with using this compound and pulse oximetry simultaneously?

A1: this compound can cause factitious (falsely low) peripheral oxygen saturation (SpO2) readings on a pulse oximeter.[1][2][3] This occurs because the dye is absorbed into the bloodstream and interferes with the pulse oximeter's ability to accurately measure oxygen saturation.[1] The falsely low readings do not typically reflect the patient's true arterial oxygenation status.[1]

Q2: What is the mechanism behind this interference?

A2: Pulse oximeters work by emitting red and infrared light through a translucent part of the body and measuring the differential absorption by oxygenated and deoxygenated hemoglobin. This compound has a peak light absorption wavelength around 638 nm, which is similar to that of deoxygenated hemoglobin (around 660 nm).[4][5] The pulse oximeter misinterprets the presence of the dye as an increase in deoxygenated hemoglobin, leading to a falsely low SpO2 reading.[4]

Q3: How significant is the decrease in SpO2 readings?

A3: The decrease in SpO2 can be significant, with studies reporting declines of ≥2% to ≥4% being common.[6][7][8] Some cases have even reported SpO2 drops of up to 18%.[9] The median decrease is often cited to be around 3-5%.[1][9]

Q4: When does the interference start, and how long does it last?

A4: The onset of SpO2 decline typically occurs within 10 to 23 minutes after injection of this compound.[7][8] The maximum effect is usually observed around 30-40 minutes post-injection.[1][6] The interference can persist for up to 180 minutes or longer in some cases.[1][6]

Q5: Does the route of administration of this compound affect the interference?

A5: Yes, the route of administration can influence the timing and extent of the interference. Subareolar and intraparenchymal injections have been associated with a higher frequency of false readings and a delayed time to peak SpO2 fall and recovery compared to intradermal injections.[6] However, intradermal injections still lead to a four-fold increased rate of SpO2 declines compared to controls.[7][8]

Troubleshooting Guide

Problem: A sudden and significant drop in SpO2 reading is observed after administering this compound.

Solution Workflow:

  • Verify Patient's Clinical Status: First and foremost, assess the patient for any actual signs of hypoxemia, such as changes in heart rate, respiratory rate, or skin color (though the dye itself can cause blue discoloration).[10]

  • Confirm Timing of this compound Injection: Note the time of the dye injection and correlate it with the onset of the SpO2 drop. A decline occurring 10-30 minutes post-injection is highly suggestive of dye interference.[1][7][8]

  • Consider Arterial Blood Gas (ABG) Analysis: If there is any clinical uncertainty about the patient's oxygenation status, an arterial blood gas analysis is the gold standard to confirm the true arterial oxygen saturation (SaO2) and partial pressure of oxygen (PaO2).[1][11] In cases of this compound interference, the ABG will typically show a normal SaO2 despite the low SpO2 reading.[1]

  • Inform Anesthesia/Monitoring Team: Ensure that the personnel monitoring the patient are aware of the potential for this compound to interfere with pulse oximetry readings.[1]

  • Continued Monitoring: Continue to monitor the patient's vital signs. The effect of the dye is transient, and the SpO2 reading should gradually return to baseline.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effect of this compound on pulse oximetry readings.

Table 1: Magnitude of SpO2 Decline

Study GroupMedian SpO2 DecreaseRange of SpO2 DecreasePercentage of Patients with Significant Decline (≥4%)
This compound (Subareolar)[6][9]3.0%Up to 18%48.1%
This compound (Intradermal)[7][8]Not reported2% to 4%33% (≥2% decline)
Control (No Dye)[6][9]0.0%Up to 3%0%

Table 2: Timing of SpO2 Interference

ParameterTime (minutes)
Onset of SpO2 Fall (Subareolar)[6]10.0 ± 10.0
Time to Lowest SpO2 (Subareolar)[6]40.0 ± 30.0
Latency of Decline (Intradermal)[7][8]22.8 ± 12.7

Experimental Protocols

The majority of the cited studies are clinical investigations. Below is a generalized methodology based on these studies.

Protocol: Prospective Controlled Study of this compound Interference with Pulse Oximetry

  • Patient Recruitment:

    • Enroll a cohort of patients scheduled for a procedure involving the injection of this compound (e.g., sentinel lymph node biopsy).

    • Enroll a control group of patients undergoing similar procedures without the use of this compound.

  • Baseline Data Collection:

    • Record baseline SpO2 readings for all patients before the administration of any dye.

  • This compound Administration:

    • For the experimental group, administer a standardized dose and volume of this compound via the specified route (e.g., intradermal, subareolar).

  • Data Monitoring and Recording:

    • Continuously monitor and record SpO2 readings at regular intervals (e.g., every 5 or 15 minutes) for a predefined period (e.g., 180 minutes) post-injection for both groups.

    • For a subset of patients, arterial blood gas samples may be drawn at baseline and at the time of the lowest SpO2 reading to compare with the pulse oximeter value.

  • Data Analysis:

    • Compare the changes in SpO2 readings from baseline between the this compound group and the control group.

    • Calculate the incidence, magnitude, onset, and duration of significant SpO2 declines in the experimental group.

    • Use appropriate statistical tests to determine the significance of the observed differences.

Visualizations

cluster_PulseOximeter Pulse Oximeter Light Source Light Source Tissue Tissue Light Source->Tissue Emits Red (660nm) & Infrared (940nm) Light Photodetector Photodetector SpO2 Calculation SpO2 Calculation Photodetector->SpO2 Calculation Signal Processing Tissue->Photodetector Light Absorption Oxyhemoglobin (HbO2) Oxyhemoglobin (HbO2) Deoxyhemoglobin (Hb) Deoxyhemoglobin (Hb) Deoxyhemoglobin (Hb)->Photodetector Absorbs 660nm light This compound This compound This compound->Photodetector Absorbs light near 660nm Falsely Low SpO2 Falsely Low SpO2 SpO2 Calculation->Falsely Low SpO2 start Sudden SpO2 Drop Post This compound Injection assess_patient Assess Patient's Clinical Status (Vital signs, signs of hypoxia) start->assess_patient is_patient_stable Is Patient Clinically Stable? assess_patient->is_patient_stable treat_hypoxia Treat for True Hypoxemia is_patient_stable->treat_hypoxia No dye_interference Suspect Dye Interference is_patient_stable->dye_interference Yes abg Consider Arterial Blood Gas (ABG) to confirm true SaO2 inform_team Inform Monitoring Team abg->inform_team dye_interference->abg continue_monitoring Continue Monitoring Vital Signs (SpO2 will gradually recover) inform_team->continue_monitoring end Resolution continue_monitoring->end

References

minimizing skin staining with isosulfan blue injections

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing isosulfan blue for lymphatic mapping and other experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in experiments?

This compound, also known as Lymphazurin™, is a triarylmethane dye used for delineating lymphatic vessels.[1] Following subcutaneous administration, it binds to serum proteins, primarily albumin, and is taken up by lymphatic vessels.[1] This selective absorption allows for the visualization of lymphatic channels and nodes, making them discernible from surrounding tissues.[2]

Q2: What are the most common adverse effects associated with this compound injections in a research setting?

The most frequently reported side effects include:

  • Skin Discoloration: A transient blue or greenish tint to the skin is a common side effect.[3] This can range from localized staining at the injection site to a more diffuse discoloration.[4] In some cases, "blue hives" or a maculopapular rash may appear.[5] While usually temporary, prolonged skin staining or "tattooing" has been reported.[6]

  • Allergic Reactions: Hypersensitivity reactions occur in approximately 2% of patients in clinical settings.[6] These can range from mild urticaria and pruritus to severe, life-threatening anaphylactic reactions.[7]

  • Urine Discoloration: The urine may turn a blue or greenish color for up to 24 hours post-injection as the dye is excreted.[3]

Q3: How long does skin staining from this compound typically last?

The duration of skin staining can vary. In many cases, diffuse skin discoloration resolves within 24 hours.[4] However, localized staining at the injection site can be more persistent. One study on a similar blue dye, patent blue, showed that 36.5% of patients had residual discoloration at 12 months, which decreased to 23.6% by 24 months.[8] A case of "blue hives" from this compound reportedly resolved completely by 15 days post-procedure.[5]

Q4: Are there any known direct interactions of this compound with other laboratory reagents?

A key interaction to be aware of is the immediate precipitation that occurs when this compound is mixed in the same syringe with local anesthetics.[6] It is crucial to use separate syringes if a local anesthetic is being administered at the same site.[9]

Q5: What are the primary alternatives to this compound for lymphatic mapping?

Methylene blue is a commonly used alternative to this compound.[10] It is significantly less expensive and is associated with a lower risk of severe allergic reactions.[11] However, methylene blue has been associated with a risk of skin necrosis, particularly if injected intradermally rather than into the intended tissue parenchyma.[12] Indocyanine green (ICG) is a newer fluorescent agent with lower adverse event rates and superior detection rates in some applications.[13]

Troubleshooting Guide

Issue 1: Excessive or Prolonged Skin Staining at the Injection Site

Possible Causes:

  • Extravasation: Leakage of the dye into the subcutaneous tissue surrounding the intended injection plane.

  • High Injection Volume: Larger volumes of dye may increase the area of staining.

  • Superficial Injection: Intradermal or very superficial subcutaneous injections can lead to more prominent and persistent staining.[14]

  • Rapid Diffusion: Methylene blue, an alternative, diffuses more rapidly into peripheral tissues, which can increase staining of a larger area.[13]

Suggested Solutions:

  • Optimize Injection Technique:

    • Ensure the needle is at the appropriate depth for the target tissue before injection.

    • Consider a peritumoral injection route over an intraparenchymal one, as this has been associated with a lower rate of adverse events, which may include localized reactions.[13]

    • For dermal injections, consider techniques to minimize seepage, such as applying sterile lubricating jelly around the injection site to act as a barrier.[15]

  • Manage Extravasation:

    • If extravasation is suspected, immediately stop the injection.

    • Follow established laboratory protocols for managing chemical spills on tissue, which may include gentle saline flushing of the area if appropriate for the experimental model.

  • Consider Alternative Dyes: If skin staining is a critical concern for the experimental endpoint, evaluate the use of methylene blue (being mindful of the risk of skin necrosis) or ICG.[12][13]

Issue 2: Anaphylactic or Severe Allergic Reaction in an Animal Model

Possible Causes:

  • Hypersensitivity: The subject may have a pre-existing sensitivity to triphenylmethane compounds.[6]

Suggested Solutions:

  • Immediate Intervention:

    • Follow the institution's approved animal care and use protocols for managing anaphylaxis, which may include the administration of epinephrine, antihistamines (like diphenhydramine), and corticosteroids.[7][16]

    • Ensure 100% oxygen and intravenous fluid support are available.[7]

  • Prophylactic Measures: In studies where the risk of hypersensitivity is a concern, consider a pre-treatment protocol. A clinical study showed that pre-operative administration of glucocorticoids, diphenhydramine, and famotidine reduced the severity of adverse reactions to this compound.[13][17] This approach would need to be adapted and approved for the specific animal model.

  • Skin Testing: For valuable or long-term animal studies, a skin testing protocol could be adapted to screen for hypersensitivity prior to the main experiment.[16]

Data Presentation

Table 1: Comparison of Adverse Reaction Profiles for Lymphatic Mapping Dyes

FeatureThis compoundMethylene Blue
Allergic Reaction Rate ~2% (hypersensitivity)[6]Lower than this compound[11]
Anaphylaxis Risk Documented, though rare[7]Very low to negligible[11]
Skin Staining Common, can be prolonged ("tattooing")[6][8]Can cause temporary tattooing[14]
Skin Necrosis Not commonly reportedRisk if injected intradermally[12][14]
Cost HigherLower[10]

Table 2: Incidence of Adverse Events with this compound by Injection Route

Injection RouteAdverse Events per 1,000 Administrations (95% CI)
Intraparenchymal 15.16 (8.64–26.45)
Peritumoral 7.04 (5.24–9.45)
Data from a meta-analysis of clinical studies.[13]

Experimental Protocols

Protocol 1: Lymphatic Mapping in a Mouse Model

This protocol is a general guideline and should be adapted to the specific research question and approved by the institution's animal care and use committee.

Objective: To visualize the lymphatic drainage from a specific subcutaneous site.

Materials:

  • This compound (1% solution)

  • Anesthetized mouse (e.g., via isoflurane)

  • Insulin syringe with a 30-gauge needle

  • Surgical microscope or other imaging system

Procedure:

  • Anesthetize the mouse and place it on a surgical stage.

  • Prepare the injection site by gently cleaning the area.

  • Draw a small volume of 1% this compound into the insulin syringe (e.g., 10-20 µL).

  • Carefully insert the needle subcutaneously at the desired injection site (e.g., dorsal aspect of the paw).[18]

  • Inject the dye slowly over 10-20 seconds.

  • To stimulate lymphatic uptake, the injection site can be gently massaged with a cotton applicator for 10 seconds, repeated several times over a few minutes.[18]

  • Under magnification, observe the lymphatic vessels as they are stained blue, tracing their path to the draining lymph nodes.

Protocol 2: Skin Testing for this compound Hypersensitivity (Adapted for Research)

This protocol is adapted from clinical guidelines and should be validated for the specific research model.

Objective: To assess for a hypersensitivity reaction to this compound prior to a larger experimental procedure.

Materials:

  • This compound (1% solution)

  • Sterile saline

  • Syringes for serial dilutions

  • Positive control (e.g., histamine)

  • Negative control (sterile saline)

Procedure:

  • Prepare serial dilutions of this compound in sterile saline (e.g., 1:10, 1:100, 1:1000).[16]

  • In an anesthetized subject, select a test area of skin.

  • Perform a skin prick test by placing a small drop of the 1:10 dilution on the skin and gently pricking through the drop with a fine needle.

  • Perform a second skin prick test with the full-strength (1%) solution.

  • Administer intradermal injections of the negative control, positive control, and the most dilute this compound solution (1:1000), raising a small bleb.

  • If no reaction is observed after 15 minutes, proceed with intradermal injections of the 1:100 and then 1:10 dilutions.

  • A positive reaction is indicated by a wheal and flare response at the injection site that is significantly larger than the negative control.[16] Note that a blue discoloration at the test site is expected and can last 24-48 hours.[16]

Visualizations

cluster_0 This compound Injection Workflow Start Start Prepare Injection Prepare this compound (1% Solution) Start->Prepare Injection Select Injection Site Select Injection Site Prepare Injection->Select Injection Site Administer Subcutaneously Administer Subcutaneously Select Injection Site->Administer Subcutaneously Observe Lymphatic Mapping Observe Lymphatic Mapping Administer Subcutaneously->Observe Lymphatic Mapping End End Observe Lymphatic Mapping->End

Caption: A high-level workflow for administering this compound for lymphatic mapping.

cluster_1 Troubleshooting Skin Staining Staining Excessive Skin Staining Observed Assess Assess Injection Technique (Depth, Volume) Staining->Assess Extravasation Suspect Extravasation? Assess->Extravasation Manage Stop Injection Follow Extravasation Protocol Extravasation->Manage Yes Optimize Optimize Technique: - Adjust Depth/Volume - Use Barrier Jelly Extravasation->Optimize No Document Document Observations Manage->Document Alternative Consider Alternative Dye (Methylene Blue, ICG) Optimize->Alternative Alternative->Document

Caption: A decision-making flowchart for troubleshooting skin staining issues.

References

improving the staining efficiency of isosulfan blue in tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the staining efficiency of isosulfan blue in tissue samples.

Troubleshooting Guide

Effective tissue staining with this compound is contingent on several experimental factors. Below is a guide to address common issues encountered during the staining process.

Problem Potential Cause Recommended Solution
Weak or No Staining Suboptimal pH: this compound, an acid dye, binds most effectively to tissue proteins at an acidic pH. An insufficiently acidic or neutral/alkaline staining solution will reduce dye binding.[1][2]Adjust the pH of the staining solution to a range of 3-4 using a dilute acid like acetic acid (e.g., 1-2% solution) to maximize the reactivity of tissue amino groups.[1]
Insufficient Dye Concentration: The concentration of the dye solution may be too low to achieve adequate staining intensity.[3]Prepare a fresh staining solution. Consider performing a concentration titration experiment (e.g., 0.5%, 1%, 1.5%) to determine the optimal concentration for your specific tissue type and experimental goals.
Inadequate Incubation Time: The duration of tissue exposure to the staining solution may be too short for sufficient dye penetration and binding.[3][4]Increase the incubation time. It is advisable to conduct a time-course experiment (e.g., 15, 30, 60 minutes) to identify the optimal staining duration.
Poor Tissue Fixation: The method of tissue fixation can significantly impact the availability of binding sites for the dye.[3]While clinical applications use fresh tissue, for experimental settings, ensure the fixation method preserves tissue integrity and protein structure. Some fixatives may alter tissue chemistry and affect dye binding.
Uneven Staining Incomplete Deparaffinization (for FFPE tissues): Residual paraffin wax can prevent the aqueous staining solution from penetrating the tissue evenly.[5]Ensure complete removal of paraffin by using fresh xylene and a sufficient number of changes during the deparaffinization process.[5]
Non-uniform Application of Staining Solution: The staining solution may not have been applied evenly across the entire tissue section.Ensure the entire tissue sample is fully and uniformly covered with the staining solution during incubation.
Tissue Drying: Allowing the tissue to dry out at any stage of the staining process can lead to uneven staining and artifacts.Keep the tissue sections hydrated throughout the entire staining procedure.
High Background Staining Excessive Dye Concentration: A very high concentration of the dye can lead to non-specific binding and high background.Reduce the concentration of the this compound solution.
Inadequate Washing: Insufficient washing after the staining step can leave unbound dye molecules in the tissue, contributing to background noise.[6]Increase the number and duration of washing steps with an appropriate buffer (e.g., PBS) after staining to remove excess dye.[6]
Dye Precipitation Solution Instability: The staining solution may be old, too concentrated, or incompatible with the buffer, leading to the formation of dye precipitates on the tissue.[6]Prepare a fresh staining solution and filter it before use.[6] If using a buffer, ensure it is compatible with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound staining and why is it important?

A1: The optimal pH for this compound, as an acid dye, is in the acidic range, typically between 3 and 4.[1] This is because the primary binding sites for acid dyes in tissues are amino groups on proteins. In an acidic environment, these amino groups become protonated (positively charged), which enhances their electrostatic attraction to the negatively charged anionic dye molecules, resulting in stronger and more intense staining.[1][2]

Q2: How does dye concentration affect the staining outcome?

A2: Dye concentration is directly related to staining intensity up to a saturation point. Insufficient concentration will result in weak staining.[3] Conversely, an excessively high concentration can lead to high background staining and potential dye precipitation. It is recommended to empirically determine the optimal concentration for your specific application.

Q3: Can incubation time and temperature be adjusted to improve staining?

A3: Yes, both incubation time and temperature are critical variables. Longer incubation times generally allow for better dye penetration and binding, leading to more intense staining.[3] Increasing the temperature can accelerate the rate of the staining reaction.[7] However, excessive incubation times or temperatures can potentially damage the tissue or increase non-specific binding. Optimization of these parameters for your specific tissue type and thickness is recommended.

Q4: Is there a specific signaling pathway involved in this compound uptake?

A4: this compound is a vital dye that is primarily taken up by lymphatic vessels and binds to proteins, particularly albumin.[8] Its mechanism of action is largely passive and relies on lymphatic drainage rather than a specific cell-mediated signaling pathway or receptor binding. The dye's hydrophilic and hydrophobic regions facilitate its transport and binding to proteins within the lymphovascular system.[8]

Q5: What are some alternatives to this compound for lymphatic vessel staining?

A5: Methylene blue is a commonly used alternative to this compound for sentinel lymph node mapping.[8][9][10] It is less expensive and has a different side-effect profile.[9][11] Other tracers include fluorescent dyes like indocyanine green (ICG) and radiocolloids like technetium-99m, which are often used in combination with blue dyes to improve detection rates.[8][12]

Experimental Protocols

The following are example protocols for optimizing this compound staining in ex vivo tissue sections, based on general principles of histological staining.

Protocol 1: Optimization of this compound Concentration
  • Tissue Preparation: Prepare fresh or appropriately fixed tissue sections of a consistent thickness.

  • Rehydration (if applicable): If using formalin-fixed, paraffin-embedded (FFPE) sections, deparaffinize and rehydrate the tissue through a series of xylene and graded alcohol washes, ending in distilled water.

  • Staining Solution Preparation: Prepare a series of this compound solutions at varying concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5% w/v) in a pH 4.0 buffer (e.g., acetate buffer).

  • Staining: Incubate separate tissue sections in each concentration of the staining solution for a fixed time (e.g., 30 minutes) at room temperature.

  • Washing: Wash the sections thoroughly in the buffer solution to remove excess dye.

  • Dehydration and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a suitable mounting medium.

  • Analysis: Compare the staining intensity and background levels across the different concentrations to determine the optimal concentration.

Protocol 2: Optimization of Staining pH
  • Tissue Preparation: Prepare uniform tissue sections as described in Protocol 1.

  • Staining Solution Preparation: Prepare a 1% this compound solution in a series of buffers with varying pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0).

  • Staining: Incubate the tissue sections in the different pH solutions for a fixed time (e.g., 30 minutes) at room temperature.

  • Washing, Dehydration, and Mounting: Follow steps 5 and 6 from Protocol 1.

  • Analysis: Evaluate the staining results to identify the pH that provides the best balance of staining intensity and clarity.

Data Presentation

The following tables illustrate how quantitative data from optimization experiments could be structured.

Table 1: Effect of this compound Concentration on Staining Intensity

Concentration (%)Staining Intensity (Arbitrary Units)Background Staining (Arbitrary Units)
0.1255
0.56010
1.08515
1.58830

Table 2: Effect of pH on this compound Staining Efficiency

pHStaining Intensity (Arbitrary Units)Signal-to-Noise Ratio
3.0806.7
4.0907.5
5.0705.8
6.0504.2
7.0302.5

Visualizations

The following diagrams illustrate key workflows and relationships in optimizing this compound staining.

Staining_Optimization_Workflow start Start: Suboptimal Staining problem Identify Problem (e.g., Weak Staining, High Background) start->problem troubleshoot Consult Troubleshooting Guide problem->troubleshoot optimize Perform Optimization Experiments (Concentration, pH, Time, Temperature) troubleshoot->optimize analyze Analyze Results (Microscopy, Image Analysis) optimize->analyze protocol Establish Optimized Protocol analyze->protocol end End: Improved Staining protocol->end Troubleshooting_Logic_Tree cluster_weak Weak Staining cluster_uneven Uneven Staining weak_staining Weak Staining Observed check_ph Is pH acidic (3-4)? weak_staining->check_ph Start check_conc Is concentration sufficient? check_ph->check_conc Yes adjust_ph Adjust pH check_ph->adjust_ph No check_time Is incubation time adequate? check_conc->check_time Yes increase_conc Increase Concentration check_conc->increase_conc No increase_time Increase Incubation Time check_time->increase_time No uneven_staining Uneven Staining Observed check_deparaffin Complete deparaffinization? uneven_staining->check_deparaffin Start check_hydration Tissue kept hydrated? check_deparaffin->check_hydration Yes improve_deparaffin Improve Deparaffinization check_deparaffin->improve_deparaffin No ensure_hydration Ensure Hydration check_hydration->ensure_hydration No

References

Technical Support Center: Troubleshooting Failed Lymphatic Mapping with Isosulfan Blue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with lymphatic mapping using isosulfan blue.

Troubleshooting Guide

This guide addresses common problems encountered during lymphatic mapping procedures with this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is there no visible blue dye in the lymphatic channels or sentinel lymph nodes after injection?

A1: Failure to visualize blue dye can stem from several factors related to the injection technique, the dye itself, or patient-specific characteristics.

  • Improper Injection Technique: The most common reason for mapping failure is incorrect injection placement. This compound must be injected into the correct tissue plane to be taken up by the lymphatic vessels. For instance, in breast cancer studies, the dye is typically injected peritumorally or subareolarly.[1]

  • Insufficient Dye Volume: The volume of this compound injected is critical. While there is no universal standard, typical volumes range from 3-5 mL.[2] Too little dye may not be sufficient to visualize the lymphatic channels.

  • Dye Extravasation: If the dye is not injected directly into the lymphatic drainage basin, it can spread into surrounding tissues, leading to diffuse blue staining instead of clear channel delineation.

  • Extensive Tumor Infiltration: A significant tumor burden in the lymphatic channels or nodes can obstruct the flow of the dye, preventing it from reaching the sentinel nodes. In such cases, careful palpation of the axilla for suspicious nodes is crucial, as a lymph node replaced by a tumor is unlikely to absorb the dye.[3]

  • Previous Surgery or Radiation: Prior surgical procedures or radiation therapy in the area of interest can disrupt or destroy lymphatic channels, leading to altered or absent drainage pathways.[3]

  • Patient Anatomy: Individual variations in lymphatic anatomy can sometimes lead to unexpected or difficult-to-trace drainage patterns.

Q2: The blue dye appears to be diffusing into the surrounding tissue instead of flowing through distinct channels. What could be the cause?

A2: Diffuse tissue staining, or "blue smudging," is a common issue that can obscure the lymphatic channels.

  • Superficial Injection: Injecting the dye too superficially can cause it to spread within the dermal and subdermal layers rather than being taken up by the deeper lymphatic vessels.

  • Excessive Injection Pressure: Applying too much pressure during injection can force the dye into the interstitial space, leading to extravasation.

  • Dye Properties: While this compound is designed to bind to proteins and travel through the lymphatics, its smaller molecular size compared to other agents can sometimes lead to more diffuse staining.[4]

Q3: The sentinel lymph node is not blue, but a blue lymphatic channel leads directly to it. Should this node be considered the sentinel node?

A3: Yes, this is a critical point in the technique. The sentinel lymph node is the first node to receive lymphatic drainage from the primary tumor. A common technical error is to disregard a node at the end of a blue-stained lymphatic vessel simply because the node itself is not blue.[3] This node should be excised and sent for pathological evaluation.

Q4: Only one blue node was easily identified. Should I continue to search for others?

A4: Yes. A frequent mistake is to stop the search after finding the first easily identifiable blue node.[3] This can lead to a high false-negative rate. Since most sentinel nodes are located close to each other, a thorough but localized search for additional blue nodes is recommended without needing to dissect the entire axillary basin.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in lymphatic mapping?

A1: this compound is a triarylmethane dye that, when injected, binds to serum proteins, primarily albumin.[4] This protein-dye complex is then taken up by the lymphatic vessels and transported to the regional lymph nodes.[4] The vibrant blue color of the dye allows for the visual identification of the lymphatic channels and the sentinel lymph nodes, which are the first nodes to which cancer cells are likely to spread from a primary tumor.[1][4]

Q2: What are the potential side effects and contraindications of this compound?

A2: The most significant side effect of this compound is the risk of allergic reactions, which can range from mild skin reactions like hives to severe anaphylaxis.[1][5][6][7] Patients should be screened for allergies to dyes, contrast agents, or a history of makeup allergies, as these may indicate an increased risk.[3] Prophylactic administration of antihistamines or corticosteroids may be considered to reduce the severity of potential reactions.[3][7] this compound is contraindicated in individuals with a known hypersensitivity to triphenylmethane compounds.[1][8] Other side effects include a temporary blue discoloration of the skin and urine.[1]

Q3: Are there alternatives to this compound for lymphatic mapping?

A3: Yes, several alternatives are available. Methylene blue is a commonly used alternative that is less expensive and has a lower risk of anaphylaxis.[8][9][10][11] However, it has been associated with skin necrosis and induration.[3][10] Other mapping agents include technetium-99m labeled sulfur colloid (a radioisotope) and indocyanine green (a fluorescent dye).[10] The combination of a blue dye with a radioisotope is often used to increase the identification rate of the sentinel lymph node.[12][13]

Q4: Can previous exposure to products containing similar dyes increase the risk of an allergic reaction?

A4: Yes, this compound belongs to the triphenylmethane family of dyes, which are also used in common household items like textiles, paper, and cosmetics.[7] Prior sensitization through exposure to these items is a possible explanation for immunoglobulin E–mediated hypersensitivity reactions.[7]

Data Summary

ParameterThis compoundMethylene BlueReference
Anaphylaxis Rate 0.16%0.0006%[10]
Sentinel Lymph Node Detection Accuracy (as a single agent) 69.8% (based on 3 studies)90.8% (based on 7 studies)[10]
Common Side Effects Allergic reactions, blue discoloration of skin and urineSkin staining, injection site necrosis[1][10]

Experimental Protocols

General Protocol for Lymphatic Mapping with this compound in a Preclinical Breast Cancer Model:

  • Animal Preparation: Anesthetize the subject according to approved institutional animal care and use committee (IACUC) protocols.

  • Tumor Site Identification: Palpate and identify the location of the primary tumor.

  • Dye Injection: Inject 3-5 mL of 1% this compound solution into the tissue surrounding the palpable tumor or into the subareolar plexus.[2] The injection should be administered slowly to avoid excessive pressure and dye extravasation.

  • Massage: Gently massage the injection site for approximately 5 minutes to facilitate the uptake of the dye into the lymphatic channels.[10]

  • Incubation Period: Allow 5 to 15 minutes for the dye to travel to the sentinel lymph nodes.[1]

  • Surgical Incision: Make a small incision in the axillary region.

  • Sentinel Node Identification: Carefully dissect through the subcutaneous tissue and fat to identify the blue-stained lymphatic channels and the first blue-stained lymph node(s).

  • Node Excision: Excise the identified sentinel lymph node(s) for pathological analysis.

  • Wound Closure: Close the incision using appropriate surgical techniques.

Visualizations

G Troubleshooting Failed this compound Lymphatic Mapping start Start: Lymphatic Mapping with this compound injection Inject this compound start->injection wait Wait 5-15 minutes for dye uptake injection->wait observe Observe for blue lymphatic channels and nodes wait->observe success Successful Mapping: Proceed with SLN Biopsy observe->success Yes failure Mapping Failure: No visible blue dye observe->failure No troubleshoot Initiate Troubleshooting failure->troubleshoot check_injection Review Injection Technique (Depth, Location, Volume) troubleshoot->check_injection check_obstruction Consider Lymphatic Obstruction (Tumor burden, prior surgery/radiation) troubleshoot->check_obstruction alternative Consider Alternative Mapping Technique (e.g., Methylene Blue, Radiotracer) check_injection->alternative palpate Palpate for suspicious nodes check_obstruction->palpate palpate->alternative G Decision Logic for Alternative Mapping Agents start This compound Mapping Failed or Contraindicated history Patient History of Allergy to Triphenylmethane Dyes? start->history no_allergy No Known Allergy start->no_allergy Failure not due to allergy methylene_blue Use Methylene Blue history->methylene_blue No radiotracer Use Radiotracer (e.g., 99mTc-sulfur colloid) history->radiotracer Yes combination Use Combination Technique (Methylene Blue + Radiotracer) methylene_blue->combination Consider for higher accuracy no_allergy->methylene_blue

References

Technical Support Center: Isosulfan Blue in Histological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of isosulfan blue (ISB) in the histological analysis of lymph nodes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in lymph node analysis?

A1: this compound is a vital blue dye used in a medical procedure called sentinel lymph node biopsy (SLNB). It is injected near a tumor to map the lymphatic drainage to the sentinel lymph nodes, which are the first lymph nodes to which cancer cells are likely to spread. The blue staining allows surgeons to visually identify and remove these specific nodes for histological examination. This technique is crucial for staging cancers like breast cancer and melanoma.

Q2: Can this compound interfere with standard histological staining, such as Hematoxylin and Eosin (H&E)?

A2: Yes, residual this compound in the lymph node tissue can potentially interfere with H&E staining. The blue dye can mask the normal cellular architecture, making it difficult to interpret morphology. The blue pigment may obscure nuclear and cytoplasmic details, which are essential for identifying metastatic cells.

Q3: Does this compound affect immunohistochemistry (IHC) staining?

A3: this compound can interfere with IHC staining. The dye may mask antigenic sites, leading to false-negative results. This is particularly critical when assessing hormone receptor status (ER, PR) and HER2 expression in breast cancer metastases, as these markers are crucial for guiding treatment decisions. Careful validation and control experiments are necessary when performing IHC on ISB-stained tissues.

Q4: Are there alternatives to this compound for sentinel lymph node mapping?

A4: Yes, alternatives to this compound include Methylene blue, which is another blue dye, and radiotracers like Technetium-99m sulfur colloid.[1] Often, a combination of a radiotracer and a blue dye is used to maximize the detection rate of sentinel lymph nodes.[2][3] The choice of agent can depend on institutional protocols, cost, and patient factors.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Blue pigment obscures cellular details on H&E slides. High concentration of residual this compound in the tissue.- Perform additional rinsing steps with alcohol during tissue processing to help leach out some of the dye. - Cut thinner sections (3-4 µm) to minimize the amount of dye in the tissue plane. - Consult with the pathologist to be aware of the potential for masking and to correlate with IHC or other special stains.
Weak or false-negative IHC staining for key biomarkers (e.g., ER, PR, HER2). This compound masking antigenic sites.- Use a highly sensitive detection system. - Consider performing antigen retrieval for a longer duration or using a more robust method. - If possible, analyze a non-blue portion of the lymph node or a different, unstained lymph node as a control. - If results are inconclusive, consider molecular assays (e.g., RT-PCR) on the tissue block to confirm biomarker status.
Difficulty distinguishing between blue dye and basophilic staining in H&E. The blue color of isosulfan can be similar to hematoxylin.- Ensure proper differentiation in the H&E staining protocol to achieve crisp nuclear staining. - Use a high-quality microscope with good optics to help differentiate the granular appearance of the dye from the more uniform staining of cell nuclei. - Pathologists should be trained to recognize the characteristic appearance of this compound pigment.
Inconsistent staining across the tissue section. Uneven distribution of this compound within the lymph node.- Gross the lymph node to identify areas with less intense blue staining for histological processing. - Analyze multiple sections from different areas of the lymph node to get a comprehensive assessment.

Impact of this compound on Histological Interpretation

The presence of this compound can introduce artifacts that require careful consideration during pathological evaluation. The table below summarizes the potential impact on different histological analyses.

Analysis Type Potential Impact of this compound Mitigation Strategies
H&E Staining - Obscuring of nuclear and cytoplasmic detail. - Difficulty in identifying micrometastases. - Mimicking of other pigments or calcifications.- Pathologist awareness and experience. - Correlation with IHC. - Examination of multiple tissue levels.
Immunohistochemistry (IHC) - Masking of epitopes leading to false-negative results. - Non-specific background staining.- Use of sensitive detection systems. - Appropriate positive and negative controls. - Analysis of non-blue tissue when available.
Frozen Section Analysis - Ice crystal artifacts combined with dye can make interpretation challenging. - Difficulty in distinguishing subtle cytological atypia.- Rely on definitive paraffin-embedded sections for final diagnosis. - Use of touch preparation cytology as an adjunct.

Experimental Protocols

Protocol for Processing this compound-Stained Lymph Nodes for Histological Analysis

This protocol outlines the key steps for handling lymph nodes containing this compound to minimize its impact on histological analysis.

  • Gross Examination:

    • Measure the lymph node in three dimensions.

    • Serially section the lymph node at 2-3 mm intervals.

    • Describe the distribution and intensity of the blue dye.

    • Select tissue blocks for processing, prioritizing areas with potential pathology and, if possible, areas with less intense staining for sensitive analyses like IHC.

  • Tissue Fixation:

    • Fix the tissue in 10% neutral buffered formalin for a minimum of 6 hours and a maximum of 72 hours. Adequate fixation is crucial for preserving morphology and antigenicity.

  • Tissue Processing:

    • Process the tissue through a standard series of graded alcohols, xylene, and paraffin infiltration.

    • Consider an additional change of 95% and 100% alcohol to aid in removing excess dye.

  • Embedding and Sectioning:

    • Embed the tissue in paraffin, ensuring the correct orientation.

    • Cut sections at 4-5 µm for H&E and 3-4 µm for IHC to reduce the amount of pigment in the section.

  • Staining:

    • H&E Staining: Use a well-maintained and quality-controlled H&E staining protocol. Ensure proper differentiation to optimize nuclear detail.

    • IHC Staining:

      • Use a validated IHC protocol for the specific antibody.

      • Perform heat-induced epitope retrieval (HIER) using a validated buffer and time/temperature.

      • Include on-slide positive and negative controls.

      • Use a sensitive polymer-based detection system.

  • Pathological Evaluation:

    • The pathologist should be aware that the specimen was stained with this compound.

    • Carefully examine slides for metastatic cells, paying close attention to areas where the blue pigment may be obscuring morphology.

    • Correlate H&E findings with IHC results.

Visualizing the Workflow

The following diagram illustrates the workflow for sentinel lymph node biopsy and histological analysis, highlighting the points at which this compound can impact the process.

G cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase (Histology Lab) cluster_impact Potential Impact of this compound A Injection of this compound and Radiotracer B Surgical Excision of Sentinel Lymph Node(s) A->B Lymphatic Mapping C Gross Examination and Sectioning B->C D Tissue Processing and Embedding C->D E Microtomy (Sectioning) D->E F H&E and IHC Staining E->F G Pathological Interpretation F->G I1 Obscuring of Cellular Detail F->I1 I2 Masking of Antigenic Sites F->I2

References

Technical Support Center: Isosulfan Blue Microscopy Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isosulfan blue. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and reduce artifacts in microscopy when working with tissues exposed to this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in a research context?

This compound is a triphenylmethane dye used as a lymphatic tracer.[1] In research, particularly in oncology and lymphatic system studies, it is injected in vivo to stain lymphatic vessels and sentinel lymph nodes, making them visible for dissection and subsequent microscopic analysis.[1][2] Its vibrant blue color allows for the gross identification of lymphatic tissues intended for histopathological examination.

Q2: What are the common types of artifacts associated with this compound in microscopy?

While this compound is primarily a visual aid for gross dissection, its presence in tissue samples can lead to several microscopic artifacts:

  • Uneven Staining: The blue dye can interfere with the uptake of standard histological stains like hematoxylin and eosin (H&E), leading to patchy or irregular staining.

  • Dye Precipitation: this compound may precipitate out of solution, forming crystalline or amorphous deposits on or within the tissue, which can obscure cellular details.

  • Color Masking: The intense blue color of this compound can mask the more subtle colors of histological stains, making it difficult to differentiate cellular components.

  • Diffusion and Bleeding: The dye can diffuse from the target lymphatic tissue into surrounding adipose and connective tissue, causing a "bleeding" effect that can complicate the interpretation of margins.[1]

Q3: Can this compound interfere with immunohistochemistry (IHC)?

Yes, the presence of this compound can potentially interfere with IHC in a few ways. The dye might mask the target antigen or interfere with the binding of the primary antibody. Additionally, the chemical properties of the dye could alter the antigenicity of the tissue, leading to false-negative results. It is recommended to perform thorough validation when developing IHC protocols for tissues containing this compound.

Q4: Is it possible to remove this compound from tissue sections before staining?

Complete removal of this compound from tissue sections is challenging without potentially damaging the tissue morphology. While some destaining protocols using acid-alcohol have been suggested for other dyes, their effectiveness on this compound with preserved tissue integrity is not well-documented.[3] It is generally more effective to optimize tissue processing and staining to work with the dye present.

Troubleshooting Guides

Issue 1: Uneven or Weak H&E Staining

Problem: After H&E staining, the tissue shows patchy staining, with some areas appearing too blue from the this compound and others showing weak hematoxylin or eosin uptake.

Possible Causes & Solutions:

Cause Solution
Incomplete Fixation Ensure tissue is adequately fixed in 10% neutral buffered formalin for the appropriate duration based on tissue size. Good fixation is crucial for proper stain penetration.[4][5][6]
Residual Water in Tissue Ensure complete dehydration through a graded alcohol series before clearing. Water remaining in the tissue will prevent proper infiltration of xylene and paraffin, leading to poor staining.[7][8]
Stain Competition The this compound is competing with hematoxylin for binding sites. Try slightly increasing the staining time in hematoxylin and monitor differentiation closely.
Inadequate Differentiation If the hematoxylin staining is too intense and obscures nuclear detail, ensure proper differentiation with acid alcohol to remove excess stain.[9]
Issue 2: Crystalline Precipitates on the Slide

Problem: Blue crystalline or amorphous deposits are visible on the tissue section, obscuring cellular morphology.

Possible Causes & Solutions:

Cause Solution
Dye Precipitation during Fixation This compound may be less soluble in certain fixatives or at specific pH levels. Ensure the use of neutral buffered formalin. If precipitation is a recurring issue, consider a brief rinse of the fresh tissue in saline before fixation.
Interaction with Processing Reagents The dye may precipitate upon contact with certain alcohols or clearing agents. Ensure that processing reagents are fresh and not contaminated with water.
Low Temperature during Staining Staining solutions at low temperatures can sometimes cause dyes to precipitate. Ensure all staining solutions are at room temperature. A similar phenomenon is observed with trypan blue.[10]
Issue 3: Blue Color Masks Histological Stains

Problem: The intense blue of the this compound makes it difficult to interpret the pinks of the eosin and the purples of the hematoxylin.

Possible Causes & Solutions:

Cause Solution
High Concentration of this compound This is inherent to the in-vivo staining procedure.
Suboptimal Counterstaining Adjust the timing of your eosin counterstain. A slightly longer incubation in eosin may help to create a better contrast with the blue.
Microscope Filter Incompatibility If using fluorescence microscopy, ensure that the spectral properties of this compound do not overlap with the emission spectra of your fluorophores. For brightfield microscopy, adjusting the condenser and aperture diaphragm can sometimes improve contrast.

Experimental Protocols

Protocol 1: Optimized Tissue Processing for this compound-Stained Tissue

This protocol is designed to minimize artifacts when processing tissues that have been stained in vivo with this compound.

  • Fixation: Immediately after dissection, fix the tissue in 10% neutral buffered formalin for 24-48 hours, depending on the tissue size. The volume of fixative should be at least 10-20 times the volume of the tissue.[4]

  • Trimming: After fixation, trim the tissue to the desired size for processing and cassette placement. Ensure the tissue thickness is no more than 3-5 mm to allow for complete reagent penetration.[5]

  • Dehydration: Process the tissue through a graded series of alcohols to remove water. A typical sequence is:

    • 70% Ethanol: 1 hour

    • 80% Ethanol: 1 hour

    • 95% Ethanol: 1 hour (2 changes)

    • 100% Ethanol: 1 hour (2 changes)

  • Clearing: Clear the tissue in xylene to remove the alcohol.

    • Xylene: 1 hour (2 changes)

  • Infiltration: Infiltrate the tissue with molten paraffin wax.

    • Paraffin Wax (60°C): 2 hours (2 changes)

  • Embedding: Embed the tissue in a paraffin block, ensuring proper orientation.

Protocol 2: Modified H&E Staining for this compound-Stained Sections

This modified H&E staining protocol aims to improve contrast and reduce the masking effect of this compound.

  • Deparaffinization and Rehydration:

    • Xylene: 5 minutes (2 changes)

    • 100% Ethanol: 3 minutes (2 changes)

    • 95% Ethanol: 3 minutes

    • 70% Ethanol: 3 minutes

    • Running tap water: 5 minutes

  • Hematoxylin Staining:

    • Stain in Harris' hematoxylin for 5-8 minutes.

    • Rinse in running tap water.

  • Differentiation:

    • Dip briefly in 0.5% acid alcohol (1-3 seconds).

    • Rinse immediately in running tap water.

  • Bluing:

    • Place in Scott's tap water substitute or a weak alkaline solution for 1-2 minutes until the nuclei turn blue.

    • Rinse in running tap water.

  • Eosin Counterstaining:

    • Stain in 1% eosin Y for 2-5 minutes. The longer time may be necessary to overcome the blue background.

    • Rinse in running tap water.

  • Dehydration and Mounting:

    • 95% Ethanol: 2 minutes

    • 100% Ethanol: 2 minutes (2 changes)

    • Xylene: 5 minutes (2 changes)

    • Mount with a permanent mounting medium.

Visual Guides

experimental_workflow Experimental Workflow for this compound Stained Tissue cluster_invivo In-Vivo Procedure cluster_processing Tissue Processing cluster_staining Histological Staining injection This compound Injection dissection Tissue Dissection injection->dissection fixation Fixation (10% NBF) dissection->fixation dehydration Dehydration (Graded Ethanol) fixation->dehydration clearing Clearing (Xylene) dehydration->clearing infiltration Infiltration (Paraffin) clearing->infiltration embedding Embedding infiltration->embedding sectioning Microtomy embedding->sectioning staining Modified H&E Staining sectioning->staining microscopy Microscopy staining->microscopy troubleshooting_uneven_staining Troubleshooting: Uneven Staining problem Uneven/Weak Staining cause1 Incomplete Fixation? problem->cause1 cause2 Residual Water? problem->cause2 cause3 Stain Competition? problem->cause3 solution1 Optimize Fixation Time cause1->solution1 solution2 Ensure Complete Dehydration cause2->solution2 solution3 Increase Hematoxylin Time cause3->solution3

References

long-term stability and storage of isosulfan blue solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isosulfan Blue Solutions

This technical support center provides researchers, scientists, and drug development professionals with essential information on the . Below are frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: this compound solutions should be stored under controlled conditions to maintain their stability. The general recommendation is to store vials at 20° to 25°C (68° to 77°F).[1][2][3] It is also critical to protect the solution from heat, UV light, and direct sunlight.[1][4] For stock solutions, storage at -20°C is recommended for up to one month, and at -80°C for up to six months, ensuring the container is sealed and protected from moisture and light.[5]

Q2: What is the typical shelf life of an this compound injection solution?

A2: The shelf life is determined by the manufacturer and is indicated on the product's packaging and documentation. The provided 1% injection solution is typically supplied in single-dose vials and is intended for immediate use after opening, with any unused portion to be discarded.[2][3] The solution contains no preservatives.[2][3]

Q3: Can I mix this compound with other solutions, such as local anesthetics?

A3: No, this is strongly discouraged. Admixing this compound injection (1%) with local anesthetics like lidocaine in the same syringe will cause an immediate precipitation of 4% to 9% of a drug complex.[3][6] If a local anesthetic is required, it should be administered using a separate syringe.[3][6]

Q4: The color of my solution appears to have changed. What could be the cause?

A4: A change in color can indicate chemical degradation. This compound is a triphenylmethane dye, a class of compounds that can be susceptible to degradation from exposure to light, extreme temperatures, or incompatible chemicals such as strong oxidizing agents, acids, or bases.[1][4][7] If you observe a color change, it is recommended not to use the solution and to review your storage and handling procedures.

Q5: Are there any known incompatibilities for this compound solutions?

A5: Yes. This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] As mentioned, it is also physically incompatible with certain local anesthetics, leading to precipitation.[3][6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Precipitation or Cloudiness Observed in the Vial 1. Improper storage temperature (exposure to cold or excessive heat).2. Contamination.1. Verify storage temperature is consistently between 20-25°C (68-77°F).[2][3]2. Do not use the solution if its integrity is compromised.
Immediate Precipitation Upon Mixing with Another Agent Chemical incompatibility. The most documented instance is the admixture with local anesthetics (e.g., lidocaine), which causes 4-9% of the drug to precipitate instantly.[3][6]1. Do not mix this compound in the same syringe with other agents.[3][6]2. Administer incompatible drugs, such as anesthetics, via a separate syringe and injection.
Loss of Color Intensity or Noticeable Fading Degradation of the dye molecule due to exposure to light or heat. Triphenylmethane dyes are known to have poor lightfastness.[4][7]1. Ensure vials are stored away from direct sunlight and UV light sources.[4]2. Check that storage temperatures have not exceeded the recommended range.[1]3. Quantify the concentration using UV-Vis spectrophotometry to confirm degradation.

Quantitative Stability Data

The following table summarizes key quantitative data regarding the storage and stability of this compound solutions.

Parameter Condition Observation Source(s)
Recommended Storage Temperature Long-term storage of injection vials20°C to 25°C (68°F to 77°F)[1][2][3]
Stock Solution Storage (Non-injection) Frozen, sealed, protected from light-20°C for up to 1 month-80°C for up to 6 months[5]
pH of 1% Injection Solution Phosphate-buffered aqueous solution6.8 to 7.4[2][3]
Incompatibility with Anesthetics Admixture with local anesthetics (e.g., lidocaine) in the same syringeImmediate precipitation of 4-9% drug complex[3][6]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability and Impurity Analysis

This protocol provides a framework for assessing the stability of this compound and detecting degradation products or process-related impurities.[8]

Objective: To separate and quantify this compound from its potential impurities and degradation products.

Materials:

  • This compound solution (sample)

  • Reference standard of this compound

  • Acetonitrile (HPLC grade)

  • Formic acid or Perchloric acid[8]

  • Milli-Q water or equivalent high-purity water

  • HPLC system with a UV detector

  • C18 column (e.g., 100 x 2.0 mm, 1.9 µm particle size)[8]

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% perchloric acid in water.[8]

    • Mobile Phase B: 0.1% perchloric acid in a mixture of 30 volumes water and 70 volumes acetonitrile.[8]

    • Alternatively, an isocratic mobile phase can be prepared using 1.5 v/v formic acid in water and acetonitrile (e.g., 80:20 ratio).

  • Sample Preparation:

    • Accurately dilute the this compound solution in the sample diluent (e.g., Milli-Q water) to a known concentration (e.g., 80 mg/mL for preparative or a suitable concentration for analytical scale).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Column Temperature: 30°C.[8]

    • Flow Rate: As appropriate for the column dimensions (e.g., ~0.3 mL/min for a 2.0 mm ID column).

    • Detection Wavelength: 220 nm.[8]

    • Injection Volume: 2 µL.[8]

    • Gradient Program (Example): A gradient program would typically be used to effectively separate impurities, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

  • Analysis:

    • Inject the reference standard to determine the retention time and peak area of pure this compound.

    • Inject the sample solution.

    • Monitor the chromatogram for any new peaks (degradation products) or changes in the main peak area (loss of parent compound).

    • Calculate the percentage of impurities by comparing peak areas. Regulatory guidelines often require identification of any impurity present above 0.05%.

Protocol 2: UV-Vis Spectrophotometry for Concentration and Degradation Screening

Objective: To quickly assess the concentration and spectral integrity of an this compound solution.

Materials:

  • This compound solution (sample)

  • Phosphate buffer (pH ~7) as diluent

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Methodology:

  • Sample Preparation:

    • Dilute the this compound solution with the phosphate buffer to a concentration that falls within the linear range of the spectrophotometer (absorbance typically between 0.2 and 1.0).

  • Wavelength Scan:

    • Perform a full wavelength scan (e.g., from 400 nm to 800 nm) on a sample from a fresh or properly stored vial to determine the wavelength of maximum absorbance (λmax).

  • Absorbance Measurement:

    • Measure the absorbance of your test sample at the determined λmax.

  • Analysis:

    • Concentration Check: Compare the absorbance of your sample to a standard curve or a reference value to ensure the concentration has not decreased.

    • Degradation Check: Overlay the full spectrum of your test sample with the spectrum of a fresh sample. A shift in the λmax or the appearance of new peaks can indicate the formation of degradation products.

Visualizations

G start Solution Instability Observed precipitate Precipitation or Cloudiness? start->precipitate Visual Check color_change Color Change or Fading? precipitate->color_change No check_mixing Was solution mixed with other agents? precipitate->check_mixing Yes check_light Review Storage Conditions (Light/Heat) color_change->check_light Yes action_discard Action: Discard vial. Review storage protocol. color_change->action_discard No (No obvious cause) check_temp Review Storage Temperature check_mixing->check_temp No action_separate Action: Use separate syringes. Do not mix. check_mixing->action_separate Yes check_temp->action_discard action_quantify Action: Quantify with UV-Vis or HPLC. check_light->action_quantify action_quantify->action_discard If degraded

Caption: Troubleshooting workflow for this compound solution instability.

G receive Receive Product check_integrity Inspect vial for particulates/damage receive->check_integrity store Store at 20-25°C (68-77°F) check_integrity->store OK protect Protect from light and heat store->protect use Prepare for Use protect->use check_mix Mixing with other agents required? use->check_mix administer Administer Solution check_mix->administer No separate_syringe Use Separate Syringe check_mix->separate_syringe Yes discard Discard Unused Portion administer->discard separate_syringe->administer

Caption: Recommended storage and handling workflow for this compound.

G cluster_conditions Degradation Factors parent This compound (Cationic Dye) products Degradation Products (e.g., N-de-ethylated species, cleavage products) parent->products light Light (Photodegradation) light->products heat Heat (Thermal Degradation) heat->products oxidants Strong Oxidizing Agents oxidants->products loss Loss of Color & Potency products->loss

Caption: Generalized degradation pathway for this compound.

References

Technical Support Center: Optimizing Isosulfan Blue Concentration for Lymphatic Visualization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Isosulfan Blue for lymphatic visualization. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of this compound for lymphatic visualization?

A1: The most commonly used and commercially available concentration of this compound is a 1% sterile aqueous solution.[1][2][3][4] This concentration has been extensively used in clinical and research settings for lymphatic mapping, particularly for sentinel lymph node biopsy.[5] Some studies have also reported the use of a 2.5% solution.[6][7]

Q2: What is the mechanism of action for this compound in lymphatic visualization?

A2: When administered subcutaneously or intradermally, this compound binds to serum proteins, primarily albumin.[8][9][10][11] This protein-dye complex is then taken up by the lymphatic vessels, allowing for the visualization of the lymphatic channels and nodes as they are stained a bright blue color.[9][12]

Q3: What are the proper storage and handling conditions for this compound?

A3: this compound should be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F).[1][13] It should be kept away from excessive heat and direct sunlight.[13][14] The solution is stable under normal handling and storage conditions.[14]

Q4: Can this compound be mixed with local anesthetics?

A4: No, this compound should not be mixed with local anesthetics in the same syringe. This admixture can cause an immediate precipitation of the drug complex.[1][2][15] If a local anesthetic is required, it should be administered using a separate syringe.[2]

Q5: What are the known side effects and adverse reactions associated with this compound?

A5: The most significant adverse reactions are hypersensitivity or allergic reactions, which can range from mild skin reactions (hives, itching) to severe, life-threatening anaphylaxis.[16][17][18][19] Other potential side effects include a temporary blue discoloration of the skin and urine, and interference with pulse oximetry readings, which may show falsely low oxygen saturation levels.[1][16][17][20]

Troubleshooting Guide

Problem 1: Poor or no visualization of lymphatic vessels.

  • Possible Cause: Improper injection technique.

    • Solution: Ensure the injection is administered into the correct tissue plane (subdermal or intraparenchymal) to facilitate lymphatic uptake. The depth and location of the injection are critical for successful mapping. Subareolar injections have shown high success rates in breast lymphatic mapping.[21]

  • Possible Cause: Obstruction of lymphatic channels.

    • Solution: In a clinical or preclinical setting, extensive tumor infiltration can block lymphatic drainage pathways.[22] Consider alternative injection sites or imaging modalities to assess lymphatic flow.

  • Possible Cause: Insufficient dose or concentration.

    • Solution: While 1% is standard, the volume may need to be adjusted based on the specific application and subject size. A typical dose for sentinel node biopsy is 1-5 mL.[2][21]

Problem 2: Rapid systemic uptake and diffuse blue discoloration of tissue.

  • Possible Cause: Inadvertent injection into a blood vessel.

    • Solution: Aspirate before injecting to ensure the needle is not in a blood vessel. Inject the dye slowly to minimize the risk of intravascular administration. Diffuse skin staining has been reported and is often transient.[20]

  • Possible Cause: Use of a very low molecular weight dye that diffuses quickly.

    • Solution: this compound is designed to bind to proteins, which helps retain it within the lymphatic system. Ensure you are using the correct dye and formulation.

Problem 3: Anaphylactic reaction in the subject.

  • Possible Cause: Hypersensitivity to triphenylmethane compounds.[2]

    • Solution: This is a medical emergency. Immediately cease administration of any further dye. Be prepared to administer emergency treatment, including epinephrine. Patients with a history of asthma or multiple allergies may be at a higher risk.[1] Personnel trained in resuscitation should be available.[1]

Problem 4: Inaccurate pulse oximetry readings.

  • Possible Cause: Interference from the blue dye.

    • Solution: this compound can cause a transient, falsely low reading on pulse oximeters.[1][15] This effect is maximal at around 30 minutes and can last for several hours.[15] If accurate oxygen saturation monitoring is critical, consider using arterial blood gas analysis for verification.[1][15]

Data Presentation

Table 1: this compound Concentration and Dosage for Lymphatic Mapping

ParameterValueSource(s)
Standard Concentration1% aqueous solution[1][2][3][4]
Alternative Concentration2.5% aqueous solution[6][7]
Typical Injection Volume0.5 mL - 5 mL[2][4][21]
Maximum Recommended Dose3 mL (30 mg)[1][2]

Table 2: Reported Adverse Reactions to this compound

Adverse ReactionIncidence RateSource(s)
Overall Hypersensitivity ReactionsApproximately 2%[2]
Severe Anaphylactic Reactions0.8% in one study of 1,456 patients[18]
Allergic Reactions (all grades)1.6% in one study of 2,392 patients[5]
Hypotensive Reactions0.5%[5]

Experimental Protocols

Protocol 1: General Lymphatic Mapping using 1% this compound

  • Preparation:

    • Visually inspect the 1% this compound solution for particulate matter and discoloration prior to use.

    • Draw the desired volume (typically 1-5 mL) into a sterile syringe.

  • Administration:

    • Identify the injection site based on the lymphatic basin to be visualized.

    • Administer the dye via subcutaneous or intradermal injection. For sentinel lymph node mapping in breast cancer, peritumoral or subareolar injections are common.[12][21]

    • Inject the dye slowly over 1-2 minutes.

  • Visualization:

    • Allow 5-15 minutes for the dye to be taken up by the lymphatic vessels.[12]

    • Visually identify the blue-stained lymphatic channels and nodes. Gentle massage of the injection site can sometimes enhance migration.[6][7]

Protocol 2: Sentinel Lymph Node Biopsy (SLNB) in a Preclinical Model

  • Anesthesia: Anesthetize the animal subject according to approved institutional protocols.

  • Dye Preparation: Prepare a sterile syringe with 1% this compound. The volume will depend on the animal model (e.g., 0.1-0.5 mL for a rodent).

  • Injection: Inject the dye into the tissue surrounding the experimental tumor or into the paw for extremity lymphatic mapping.

  • Incubation: Allow 5-10 minutes for the dye to travel to the sentinel lymph node(s).

  • Dissection and Identification: Make a skin incision over the expected location of the lymph node basin. Carefully dissect through the tissue layers to identify the blue-stained lymphatic vessels leading to the blue-stained sentinel lymph node(s).

  • Excision: Excise the identified sentinel lymph node(s) for further analysis.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Lymphatic Visualization prep 1. Preparation of 1% this compound Solution admin 2. Subcutaneous/Intradermal Administration prep->admin Inject uptake 3. Lymphatic Uptake and Migration (5-15 min) admin->uptake Wait visual 4. Visual Identification of Blue Lymphatics/Nodes uptake->visual Observe analysis 5. Excision and Further Analysis visual->analysis Dissect

Caption: Workflow for lymphatic visualization using this compound.

Troubleshooting_Logic Troubleshooting Poor Visualization start Poor/No Visualization cause1 Improper Injection Technique? start->cause1 cause2 Lymphatic Obstruction? cause1->cause2 No solution1 Verify/Adjust Injection Plane and Location cause1->solution1 Yes cause3 Insufficient Dose? cause2->cause3 No solution2 Consider Alternative Injection Site or Imaging cause2->solution2 Yes solution3 Adjust Volume Based on Application cause3->solution3 Yes

Caption: Troubleshooting logic for poor lymphatic visualization.

References

Validation & Comparative

Sentinel Node Biopsy: A Comparative Analysis of Isosulfan Blue and Methylene Blue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a blue dye for sentinel lymph node (SLN) biopsy is a critical decision impacting procedural success and patient safety. This guide provides an objective comparison of isosulfan blue and methylene blue, summarizing key performance indicators, experimental protocols, and potential adverse events to inform this selection.

The efficacy of a blue dye in SLN biopsy is primarily determined by its ability to accurately identify the sentinel node(s) with a low false-negative rate. While both this compound and methylene blue have demonstrated effectiveness, studies suggest nuances in their performance and safety profiles. Methylene blue appears to have a higher detection accuracy compared to this compound[1]. Furthermore, methylene blue is presented as a cost-effective alternative to this compound[2][3][4][5].

Quantitative Comparison of Efficacy and Safety

The following tables summarize the key quantitative data from various studies, offering a direct comparison between the two dyes.

Performance MetricThis compoundMethylene BlueNotes
Identification Rate 65% - 94%[1]90% - 100%[1][4][6]The rate at which at least one sentinel lymph node is identified.
False Negative Rate ~11.5%8.6% - 13%[1][6]The percentage of cases where the sentinel node is negative for metastasis, but other axillary nodes are positive.
Accuracy Rate 88.5%92.7% - 95%[7][8]The overall correctness of the procedure in staging the axilla.
Sensitivity Not consistently reported75% - 87%[1][6]The ability of the test to correctly identify those with the disease.
Negative Predictive Value Not consistently reported91% - 95.67%[1][6]The probability that a negative test result is a true negative.
Adverse EventThis compoundMethylene BlueNotes
Anaphylaxis Rate 0.1% - 2.7%[1][9][10]0.0006% (rarely reported)[1][9]This compound is associated with a significantly higher risk of life-threatening allergic reactions[2].
Tissue Necrosis Not a primary concernA noted, though infrequent, complication[1][11]Can often be avoided with meticulous injection technique[11].
Pulse Oximetry Interference Significant (88.1% of cases)[1]Less significant (50% of cases)[1]This compound can cause a mean drop of 4% in pulse oximetry readings[1].
Localized Reactions Less commonMore common (e.g., injection site mass)These are typically transient and non-severe[1].

Experimental Protocols

The following are generalized experimental protocols for sentinel lymph node biopsy using each dye, based on common practices described in the literature.

This compound Protocol
  • Dye Preparation: A 1% solution of this compound is typically used[12].

  • Patient Preparation: Patients should be screened for allergies to blue dye, including make-up and tattoos, as this may indicate an increased risk of an allergic reaction[13].

  • Injection: 3 to 5 mL of 1% this compound is injected into the peritumoral, subareolar, or intradermal tissue[1][13]. Intradermal injections are sometimes avoided to prevent skin tattooing[13].

  • Massage: The injection site is massaged for approximately 5 minutes to promote lymphatic uptake[12].

  • Incision and Identification: After 10-15 minutes, an incision is made in the axilla[12]. Surgeons then carefully dissect the tissue to identify blue-stained lymphatic channels and follow them to the first blue-stained lymph node(s)[13].

  • Excision and Analysis: The identified sentinel lymph node(s) are excised and sent for pathological analysis, often including intraoperative frozen section analysis followed by hematoxylin and eosin staining and immunohistochemistry.

Methylene Blue Protocol
  • Dye Preparation: A 1% sterile aqueous solution of methylene blue is commonly used[7][8].

  • Patient Preparation: Standard presurgical protocols are followed.

  • Injection: Typically, 3 to 5 mL of 1% methylene blue is injected into the peritumoral or subareolar area[7][8][13]. The injection may be administered in four quadrants around the tumor or biopsy cavity[7].

  • Massage: The breast is massaged for 5 minutes in the direction of the axilla to facilitate dye migration[7][8][14].

  • Incision and Identification: The surgeon makes an axillary incision and dissects the tissue to locate the blue-stained lymphatic channels and the sentinel node(s)[8][13].

  • Excision and Analysis: All blue-stained nodes are excised and sent for histopathological examination[7][8].

Procedural Workflow

The following diagram illustrates the general workflow for a sentinel lymph node biopsy procedure using a blue dye.

SLNB_Workflow cluster_preoperative Pre-Operative cluster_intraoperative Intra-Operative cluster_postoperative Post-Operative Patient_Selection Patient Selection (Early-Stage Cancer, Clinically Negative Nodes) Dye_Preparation Dye Preparation (this compound or Methylene Blue) Dye_Injection Dye Injection (Peritumoral/Subareolar) Dye_Preparation->Dye_Injection Breast_Massage Breast Massage Dye_Injection->Breast_Massage Axillary_Incision Axillary Incision Breast_Massage->Axillary_Incision Node_Identification Identification of Blue Lymphatic Channels and Node(s) Axillary_Incision->Node_Identification Node_Excision Sentinel Node Excision Node_Identification->Node_Excision Pathological_Analysis Pathological Analysis (H&E, IHC) Node_Excision->Pathological_Analysis Staging_Decision Axillary Staging and Further Treatment Decision Pathological_Analysis->Staging_Decision

Fig. 1: General workflow of sentinel lymph node biopsy using blue dye.

Conclusion

Both this compound and methylene blue are viable options for sentinel lymph node biopsy. However, the evidence suggests that methylene blue may offer a superior safety profile, with a significantly lower risk of anaphylaxis, and comparable, if not better, efficacy in identifying the sentinel lymph node[1][2]. The considerable cost savings associated with methylene blue also make it an attractive alternative, particularly in resource-limited settings[3][4][5]. The choice of dye should be made after careful consideration of the available clinical data, institutional resources, and individual patient factors.

References

A Comparative Guide to Isosulfan Blue for Lymphatic Mapping in Novel Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate mapping of lymphatic drainage is a critical component in understanding and staging cancer progression. Isosulfan blue has long been a staple for this purpose. This guide provides an objective comparison of this compound's performance against other common lymphatic mapping agents in various preclinical tumor models, supported by experimental data and detailed protocols.

Performance Comparison of Lymphatic Mapping Agents

The selection of an appropriate lymphatic mapping agent is crucial for the successful identification of sentinel lymph nodes (SLNs), the first lymph nodes to which cancer cells are most likely to spread from a primary tumor. The ideal agent should provide clear and rapid visualization of lymphatic channels and nodes with minimal toxicity. Below is a comparative summary of this compound and its common alternatives based on preclinical and clinical data.

AgentMechanism of ActionReported Sentinel Lymph Node (SLN) Identification Rate (Various Models)AdvantagesDisadvantages
This compound A triphenylmethane dye that binds to interstitial proteins and is selectively taken up by the lymphatic system.[1]88% - 100%[2][3][4]- FDA approved for lymphatic visualization.[1]- Provides clear blue staining of lymphatic vessels and nodes.- Potential for allergic reactions, including anaphylaxis.[5][6]- Can cause temporary blue discoloration of the skin and urine.- May interfere with pulse oximetry readings.[7]
Methylene Blue An organic chloride salt that also stains lymphatic vessels.[7]90% - 93%[2][8]- Inexpensive and readily available.[9]- Lower risk of severe allergic reactions compared to this compound.[7]- Can cause localized skin necrosis at the injection site.[5]- Less intense staining compared to this compound.
Indocyanine Green (ICG) A fluorescent dye that is visualized using a near-infrared (NIR) camera system.95% - 100%[8][10][11]- High sensitivity and real-time visualization of lymphatic flow.- Lower toxicity and fewer allergic reactions.- Requires specialized and expensive NIR imaging equipment.- Signal can be attenuated by overlying tissue.
Technetium-99m (99mTc) Sulfur Colloid A radiopharmaceutical that is detected using a gamma probe.88% - 99% (often used in combination with blue dye)- Allows for preoperative localization of SLNs through lymphoscintigraphy.- High detection rates, especially when combined with blue dye.- Involves radiation exposure for both the patient and medical staff.- Requires specialized nuclear medicine facilities and equipment.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings. Below are representative experimental protocols for lymphatic mapping in preclinical models.

General Protocol for Lymphatic Mapping in a Mouse Tumor Model

This protocol is adapted from a method for lymph node mapping in mice and can be tailored for various tumor models.[3]

  • Animal Model: Anesthetize the mouse bearing the experimental tumor (e.g., subcutaneous melanoma, orthotopic lung tumor) using an appropriate anesthetic agent (e.g., isoflurane).

  • Dye Injection: Inject 0.05-0.1 mL of 1% sterile this compound solution subcutaneously or peritumorally. The injection should be slow and steady to avoid tissue damage and ensure proper lymphatic uptake.

  • Massage and Incision: Gently massage the injection site for 1-2 minutes to facilitate dye uptake into the lymphatic vessels. After 5-10 minutes, make a skin incision in the area of the expected draining lymph node basin.

  • SLN Identification and Excision: Carefully dissect the subcutaneous tissue and muscle fascia to expose the lymphatic channels, which will be stained blue. Follow the blue-stained lymphatic vessel to the first blue-stained lymph node (the SLN). Excise the SLN for further analysis (e.g., histology, molecular analysis).

  • Data Collection: Record the number of SLNs identified, the time to SLN identification, and any adverse reactions at the injection site.

Protocol for Dual-Agent (this compound and 99mTc) Lymphatic Mapping in a Rat Model

This protocol is based on a study that developed a radiolabeled this compound for combined radio- and blue-dye guidance.[1]

  • Agent Preparation: Prepare 99mTc-labeled this compound according to established radiolabeling protocols.

  • Animal Model: Anesthetize a rat with an established tumor model.

  • Injection: Inject the 99mTc-isosulfan blue solution at the tumor periphery.

  • Lymphoscintigraphy: Perform preoperative imaging using a gamma camera to identify the location of the radioactive SLN ("hot spot").

  • Intraoperative Identification: During surgery, use a handheld gamma probe to locate the radioactive SLN.

  • Visual Identification and Excision: Visually confirm the SLN by its blue staining. Excise the node that is both radioactive and blue.

  • Analysis: Analyze the excised node for radioactivity and metastatic cells.

Visualizing the Experimental Workflow

To better illustrate the process, the following diagrams outline the key steps in lymphatic mapping experiments.

Lymphatic_Mapping_Workflow cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_post_procedure Post-Procedure Analysis Tumor_Model Establishment of New Tumor Model Agent_Prep Preparation of this compound/Alternative Injection Injection of Mapping Agent Agent_Prep->Injection Incubation Incubation Period (Dye Uptake) Injection->Incubation Dissection Surgical Dissection Incubation->Dissection Identification SLN Identification (Visual/Signal) Dissection->Identification Excision SLN Excision Identification->Excision Data_Collection Quantitative Data Collection Excision->Data_Collection Histology Histopathological Analysis Data_Collection->Histology Comparison Comparative Performance Analysis Histology->Comparison

Caption: Experimental workflow for lymphatic mapping.

Validation_Logic cluster_validation Validation Parameters Detection_Rate SLN Detection Rate Conclusion Conclusion on Optimal Agent for Specific Tumor Model Detection_Rate->Conclusion Staining_Intensity Staining Intensity/ Signal Strength Staining_Intensity->Conclusion Toxicity Local & Systemic Toxicity Toxicity->Conclusion Accuracy Accuracy in Predicting Metastasis Accuracy->Conclusion Isosulfan_Blue This compound Isosulfan_Blue->Detection_Rate Isosulfan_Blue->Staining_Intensity Isosulfan_Blue->Toxicity Isosulfan_Blue->Accuracy Alternatives Alternative Agents (Methylene Blue, ICG, etc.) Alternatives->Detection_Rate Alternatives->Staining_Intensity Alternatives->Toxicity Alternatives->Accuracy

Caption: Logical framework for validation.

Conclusion

The validation of this compound for lymphatic mapping in new tumor models requires a systematic comparison with available alternatives. While this compound remains a reliable and widely used agent, alternatives like indocyanine green offer higher detection rates with fewer adverse effects, albeit at a higher initial equipment cost. Methylene blue presents a cost-effective option with a favorable safety profile, though with potentially less intense staining. The choice of the optimal agent will ultimately depend on the specific requirements of the preclinical model, the available resources, and the research question being addressed. This guide provides the foundational information for making an informed decision in the design of future lymphatic mapping studies.

References

Isosulfan Blue in the Spotlight: A Comparative Guide to Sentinel Lymph Node Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of sentinel lymph nodes (SLNs) is a critical step in cancer staging and treatment planning. Isosulfan blue has long been a conventional dye for this purpose. This guide provides an objective comparison of this compound's performance against other common methods, supported by experimental data, to aid in the selection of the most appropriate SLN mapping agent.

This compound is a lymphatic dye that, when injected near a primary tumor, is taken up by the lymphatic vessels and travels to the first draining lymph nodes—the sentinel nodes. Its blue color allows for direct visualization of these nodes during surgery, enabling their targeted removal and subsequent pathological examination for metastatic cancer cells. While widely used, the accuracy and safety profile of this compound are subjects of ongoing comparison with alternative techniques.

Performance Metrics: A Head-to-Head Comparison

The efficacy of a sentinel lymph node mapping agent is primarily determined by its detection rate (the percentage of cases in which at least one SLN is identified) and its false-negative rate (the percentage of cases where the SLN is negative for metastasis, but other non-sentinel nodes are positive). A high detection rate and a low false-negative rate are crucial for accurate staging.

Mapping AgentDetection Rate (%)False-Negative Rate (%)Accuracy (%)Notes
This compound 91% - 100%[1][2][3][4]0% - 13%[2][3][5][6]88% - 96.7%[1][3]Widely used, but associated with a low risk of allergic reactions.[7][8][9]
Methylene Blue 90% - 95.5%[10]~13% (when used alone)[11]~94%[11]A cost-effective alternative to this compound with a lower risk of severe allergic reactions.[12][13]
Indocyanine Green (ICG) 98% - 100%[1]~2.8%[8]82%[1]A fluorescent dye that requires a near-infrared camera for visualization.[14][15]
Technetium-99m (99mTc) >95% (in combination)[8]~5.3%[8]HighA radioactive tracer detected with a gamma probe; often used as the gold standard, frequently in combination with a blue dye.[8][16]

Experimental Protocols: A Look at the Methodology

The successful application of these mapping agents hinges on standardized and meticulous experimental protocols. Below are generalized methodologies for the key techniques.

This compound / Methylene Blue Injection Protocol
  • Patient Preparation: The patient is prepared for surgery under general anesthesia.

  • Dye Injection: Typically, 1 to 5 mL of 1% this compound or methylene blue dye is injected into the tissue surrounding the tumor or in the subareolar plexus.[7]

  • Breast Massage: Gentle massage of the injection site for approximately five minutes helps to facilitate the dye's uptake into the lymphatic channels.[7]

  • Incision and Dissection: After a short waiting period (typically 5-10 minutes), an incision is made in the axilla. The surgeon then carefully dissects the tissue to identify the blue-stained lymphatic vessels and follows them to the first blue-stained lymph node(s).[7]

  • Node Excision: The identified blue sentinel lymph node(s) are excised and sent for pathological analysis.

Indocyanine Green (ICG) Fluorescence Mapping Protocol
  • Patient and Equipment Preparation: The patient is prepared for surgery, and the near-infrared fluorescence imaging system is set up.

  • ICG Injection: A small volume of ICG is injected intradermally or peritumorally.

  • Fluorescence Detection: The surgical field is observed with the near-infrared camera. The ICG in the lymphatic channels and nodes fluoresces, allowing for real-time visualization of lymphatic drainage.

  • Node Excision: The fluorescent sentinel lymph nodes are identified and excised for analysis.

Technetium-99m (99mTc) Radiocolloid Mapping Protocol
  • Radiotracer Injection: A small dose of 99mTc-labeled sulfur colloid is injected around the tumor, typically on the day of or the day before surgery.[7]

  • Lymphoscintigraphy (Optional): Preoperative imaging (lymphoscintigraphy) can be performed to visualize the lymphatic drainage pathways and the location of the sentinel nodes.

  • Intraoperative Detection: During surgery, a handheld gamma probe is used to detect the radioactive signal emitted by the 99mTc that has accumulated in the sentinel nodes.

  • Node Excision: The "hot" nodes with the highest radioactivity are identified and removed for pathological examination.

Visualizing the Workflow and Comparative Logic

To better understand the procedural flow and the relationship between these techniques, the following diagrams have been generated.

G cluster_pre_op Pre-Operative cluster_op Intra-Operative cluster_post_op Post-Operative Patient Patient with Early-Stage Cancer Anesthesia General Anesthesia Patient->Anesthesia Injection This compound Injection Anesthesia->Injection Massage Breast Massage Injection->Massage Incision Axillary Incision Massage->Incision Dissection Visual Identification of Blue Lymphatic Tract Incision->Dissection Excision Sentinel Node Excision Dissection->Excision Pathology Pathological Analysis Excision->Pathology

Sentinel Lymph Node Biopsy Workflow with this compound.

G Isosulfan This compound Visual Direct Visual (Color) Isosulfan->Visual stains blue Methylene Methylene Blue Methylene->Visual stains blue ICG Indocyanine Green (Fluorescence) Fluorescence Near-Infrared Camera ICG->Fluorescence emits fluorescence Tc99m Technetium-99m (Radiotracer) Gamma Gamma Probe Tc99m->Gamma emits radiation

Comparison of Sentinel Lymph Node Mapping Techniques.

References

A Comparative Guide to Lymphatic Mapping Dyes: Isosulfan Blue vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of surgical oncology and diagnostics, particularly for procedures like sentinel lymph node biopsy (SLNB), the choice of a lymphatic mapping agent is critical. This guide provides a detailed, evidence-based comparison of isosulfan blue with its primary alternatives—methylene blue and indocyanine green (ICG)—focusing on cost-effectiveness, efficacy, and safety. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and visual representations of key processes.

Quantitative Comparison of Lymphatic Mapping Dyes

The selection of a mapping dye involves a trade-off between direct acquisition costs, procedural efficacy, and the potential costs associated with adverse events. The following table summarizes the key quantitative data from comparative studies.

ParameterThis compoundMethylene BlueIndocyanine Green (ICG)Patent Blue V
Cost per Vial ~$210[1]~$7[1]~ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
124.88(plusinitialimagingsystemcostof124.88 (plus initial imaging system cost of ~124.88(plusinitialimagingsystemcostof
88,720)[2]
~$80.00[2]
Incremental Cost per Case (vs. Methylene Blue) $108.29 higherDominant Strategy (less costly)[3]Not directly compared in this metricNot directly compared in this metric
Sentinel Node Detection Rate 69.8% (as single agent)[4] to 100%[5]91.4% to 93%[6]97.2% to 100%[5][6][7][8]Generally high, but methylene blue may be superior in some analyses[9]
Mean Number of SLNs Detected Comparable to Methylene Blue[1]1.7 - 2.4[6][10]3.4 - 3.5[6][7][10]Not specified in comparative studies
Anaphylaxis/Allergic Reaction Rate 0.16% to 0.8%[11][12]~0.0006% (significantly lower)[11]Minimal to no adverse reactions reported[2]0.05%[11]
Other Adverse Events Interference with pulse oximetry[1][11]Localized skin necrosis (rare)[1][9]None specifiedNot specified
Cost Savings (Long-term) N/AOver $14.7 million annually in the US (vs. This compound for breast cancer SLNB)~$845 per case in reduced outpatient revisit costs at 60 days (vs. This compound)[13]Methylene blue is more cost-effective[9]

Experimental Protocols

The methodologies for comparing these dyes in a clinical setting, particularly for SLNB in breast cancer, generally follow a consistent protocol.

Prospective Comparative Study Protocol: this compound vs. Methylene Blue for SLNB
  • Patient Selection: Patients with early-stage breast cancer (e.g., T1, T2 tumors) and clinically negative axillary nodes are enrolled.

  • Randomization: Patients are randomly assigned to receive either this compound or methylene blue.

  • Dye Injection:

    • After the induction of anesthesia, 3-5 mL of either 1% this compound or 1% methylene blue is injected.[1]

    • The injection is administered into the subareolar, intraparenchymal, and intradermal areas of the breast.[1]

    • The injection site is massaged for approximately five minutes to facilitate dye uptake by the lymphatic vessels.

  • Sentinel Lymph Node Identification and Excision:

    • After a short interval, an incision is made in the axilla.

    • The surgeon dissects through the axillary tissue to identify blue-stained lymphatic channels and the first blue-stained lymph node(s) (the sentinel nodes).

  • Pathological Analysis:

    • The excised sentinel lymph nodes are sent for intraoperative pathological analysis, such as touch preparations or frozen section, to detect metastases.

  • Data Collection:

    • The success rate of identifying a sentinel node, the number of sentinel nodes retrieved, and the incidence of metastases are recorded.

    • Any adverse reactions, such as allergic reactions, skin necrosis, or interference with pulse oximetry, are documented.[1]

  • Cost Analysis:

    • Direct costs (cost per vial of dye) and indirect costs (costs of managing adverse events) are calculated and compared between the two groups.

Visualizing Methodologies and Concepts

To better illustrate the processes and logic involved in the comparison of these dyes, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_intervention Intervention cluster_procedure Surgical Procedure cluster_analysis Analysis Patient Early-Stage Breast Cancer Patients (Clinically Negative Nodes) Randomization Randomization Patient->Randomization Group_IB Group 1: Inject 1% this compound Randomization->Group_IB Group_MB Group 2: Inject 1% Methylene Blue Randomization->Group_MB SLN_ID Identify and Excise Blue-Stained Sentinel Lymph Nodes Group_IB->SLN_ID Group_MB->SLN_ID Pathology Intraoperative Pathological Analysis SLN_ID->Pathology Data Collect Data: - Detection Rate - Number of Nodes - Adverse Events Pathology->Data Cost Cost-Effectiveness Analysis Data->Cost

Caption: Experimental workflow for a comparative study of lymphatic mapping dyes.

cost_effectiveness_logic cluster_inputs Economic Inputs cluster_outcomes Clinical Outcomes cluster_analysis Analysis cluster_decision Decision DirectCosts Direct Costs - Dye Acquisition - Equipment (ICG) CE_Analysis Cost-Effectiveness Analysis DirectCosts->CE_Analysis IndirectCosts Indirect Costs - Management of Adverse Events - Outpatient Revisits IndirectCosts->CE_Analysis Efficacy Efficacy - Node Detection Rate - Number of Nodes Efficacy->CE_Analysis Safety Safety - Adverse Event Rate - Anaphylaxis Risk Safety->CE_Analysis Decision Optimal Dye Selection CE_Analysis->Decision

Caption: Logical flow for the cost-effectiveness analysis of mapping dyes.

Mechanism of Action: Lymphatic Mapping

The dyes used for lymphatic mapping, such as this compound and methylene blue, do not have a complex pharmacological signaling pathway in the traditional sense. Their utility is based on a straightforward physicochemical process:

  • Injection and Albumin Binding: When injected into the tissue, the dye particles are small enough to enter the lymphatic capillaries. They quickly bind to endogenous albumin, a protein present in the interstitial fluid.

  • Lymphatic Uptake: This dye-albumin complex is then readily taken up by the lymphatic system.

  • Transport and Trapping: The lymphatic vessels transport the complex to the first draining lymph node, known as the sentinel lymph node. The node acts as a filter, trapping the dye-albumin complex and becoming visibly stained.

This process allows the surgeon to visually identify the sentinel node for excision and subsequent pathological examination. The primary difference between the dyes lies in their cost, potential for adverse reactions, and, in the case of ICG, the need for a specialized fluorescence imaging system for visualization.

Conclusion

The evidence strongly suggests that for routine sentinel lymph node biopsy, methylene blue offers a highly cost-effective and safe alternative to this compound.[1][3][9][14] It provides comparable efficacy in node identification at a fraction of the cost and with a significantly lower risk of severe allergic reactions.[1][9][11]

Indocyanine green (ICG) represents a technologically advanced alternative. While it requires a significant initial investment in an imaging system, it demonstrates superior detection rates and has the potential for long-term cost savings by reducing postoperative complications and associated outpatient visits.[6][7][8][13] Its excellent safety profile further enhances its appeal.[2]

The choice between these agents will ultimately depend on the specific clinical context, available resources, and institutional preferences. However, for healthcare systems focused on optimizing both clinical outcomes and economic efficiency, the data increasingly supports a shift away from this compound towards more cost-effective and, in the case of ICG, technologically superior alternatives.

References

A Comparative Guide to Isosulfan Blue Formulations for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isosulfan blue is a triphenylmethane dye essential for lymphatic vessel delineation, particularly in sentinel lymph node biopsy for staging cancer. While multiple formulations of this compound are commercially available, including the brand name Lymphazurin® and various generic equivalents, publicly available data directly comparing the chemical and performance attributes of these different formulations are scarce. However, the U.S. Food and Drug Administration (FDA) has approved generic versions of this compound injection, signifying that they are bioequivalent to the reference listed drug.[1][2] This guide provides a comprehensive overview of the standard formulation of this compound 1% injection, details on potential impurities, and standardized protocols for in-house comparative analysis.

Standard Formulation and Composition

Commercially available this compound injections are typically formulated as a 1% sterile aqueous solution. The standard composition is designed to be sterile, pyrogen-free, and buffered to a physiological pH.

Table 1: Standard Composition of this compound 1% Injection

ComponentConcentration/Amount per mLPurpose
This compound10 mgActive pharmaceutical ingredient (dye)
Sodium Monohydrogen Phosphate6.6 mgBuffering agent
Potassium Dihydrogen Phosphate2.7 mgBuffering agent
Water for Injectionq.s. to 1 mLVehicle
Final pH 6.8 - 7.4

This composition is based on the prescribing information for Lymphazurin® and generic this compound injections.[3][4][5][6]

Potential Impurities in this compound

The synthesis of this compound can result in several process-related impurities. While manufacturers are required to control these impurities within acceptable limits, their specific profiles may vary between different formulations. Researchers should be aware of these potential impurities, as they could theoretically impact experimental outcomes.

Table 2: Potential Impurities in this compound Formulations

Impurity NameChemical NamePotential Origin
Hydroxy this compoundN-4-[bis[4-(diethylamino)phenyl] hydroxymethyl]-benzene-2,5-disulphonic acidOxidation of this compound
Des-ethyl ImpurityVariesIncomplete reaction or degradation
Patent BlueIsomer of this compoundSynthesis side-reaction
Iso-IIIUnspecified related substanceSynthesis side-reaction
Sulfan BlueIsomer of this compoundSynthesis side-reaction[7]
2-(4-(Diethylamino)benzoyl)benzene-1,4-disulfonic AcidSynthesis intermediate or degradation product[7]

A comprehensive list of potential impurities and their reference standards are available from specialized suppliers.[7][8]

Experimental Protocols for Comparative Analysis

For laboratories requiring a direct comparison of different this compound formulations, the following experimental workflow and protocols are recommended.

Experimental Workflow

The following diagram outlines a comprehensive workflow for the side-by-side comparison of different this compound formulations.

G Experimental Workflow for Comparative Analysis of this compound Formulations cluster_0 Sample Preparation cluster_1 Physicochemical Analysis cluster_2 Chromatographic Analysis cluster_3 Data Analysis and Reporting A Obtain multiple lots of each This compound formulation (e.g., Brand vs. Generic) B Document lot numbers, manufacturing dates, and expiration dates A->B C Visual Inspection (Color, Clarity, Particulates) B->C D pH Measurement B->D E UV-Vis Spectrophotometry (Dye Content and λmax) B->E F HPLC Method Development and Validation B->F I Tabulate and compare quantitative results C->I D->I E->I G Purity Assay by HPLC F->G H Impurity Profiling by HPLC F->H G->I H->I J Statistical analysis of variability I->J K Generate comprehensive comparison report J->K

Caption: Workflow for the comparative analysis of this compound formulations.

Detailed Methodologies

1. Visual Inspection and pH Measurement

  • Protocol: Visually inspect each vial against a black and white background to assess color, clarity, and the presence of particulate matter. Measure the pH of the undiluted solution using a calibrated pH meter.

  • Acceptance Criteria: The solution should be a clear, dark blue, and free of visible particulates. The pH should be within the range of 6.8 to 7.4.

2. Dye Content by UV-Vis Spectrophotometry

  • Protocol:

    • Prepare a standard curve using a reference standard of this compound of known purity.

    • Dilute samples of each formulation in a suitable solvent (e.g., water) to fall within the linear range of the spectrophotometer.

    • Measure the absorbance at the wavelength of maximum absorbance (λmax), which is approximately 638 nm for this compound.

    • Calculate the concentration of this compound in each formulation using the standard curve.

  • Acceptance Criteria: The dye content should be between 95.0% and 105.0% of the label claim (10 mg/mL).

3. Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

  • Protocol:

    • Chromatographic Conditions (example):

      • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: Acetonitrile

      • Gradient: A suitable gradient to separate the main peak from impurities (e.g., start with a high percentage of A and gradually increase B).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm or a photodiode array (PDA) detector to analyze peak purity.

      • Injection Volume: 20 µL

    • Sample Preparation: Dilute the this compound injection with the mobile phase A to a suitable concentration (e.g., 1 mg/mL).

    • Analysis: Inject the prepared samples and a reference standard. Identify and quantify the main this compound peak and any impurity peaks.

  • Acceptance Criteria: The purity of the this compound peak should be high (typically >99%). Individual and total impurities should be below the limits specified in relevant pharmacopeias or internal quality standards. The impurity profiles of different formulations can be compared qualitatively and quantitatively.

Conclusion

While the FDA's bioequivalence approval provides assurance of the therapeutic equivalence between brand name and generic this compound injections, in-house analytical testing may be warranted for specific research applications where minor differences in formulation or impurity profiles could be critical. The protocols outlined in this guide provide a framework for a robust side-by-side comparison of different this compound formulations, enabling researchers and drug development professionals to make informed decisions based on empirical data. The development of a USP monograph for this compound Injection will further standardize the quality and performance expectations for all commercially available products.[9]

References

Navigating Nodal Staging: A Comparative Guide to Isosulfan Blue Reproducibility in Lymphatic Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oncological studies, the precise identification of sentinel lymph nodes (SLNs) is paramount for accurate cancer staging and therapeutic planning. Isosulfan blue has historically been a cornerstone in lymphatic mapping; however, questions regarding its reproducibility and the advent of alternative agents necessitate a thorough comparative analysis. This guide provides an objective comparison of this compound's performance against other common lymphatic mapping agents, supported by experimental data and detailed protocols to aid in methodological selection and study design.

Performance Metrics: A Quantitative Comparison

The reproducibility and efficacy of a lymphatic mapping agent are determined by several key metrics, including the success rate of SLN identification, the number of nodes identified, and concordance with other mapping techniques. The following tables summarize the performance of this compound in comparison to technetium-99m sulfur colloid (99mTc), methylene blue, and indocyanine green (ICG).

Agent Success/Identification Rate (%) Mean No. of SLNs Identified Concordance with 99mTc (%) Key Findings References
This compound (IB) 87 - 100Varies by study95.1 - 98.9High success rate, but potential for allergic reactions.[1][2][3][4][1][2][3][4]
Technetium-99m (99mTc) 89 - 100Varies by study-High success rate, considered a standard for comparison.[2][5][2][5]
Methylene Blue (MB) 90 - 92.8Similar to this compound94.9A reliable and cost-effective alternative to this compound with a lower risk of anaphylaxis.[1][6][1][6]
Indocyanine Green (ICG) 98 - 1002.11 (mean)Comparable to 99mTcHigh detection rates, offers real-time fluorescent visualization.[7][8][7][8]
Comparative Study Cancer Type This compound Performance Comparator Performance Conclusion References
IB vs. 99mTc Colorectal Cancer100% success rate, 93% accuracy.[2]89% success rate, 92% accuracy.[2]No significant difference in feasibility or accuracy between the two agents.[2][2]
IB vs. Methylene Blue Breast CancerNo statistically significant difference in success rate (p=0.22) or number of nodes harvested (p=0.46) compared to Methylene Blue.[1]No statistically significant difference in success rate or number of nodes harvested compared to this compound.[1]Methylene blue is a reliable alternative to this compound.[1][6][1][6]
IB vs. Indocyanine Green Colon Cancer100% detection rate, 88% accuracy, 75% sensitivity.[7]98% detection rate, 82% accuracy, 64% sensitivity.[7]Both agents demonstrate high diagnostic accuracy.[7][7]

Experimental Protocols

Detailed and consistent methodology is crucial for reproducible lymphatic mapping. Below are generalized experimental protocols for the use of this compound and its common alternatives.

This compound Lymphatic Mapping Protocol
  • Patient Preparation: Obtain informed consent. Assess for any history of allergy to blue dyes.

  • Dye Preparation: Prepare a 1% sterile solution of this compound.

  • Injection:

    • Breast Cancer: Inject 3-5 mL of 1% this compound intradermally or peritumorally.[4][9]

    • Colorectal Cancer: Inject 1-2 mL of 1% this compound subserosally at the time of laparotomy.[2]

  • Massage: Gently massage the injection site for approximately 5 minutes to facilitate dye uptake into the lymphatic channels.

  • Surgical Identification: After a delay of 5-10 minutes, make an incision in the area of the expected lymph node basin. Visually identify the blue-stained lymphatic channels and trace them to the first blue-stained lymph node(s) (the sentinel node).

  • Excision and Analysis: Excise the identified sentinel lymph node(s) and send for pathological analysis.

Technetium-99m Sulfur Colloid (99mTc) Protocol
  • Radiotracer Preparation: Prepare 99mTc-labeled sulfur colloid according to standard radiopharmacy procedures.

  • Injection: Inject the radiotracer (typically 0.1-1.0 mCi) intradermally or peritumorally several hours before surgery.

  • Lymphoscintigraphy: Perform preoperative lymphoscintigraphy to visualize the lymphatic drainage pathways and identify the location of the sentinel lymph node(s).

  • Intraoperative Detection: Use a handheld gamma probe intraoperatively to localize the radioactive sentinel lymph node(s).

  • Excision and Analysis: Excise the "hot" node(s) for pathological examination.

Methylene Blue Lymphatic Mapping Protocol
  • Patient Preparation: Obtain informed consent.

  • Dye Preparation: Prepare a 1% sterile solution of methylene blue.

  • Injection: Inject 3-5 mL of 1% methylene blue intraparenchymally after the induction of anesthesia.[6]

  • Surgical Identification: Proceed with surgical dissection to identify the blue-stained lymphatic channels and sentinel node(s).

  • Excision and Analysis: Excise the identified blue node(s) for pathological analysis.

Indocyanine Green (ICG) Fluorescence Mapping Protocol
  • Patient Preparation: Obtain informed consent.

  • Dye Preparation: Reconstitute ICG powder with sterile water for injection.

  • Injection: Inject the ICG solution intradermally or peritumorally.

  • Fluorescence Detection: Use a near-infrared (NIR) fluorescence imaging system to visualize the fluorescent lymphatic channels and sentinel lymph node(s) in real-time.

  • Surgical Identification and Excision: Excise the fluorescent node(s) identified by the imaging system for pathological analysis.

Visualizing the Workflow

To further clarify the procedural flow of lymphatic mapping, the following diagrams illustrate the key steps involved in the single-agent and dual-agent mapping techniques.

LymphaticMappingWorkflow cluster_pre Pre-Operative cluster_intra Intra-Operative cluster_post Post-Operative A Patient Consultation & Consent B Agent Preparation (this compound) A->B C Injection of This compound B->C D Surgical Incision C->D E Visual Identification of Blue Lymphatic Channels D->E F Tracing to Sentinel Lymph Node E->F G Excision of Sentinel Node F->G H Pathological Analysis G->H DualAgentWorkflow cluster_pre Pre-Operative cluster_intra Intra-Operative cluster_post Post-Operative A1 Patient Consultation & Consent A2 Injection of 99mTc A1->A2 B1 Injection of This compound A1->B1 A3 Lymphoscintigraphy A2->A3 B2 Surgical Incision A3->B2 B1->B2 B3 Gamma Probe Detection ('Hot' Node) B2->B3 B4 Visual Identification ('Blue' Node) B2->B4 B5 Excision of 'Hot' and/or 'Blue' Node B3->B5 B4->B5 C1 Pathological Analysis B5->C1

References

A Comparative Guide to Sentinel Lymph Node Mapping: Isosulfan Blue and Technetium-99m Sulfur Colloid

Author: BenchChem Technical Support Team. Date: December 2025

A validated dual-tracer technique, the combination of isosulfan blue and technetium-99m (Tc-99m) sulfur colloid, stands as a cornerstone in sentinel lymph node biopsy (SLNB) for staging various cancers, most notably breast cancer. This guide provides a comprehensive comparison of this combination with alternative methods, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.

The synergistic use of a blue dye and a radiocolloid agent enhances the accuracy and reliability of sentinel lymph node (SLN) identification, a critical step in determining the metastatic spread of cancer. The blue dye provides visual guidance during surgery, while the radioisotope allows for preoperative lymphatic mapping and intraoperative detection using a gamma probe.

Performance of the Dual-Tracer Technique

Clinical studies have consistently demonstrated the high efficacy of the combined this compound and Tc-99m sulfur colloid method. A study evaluating same-site subareolar injections of both agents in breast cancer patients reported a sentinel lymph node identification rate of 98.4%[1]. In this study, the false-negative rate was 0%, with an accuracy of 100% in predicting the malignant status of the axilla[1]. The concordance between the two tracers was also high, with 98.9% of blue nodes being radioactive and 95.1% of radioactive nodes containing blue dye[1].

Another multicenter trial confirmed the general utility of this combined approach, reporting an overall SLN identification rate of 87%, which increased to 90% after surgeons had performed more than 30 cases[2]. The false-negative rate in this trial was 13%, decreasing to 4.3% with increased surgeon experience[2]. These findings underscore the importance of the learning curve associated with the procedure.

Comparison with Alternative Methods

The dual-tracer technique is often compared to single-agent methods and other emerging tracer technologies.

This compound or Tc-99m Sulfur Colloid Alone

Studies have shown that the combined use of this compound and Tc-99m sulfur colloid is more effective than using either agent alone. One comparative study found that the SLN identification rate for this compound alone was 94.2%, while for Tc-99m sulfur colloid alone it was 100%[3]. However, the combined method also achieved a 100% identification rate and, importantly, a 0% false-negative rate, compared to 9.1% for this compound and 11.8% for the radiocolloid alone[3]. This highlights the complementary nature of the two agents in reducing the risk of missing a metastatic sentinel node.

Methylene Blue

Methylene blue has been investigated as a cost-effective alternative to this compound. A retrospective analysis showed a 95.5% SLN identification rate using methylene blue in combination with Tc-99m sulfur colloid, with a 92.8% identification rate by the blue dye itself. While effective, some studies suggest that methylene blue may have a slightly lower identification rate compared to the combination of this compound and radioisotope[4].

Indocyanine Green (ICG)

Indocyanine green (ICG) is a fluorescent dye that has emerged as a promising alternative, offering real-time lymphatic visualization. A study comparing ICG with Tc-99m for SLNB in breast cancer found similar SLN identification rates of 89.4% for ICG and 88.4% for Tc-99m[5]. Another study comparing this compound with ICG for SLN mapping in colon cancer reported high detection rates for both (100% for this compound and 98% for ICG), with comparable accuracy and sensitivity[6].

Quantitative Data Summary

MethodSLN Identification Rate (%)False-Negative Rate (%)Accuracy (%)Reference
This compound + Tc-99m Sulfur Colloid (Combined) 98.4 0 100 [1]
This compound + Tc-99m Sulfur Colloid (Combined)87 (increases to 90 with experience)13 (decreases to 4.3 with experience)96[2][7]
This compound Alone94.29.1-[3]
Tc-99m Sulfur Colloid Alone10011.8-[3]
Methylene Blue + Tc-99m Sulfur Colloid95.5--
Indocyanine Green (ICG) + Tc-99m Sulfur Colloid89.4 (ICG) vs. 88.4 (Tc-99m)--[5]
This compound vs. Indocyanine Green (ICG) (Colon Cancer)100 (IB) vs. 98 (ICG)-88 (IB) vs. 82 (ICG)[6]

Experimental Protocols

Dual-Tracer Sentinel Lymph Node Biopsy Protocol (Breast Cancer)

This protocol is a synthesis of methodologies described in clinical trials[1][2].

  • Radiotracer Injection:

    • Agent: Unfiltered Technetium-99m sulfur colloid.

    • Dosage: 1 mCi (37 MBq).

    • Injection Site: Subareolar or peritumoral. For subareolar injection, the tracer is injected 30 to 45 minutes preoperatively[1]. For peritumoral injection, the tracer is administered in a 4 mL volume at the 12, 3, 6, and 9 o'clock positions around the tumor or biopsy site[2].

    • Timing: Can be injected the day before or on the day of surgery.

  • Blue Dye Injection:

    • Agent: 1% this compound.

    • Dosage: 3 mL[1].

    • Injection Site: Same as the radiotracer (subareolar or peritumoral).

    • Timing: Injected just after anesthetic induction[1].

  • Intraoperative Detection:

    • A handheld gamma probe is used to detect radioactivity and locate "hot" lymph nodes.

    • Visual inspection is used to identify "blue" lymph nodes.

    • Nodes that are "blue," "hot," or both are considered sentinel lymph nodes and are excised for pathological analysis.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the dual-tracer SLNB procedure and the comparative outcomes.

G Experimental Workflow for Dual-Tracer SLNB cluster_preop Preoperative Phase cluster_intraop Intraoperative Phase cluster_postop Postoperative Phase Patient_Prep Patient with Operable Breast Cancer Radiotracer_Inj Inject Tc-99m Sulfur Colloid (Subareolar/Peritumoral) Patient_Prep->Radiotracer_Inj Anesthesia Induce Anesthesia Radiotracer_Inj->Anesthesia Blue_Dye_Inj Inject this compound (Same Site) Anesthesia->Blue_Dye_Inj Detection Identify SLNs: - Gamma Probe (Hot) - Visual (Blue) Blue_Dye_Inj->Detection Excision Excise Sentinel Lymph Nodes Detection->Excision Pathology Pathological Analysis of SLNs Excision->Pathology Staging Determine Cancer Stage Pathology->Staging

Caption: Workflow of the dual-tracer sentinel lymph node biopsy procedure.

G Comparative Efficacy of SLNB Methods Dual_Tracer This compound + Tc-99m High_ID High Identification Rate (>98%) Dual_Tracer->High_ID Low_FN Low False-Negative Rate (0-4.3%) Dual_Tracer->Low_FN IB_Alone This compound Alone Mod_ID Moderate Identification Rate (~94%) IB_Alone->Mod_ID High_FN Higher False-Negative Rate (~9%) IB_Alone->High_FN Tc99_Alone Tc-99m Alone Very_High_ID Very High Identification Rate (100%) Tc99_Alone->Very_High_ID Higher_FN2 Higher False-Negative Rate (~12%) Tc99_Alone->Higher_FN2 ICG Indocyanine Green Comparable_ID Comparable Identification Rate (~89%) ICG->Comparable_ID

Caption: Comparison of sentinel lymph node biopsy method efficacy.

References

A Comparative Analysis of Isosulfan Blue and Alternatives for Sentinel Lymph Node Mapping

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the false-negative rates and methodologies of common mapping agents in sentinel lymph node biopsy.

In the critical field of oncology, particularly in the surgical management of breast cancer and melanoma, accurate staging through sentinel lymph node (SLN) biopsy is paramount. The choice of mapping agent is a key determinant of the procedure's success, directly impacting the false-negative rate and, consequently, patient outcomes. This guide provides an objective comparison of isosulfan blue with its primary alternatives—technetium-99m sulfur colloid, methylene blue, and indocyanine green (ICG)—supported by experimental data and detailed protocols.

Performance Comparison: False-Negative and Identification Rates

The efficacy of a mapping agent is primarily assessed by its identification rate (the percentage of cases in which at least one SLN is found) and its false-negative rate (the proportion of cases where the SLN is negative for metastasis, but other nodes in the basin are positive). An ideal agent combines a high identification rate with a low false-negative rate.

Mapping AgentIdentification Rate (%)False-Negative Rate (%)Notes
This compound (alone) 91 - 94.2%[1][2]0 - 9.1%[1][2]A study reported a relative false-negative rate of zero.[1]
Technetium-99m (alone) 100%[2]11.8%[2]Often considered the gold standard, especially when combined with a blue dye.
Methylene Blue (alone) 90 - 95.8%[3]6.7 - 13%[4][5]A cost-effective alternative to this compound.
Indocyanine Green (ICG) 95.4 - 100%[6][7]Lower than methylene blue[7]Offers the advantage of real-time fluorescent visualization.
This compound + Technetium-99m 87 - 100%[2][8]0 - 13%[2][8]The combination generally improves identification and reduces false-negative rates. A multicenter trial showed the false-negative rate decreased to 4.3% after surgeons had performed more than 30 cases.[8]
Methylene Blue + Technetium-99m 95%[9]-The combination has a higher detection rate than methylene blue alone.[9]
Indocyanine Green + Blue Dye 100%[10]-The combination is presented as a promising alternative to the radioisotope method.[10]

Experimental Protocols: A Step-by-Step Overview

The following protocols outline the typical procedures for SLN biopsy using each of the compared mapping agents. These are generalized methodologies and may be adapted based on institutional guidelines and patient-specific factors.

This compound Mapping
  • Patient Preparation: The patient is placed under general anesthesia.

  • Dye Injection: Typically, 3 to 5 mL of 1% this compound dye is injected into the peritumoral tissue or the subareolar plexus.[11] Intradermal injections are generally avoided to prevent skin tattooing.[11]

  • Massage: The injection site is massaged for approximately five minutes to promote the dye's uptake into the lymphatic channels.

  • Incision and Dissection: After about 10-15 minutes, an incision is made in the axilla.[12] The surgeon then carefully dissects the tissue, visually searching for blue-stained lymphatic vessels and the first blue-stained lymph node (the sentinel node).

  • Node Excision: The identified SLN is excised and sent for pathological analysis.

Technetium-99m Sulfur Colloid Mapping
  • Radiotracer Injection: Filtered 99mTc sulfur colloid (typically 0.2-0.3 mL) is injected intradermally in four quadrants around the primary lesion or scar.[12] This is often done on the day of or the day before surgery.

  • Lymphoscintigraphy: Imaging is performed immediately after injection to visualize the lymphatic drainage pathways and identify the location of the SLN(s).

  • Intraoperative Detection: In the operating room, a handheld gamma probe is used to detect the radioactive signal from the SLN. The "10 percent rule" is often applied, where all nodes with radioactivity counts of 10% or more of the hottest node are removed.[11]

  • Node Excision: The identified radioactive nodes are excised for pathological examination.

Methylene Blue Mapping
  • Patient Preparation: The patient is under general anesthesia.

  • Dye Injection: Approximately 5 mL of 1% methylene blue dye is injected into the subareolar tissue.[5][13]

  • Massage: The breast is massaged for about five minutes to facilitate lymphatic uptake.[13]

  • Incision and Dissection: After 10-15 minutes, an axillary incision is made.[14] The surgeon visually identifies and follows the blue-stained lymphatic channels to the blue-stained SLN.

  • Node Excision: All blue nodes and any nodes at the end of a blue lymphatic channel are removed and sent for analysis.

Indocyanine Green (ICG) Fluorescence Mapping
  • Patient Preparation: The patient is under general anesthesia.

  • Dye Injection: 1 mL of 0.5% ICG is injected into the periareolar area.[6] This is often done in conjunction with a blue dye.

  • Fluorescence Imaging: A near-infrared (NIR) camera system is used to visualize the fluorescent lymphatic channels and SLNs in real-time. The fluorescent signal can often be detected on the skin surface within seconds of injection.[6]

  • Incision and Guided Dissection: An incision is made over the area of fluorescence. The NIR camera guides the surgeon during the dissection to the fluorescent SLN.

  • Node Excision: The fluorescent node is excised and sent for pathological evaluation.

Visualizing the Workflow

To better understand the procedural flow of a sentinel lymph node biopsy, the following diagram illustrates the key steps from patient preparation to pathological analysis.

SLNB_Workflow cluster_preoperative Preoperative Phase cluster_intraoperative Intraoperative Phase cluster_postoperative Postoperative Phase Patient_Prep Patient Preparation & Anesthesia Agent_Injection Injection of Mapping Agent (e.g., this compound) Patient_Prep->Agent_Injection SLN_Identification Identification of SLN (Visual, Gamma Probe, or Fluorescence) Agent_Injection->SLN_Identification Lymphatic Uptake & Transport SLN_Excision Excision of Sentinel Lymph Node(s) SLN_Identification->SLN_Excision Path_Analysis Pathological Analysis of SLN SLN_Excision->Path_Analysis Further_Treatment Decision on Further Treatment (e.g., Axillary Dissection) Path_Analysis->Further_Treatment

Caption: Generalized workflow of a sentinel lymph node biopsy procedure.

Signaling Pathways and Logical Relationships

The fundamental principle behind SLN mapping involves the physiological process of lymphatic drainage. The mapping agent, once injected, is taken up by the lymphatic vessels and travels to the first lymph node(s) in the drainage basin—the sentinel nodes. The successful identification of these nodes is predicated on this direct anatomical and physiological relationship.

Lymphatic_Drainage_Pathway Tumor Primary Tumor Site Lymph_Vessels Afferent Lymphatic Vessels Tumor->Lymph_Vessels Metastatic Spread Injection_Site Mapping Agent Injection Site Injection_Site->Lymph_Vessels Agent Uptake SLN Sentinel Lymph Node(s) Lymph_Vessels->SLN Lymph Flow Non_SLN Non-Sentinel Lymph Nodes SLN->Non_SLN Further Drainage

Caption: The lymphatic drainage pathway from the primary tumor to the sentinel lymph nodes.

Conclusion

The choice of mapping agent in sentinel lymph node biopsy is a critical decision that balances efficacy, cost, and potential side effects. While the combination of a radiotracer like technetium-99m with a blue dye remains a gold standard, alternatives such as methylene blue and indocyanine green offer distinct advantages. Methylene blue provides a lower-cost option with a favorable safety profile compared to this compound.[4] Indocyanine green introduces the benefit of real-time intraoperative visualization, which has been shown to have a high detection rate.[7] Ultimately, the selection of a mapping agent should be based on a thorough understanding of its performance characteristics, the available institutional resources, and the specific clinical context. Researchers and clinicians must remain vigilant in evaluating new data and techniques to continue to refine this essential staging procedure.

References

A Comparative Guide to Lymphatic Tracing Agents: Isosulfan Blue and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate lymphatic tracing agent is critical for accurate sentinel lymph node (SLN) mapping and biopsy. This guide provides an objective comparison of isosulfan blue with its primary alternatives—methylene blue, indocyanine green (ICG), and technetium-99m sulfur colloid—supported by clinical trial data and detailed experimental protocols.

Executive Summary

This compound has long been a standard dye for lymphatic mapping; however, several alternatives offer comparable or, in some aspects, superior performance. Methylene blue presents a cost-effective option with a favorable safety profile. Indocyanine green (ICG) offers the advantage of near-infrared fluorescence imaging, enhancing visualization. Technetium-99m sulfur colloid remains a reliable radioisotope-based method. The choice of agent often depends on the specific clinical context, available equipment, and desired balance between efficacy, safety, and cost.

Performance Comparison

The following tables summarize quantitative data from clinical trials, offering a side-by-side comparison of this compound and its alternatives in key performance areas.

Table 1: Sentinel Lymph Node Identification and Success Rates

Tracing AgentIdentification/Success RateFalse Negative RateNotes
This compound 94.0% - 98.0%[1]9.1% - 13%[2][3]Success rate can be influenced by surgeon experience.[2]
Methylene Blue 90% - 91%[4][5]13%[5]Comparable success rates to this compound have been reported.[4][6]
Indocyanine Green (ICG) 98% - 100%[7]2.8%[8]Lower false negative rate reported compared to technetium-99m.[8]
Technetium-99m Sulfur Colloid 87% - 100%[2][3][9]4.3% - 13%[2]Identification rate improves with surgeon experience.[2]
This compound + Technetium-99m 87% (overall), 90% (>30 cases)[2]13% (overall), 4.3% (>30 cases)[2]Combined use is common to improve detection rates.[10]

Table 2: Adverse Reaction Rates

Tracing AgentAllergic Reaction Rate (All Grades)Anaphylaxis Rate (Grade III)Other Notable Adverse Events
This compound 1.10% - 1.6%[11][12]0.24% - 0.5%[11][12]Blue hives, rash, pruritus, transient hypotension.[11] Intraparenchymal injection has a higher adverse event rate than peritumoral.[13][14]
Methylene Blue Lower than this compound[5]Not typically reportedLocalized skin reactions.[5] Can interfere with pulse oximetry readings, though less than this compound.[5]
Indocyanine Green (ICG) 0.15% (mild)[8]0.05% (severe)[8]Minimal side effect profile.[8]
Technetium-99m Sulfur Colloid RareNot reportedPrimarily related to radiation exposure, though minimal.

Experimental Protocols

Detailed methodologies for the application of each tracing agent are crucial for reproducible and reliable results.

This compound
  • Dosage and Administration: A 1% sterile, pyrogen-free solution is typically used.[15][16] The volume administered is generally around 1 to 2 mL, injected peritumorally or intradermally around the primary tumor.[9][17]

  • Procedure: Following injection, the area is often massaged for approximately 5 minutes to promote lymphatic uptake. The surgeon then visually identifies the blue-stained lymphatic channels and the first blue-staining lymph node (the sentinel node).

  • Detection: Visual identification of blue dye within the lymphatic vessels and nodes.

Methylene Blue
  • Dosage and Administration: A 1% solution is commonly used, with a total volume of around 2 ml injected subserosally at multiple points around the tumor.[18] In some protocols, a 0.4% solution (1ml methylene blue mixed with 1.5ml saline) is injected intradermally.[19]

  • Procedure: Similar to this compound, the injection site is massaged for about 5 minutes.[19] The surgeon then dissects along the stained lymphatic tract to locate the blue sentinel node.

  • Detection: Direct visualization of the blue-stained lymphatic channels and nodes.[20]

Indocyanine Green (ICG)
  • Dosage and Administration: A solution is prepared by mixing 25 mg of ICG with saline (typically 5-10 mL).[21][22] Small volumes (e.g., 0.1 mL) are injected subcutaneously or intradermally at multiple sites.[21]

  • Procedure: After injection, an initial observation period of 5-10 minutes allows for spontaneous lymphatic uptake, which can be facilitated by patient movement (e.g., clenching and unclenching the hand).[22][23] Manual lymphatic drainage massage can also be performed to enhance transit.[22][23]

  • Detection: A near-infrared (NIR) camera system is used to visualize the fluorescent lymphatic pathways and nodes.[24]

Technetium-99m Sulfur Colloid
  • Dosage and Administration: The radiopharmaceutical is prepared according to specific protocols, often involving filtration to achieve a smaller particle size for better lymphatic uptake.[25][26] The typical dose is around 1 mCi, injected peritumorally or intradermally.[2][9]

  • Procedure: Nuclear imaging is performed at various intervals (e.g., immediately, and at 1, 3, 6, and 24 hours) after injection to visualize the lymphatic drainage and accumulation in the sentinel nodes.[26]

  • Detection: A handheld gamma probe is used intraoperatively to detect the radioactive sentinel nodes.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for lymphatic tracing using each of the discussed agents.

Experimental Workflow for this compound/Methylene Blue cluster_pre Pre-Operative cluster_intra Intra-Operative cluster_post Post-Operative Patient_Prep Patient Preparation Dye_Injection Dye Injection (this compound or Methylene Blue) Patient_Prep->Dye_Injection Site_Massage Injection Site Massage (approx. 5 min) Dye_Injection->Site_Massage Visual_ID Visual Identification of Blue Lymphatic Channels Site_Massage->Visual_ID SLN_Biopsy Sentinel Lymph Node Biopsy Visual_ID->SLN_Biopsy Path_Analysis Pathological Analysis SLN_Biopsy->Path_Analysis

Workflow for Blue Dye Lymphatic Tracing

Experimental Workflow for Indocyanine Green (ICG) cluster_pre Pre-Operative cluster_intra_icg Intra-Operative cluster_post_icg Post-Operative Patient_Prep_ICG Patient Preparation ICG_Injection ICG Injection Patient_Prep_ICG->ICG_Injection Observation Observation & Facilitation (e.g., massage, movement) ICG_Injection->Observation NIR_Imaging Near-Infrared (NIR) Fluorescence Imaging Observation->NIR_Imaging SLN_Biopsy_ICG Sentinel Lymph Node Biopsy NIR_Imaging->SLN_Biopsy_ICG Path_Analysis_ICG Pathological Analysis SLN_Biopsy_ICG->Path_Analysis_ICG

Workflow for ICG Lymphatic Tracing

Experimental Workflow for Technetium-99m Sulfur Colloid cluster_pre_tc Pre-Operative cluster_intra_tc Intra-Operative cluster_post_tc Post-Operative Patient_Prep_TC Patient Preparation TC_Injection Technetium-99m Injection Patient_Prep_TC->TC_Injection Nuclear_Imaging Lymphoscintigraphy (Nuclear Imaging) TC_Injection->Nuclear_Imaging Gamma_Probe Gamma Probe Detection Nuclear_Imaging->Gamma_Probe SLN_Biopsy_TC Sentinel Lymph Node Biopsy Gamma_Probe->SLN_Biopsy_TC Path_Analysis_TC Pathological Analysis SLN_Biopsy_TC->Path_Analysis_TC

Workflow for Radiotracer Lymphatic Tracing

Conclusion

The selection of a lymphatic tracing agent is a multifaceted decision. This compound remains a viable option, though its potential for allergic reactions warrants consideration. Methylene blue offers a safe and economical alternative. ICG, with its high detection rates and favorable safety profile, is an increasingly attractive option, particularly with the availability of NIR imaging systems. Technetium-99m sulfur colloid continues to be a reliable standard, especially when used in combination with a blue dye to maximize detection accuracy. This guide provides the foundational data to aid researchers and clinicians in making an informed choice based on the specific needs of their study or procedure.

References

Safety Operating Guide

Proper Disposal Procedures for Isosulfan Blue

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of Isosulfan Blue, a triphenylmethane dye used as a lymphatic imaging agent. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before handling this compound waste, it is crucial to be familiar with its hazard profile. This compound can cause skin, eye, and respiratory irritation[1][2]. Adherence to proper personal protective equipment (PPE) protocols is mandatory.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[1] If handling the powdered form or creating aerosols, use respiratory protection in a well-ventilated area.[1]

  • Handling: Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[1] Use non-sparking tools to prevent ignition.[1]

  • Storage of Waste: Keep this compound waste in suitable, closed, and clearly labeled containers for disposal.[1] Store waste containers in a cool, dry, well-ventilated area, away from incompatible materials.

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with all applicable local, regional, and national environmental regulations.[1] Discharging this compound into the environment, including sewer systems or surface waters, must be strictly avoided.[1]

Step 1: Waste Characterization

As this compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), the generator of the waste is legally responsible for determining if it qualifies as hazardous based on its characteristics.[3][4] This involves assessing the waste for the following four properties:

  • Ignitability (D001): The tendency to catch fire. This compound is not generally considered flammable, but this should be confirmed for specific waste mixtures.[5]

  • Corrosivity (D002): The ability to corrode steel or have a very high or low pH. This is typically for aqueous wastes with a pH ≤ 2 or ≥ 12.5.[3][5]

  • Reactivity (D003): The tendency to be unstable, explode, or release toxic gases when mixed with water or under other conditions.[5]

  • Toxicity (D004-D043): The presence of specific contaminants that could leach into groundwater. This is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[5][6]

Step 2: Segregation and Collection

  • Solid Waste: Collect solid this compound waste (e.g., contaminated labware, PPE, unused powder) in a designated, sealed, and properly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound (e.g., solutions, rinsates) in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.

  • Sharps: Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container.

Step 3: Spill and Leak Cleanup

In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[1]

  • Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Contain the spill to prevent it from spreading or entering drains.

  • For liquid spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.

  • For solid spills, carefully sweep or shovel the material and place it into a suitable container for disposal. Avoid generating dust.

  • Collect all contaminated materials and place them in a sealed container for disposal as hazardous waste.

  • Clean the spill area thoroughly with soap and water.

Step 4: Final Disposal

  • Primary Recommended Method: The most appropriate disposal method for this compound waste is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1]

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal. Provide them with the waste characterization information.

  • Contaminated Packaging: Empty containers should be triple-rinsed (or the equivalent). The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be offered for recycling or reconditioning, or it can be punctured to render it unusable and disposed of in a sanitary landfill, in accordance with local regulations.[1]

Data Presentation

The following table summarizes the EPA's characteristics for identifying hazardous waste, which is a critical step in the proper disposal of chemical waste like this compound.

CharacteristicEPA Waste CodeDescription of Characteristic
Ignitability D001Liquids with a flash point < 60°C (140°F); solids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes; ignitable compressed gases; or oxidizers.[7]
Corrosivity D002Aqueous wastes with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year.[3][5][7]
Reactivity D003Wastes that are unstable, react violently with water, form explosive mixtures with water, or generate toxic gases, vapors, or fumes when mixed with water.[5][7]
Toxicity D004 - D043Wastes that, when tested using the Toxicity Characteristic Leaching Procedure (TCLP), have a leachate containing specific contaminants at or above regulated concentrations.[5]

Experimental Protocols

Disclaimer: This protocol is for informational purposes only and describes a general method for a class of compounds. It has not been specifically validated for this compound. Researchers must conduct their own validation and safety assessments before implementation.

Objective: To decolorize a triphenylmethane dye solution using a bacterial consortium.

Materials:

  • Bacterial consortium capable of degrading triphenylmethane dyes (e.g., isolated from textile industry wastewater).[8][9]

  • Nutrient broth or a suitable mineral salts medium (MSM).[8]

  • This compound solution of a known concentration.

  • Sterile Erlenmeyer flasks.

  • Incubator shaker.

  • Centrifuge.

  • UV-Visible Spectrophotometer.

Methodology:

  • Inoculum Preparation: Cultivate the bacterial consortium in a nutrient broth for 24 hours at 37°C in an incubator shaker (150 rpm) to achieve an active culture.[10]

  • Experimental Setup:

    • Prepare 250 mL Erlenmeyer flasks, each containing 100 mL of sterile nutrient broth.

    • Add the this compound solution to the flasks to achieve the desired final concentration (e.g., starting with a low concentration like 50 mg/L).[9]

    • Inoculate the experimental flasks with a small volume (e.g., 1-4% v/v) of the active bacterial culture.[8]

    • Prepare a control flask containing the dye and nutrient broth but no bacterial inoculum.

  • Incubation: Incubate all flasks at 37°C under shaking conditions (e.g., 120-150 rpm) for a period of 24 to 96 hours.[8][11]

  • Decolorization Assay:

    • At regular time intervals (e.g., 12, 24, 48 hours), withdraw a sample (e.g., 1-5 mL) from each flask.

    • Centrifuge the sample at 10,000 rpm for 15 minutes to pellet the bacterial cells.[10]

    • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound (approximately 638 nm) using a UV-Visible spectrophotometer.

  • Data Analysis: Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

G Figure 1. This compound Waste Disposal Workflow cluster_0 Waste Generation & Handling cluster_1 Waste Characterization & Storage cluster_2 Final Disposal start This compound Waste Generated (Solid, Liquid, Sharps) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 segregate Segregate Waste Streams (Solid / Liquid / Sharps) ppe->segregate Step 2 characterize Characterize Waste (Ignitability, Corrosivity, Reactivity, Toxicity) segregate->characterize Step 3 is_hazardous Is Waste Hazardous? characterize->is_hazardous Step 4 store_haz Store in Labeled, Sealed Hazardous Waste Container is_hazardous->store_haz Yes store_nonhaz Store for Non-Hazardous Disposal is_hazardous->store_nonhaz No contact_ehs Contact EHS or Licensed Waste Contractor store_haz->contact_ehs Step 5 nonhaz_disposal Dispose via Standard Institutional Procedures store_nonhaz->nonhaz_disposal incineration Disposal via Controlled Incineration or Chemical Destruction Plant contact_ehs->incineration Step 6

Caption: this compound Waste Disposal Workflow.

References

Personal protective equipment for handling Isosulfan Blue

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle Isosulfan Blue. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

This compound is a dye used for delineating lymphatic vessels.[1][2][3] While it is a valuable tool, it is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[4][5][6]

Personal Protective Equipment (PPE)

When handling this compound, particularly in its pure form or in solutions, wearing the appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risk.

PPE CategoryRecommended EquipmentSpecifications
Hand Protection Chemical-resistant glovesWear protective gloves made from PVC, neoprene, nitrile, or vinyl.[7] Gloves must be inspected before use.[4]
Eye and Face Protection Safety glasses with side shields or gogglesRecommended for all handling procedures to prevent eye contact.[7][8]
Skin and Body Protection Protective clothingWear suitable protective clothing, such as a lab coat, to avoid skin contact.[4][7]
Respiratory Protection NIOSH-approved respiratorUse appropriate respiratory protection if workplace exposure standards are exceeded or if dust or aerosols are generated.[4][7][8]

Operational Plan for Safe Handling

Following a systematic operational plan is essential for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated place away from heat and direct light.[7][8]

  • Keep the container tightly closed and store it locked up.[4][7]

2. Preparation and Handling:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Use non-sparking tools to prevent ignition.[4]

  • Avoid contact with skin, eyes, and clothing.[4][7][8]

  • Wash hands thoroughly after handling the substance.[4][6]

3. Disposal Plan:

  • Dispose of waste in accordance with local, regional, and national regulations.[7]

  • The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[4]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[4]

  • Empty containers should be triple-rinsed and can be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable before disposing of it in a sanitary landfill.[4]

Emergency Response Plan

In the event of accidental exposure, immediate action is critical.

1. In Case of Inhalation:

  • Move the affected person to fresh air immediately.[4]

  • If breathing is difficult, provide oxygen.[4]

  • If the person is not breathing, give artificial respiration and seek immediate medical attention.[4]

2. In Case of Skin Contact:

  • Immediately remove all contaminated clothing.[4]

  • Wash the affected skin area with plenty of soap and water.[4]

  • If skin irritation occurs, seek medical advice.[4]

3. In Case of Eye Contact:

  • Rinse the eyes cautiously with plenty of water for at least 15 minutes.[4]

  • Remove contact lenses if present and easy to do so. Continue rinsing.[4]

  • Seek immediate medical attention.[4]

4. In Case of Ingestion:

  • Rinse the mouth with water.[4]

  • Do not induce vomiting.[4]

  • Never give anything by mouth to an unconscious person.[4]

  • Call a doctor or Poison Control Center immediately.[4]

5. In Case of a Spill:

  • Evacuate personnel to a safe area.[4]

  • Ensure adequate ventilation.[4]

  • Remove all sources of ignition.[4]

  • Wear appropriate PPE, including chemical-impermeable gloves.[4]

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4]

Below is a diagram illustrating the workflow for the safe handling of this compound.

cluster_handling Safe Handling Workflow cluster_emergency Emergency Procedures receiving Receiving & Storage preparation Preparation & Handling receiving->preparation use Use in Experiment preparation->use exposure Accidental Exposure preparation->exposure Spill or Exposure Event disposal Disposal use->disposal inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion first_aid Administer First Aid inhalation->first_aid skin_contact->first_aid eye_contact->first_aid ingestion->first_aid medical_attention Seek Medical Attention first_aid->medical_attention

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isosulfan Blue
Reactant of Route 2
Reactant of Route 2
Isosulfan Blue

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.